molecular formula C12H12N2O B195847 (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone CAS No. 91874-85-0

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Cat. No.: B195847
CAS No.: 91874-85-0
M. Wt: 200.24 g/mol
InChI Key: RXMJMOMMINVJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone ( 91874-85-0) is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. This compound is characterized by its very slight solubility in water (0.24 g/L at 25°C) and a calculated density of 1.166 g/cm³ at 20°C . It serves as a key synthetic intermediate and impurity reference standard in the development of active pharmaceutical ingredients (APIs), particularly for the potent alpha-2 adrenoceptor agonist Dexmedetomidine . Dexmedetomidine is a pharmacologically active compound used for its sedative and analgesic properties, and it is also under investigation in pharmaceutical compositions for treating retinal diseases . The structural core of this product, the imidazole ring, is a significant heterocycle in medicinal chemistry, found in many biologically active molecules and drugs . As a building block, this compound provides researchers with a versatile scaffold for the synthesis and analytical profiling of novel compounds and established drug substances. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMJMOMMINVJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577819
Record name (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91874-85-0
Record name (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 91874-85-0

Synonyms: Dexmedetomidine Related Compound A (USP), Dexmedetomidine Ketone Impurity

This technical guide provides an in-depth overview of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a key chemical intermediate and known impurity in the synthesis of Dexmedetomidine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Physicochemical Properties

This compound is a heterocyclic ketone. Its fundamental physicochemical properties are summarized in the table below. These properties are critical for its handling, analysis, and role in chemical synthesis.

PropertyValueReference
CAS Number 91874-85-0[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
Appearance White to Pale Brown Solid[1]
Purity Typically ≥98%[1]
Boiling Point (Predicted) 412.7±33.0 °C
Density (Predicted) 1.166±0.06 g/cm³
pKa (Predicted) 10.30±0.10

Synthesis and Role in Dexmedetomidine Production

This compound is a significant intermediate in several synthetic routes to Medetomidine and its active enantiomer, Dexmedetomidine. Dexmedetomidine is a potent and selective α₂-adrenergic receptor agonist used as a sedative and analgesic. The presence and purity of this ketone intermediate are critical for the quality and safety of the final active pharmaceutical ingredient (API).

One common synthetic approach involves the preparation of a protected form of the imidazole ring, followed by a Grignard reaction and subsequent deprotection. A patent describes a method starting from imidazole-4-ethyl formate, which is protected with a trityl group. The resulting compound is then reacted with a Grignard reagent derived from 2,3-dimethylbromobenzene to yield the trityl-protected ketone. The final step would be the removal of the trityl protecting group to yield this compound.

Another patented method describes the preparation of the ketone by reacting a cyanoimidazole with a suitable halide, followed by treatment with an acid.

The following diagram illustrates a generalized synthetic pathway for Dexmedetomidine, highlighting the position of this compound as a key intermediate.

G Simplified Synthetic Pathway to Dexmedetomidine A Imidazole derivative (e.g., 4-cyanoimidazole or N-trityl-1H-imidazole-4-carboxylic acid) C This compound (CAS: 91874-85-0) A->C Reaction B 2,3-Dimethylphenyl Grignard reagent or other derivative B->C Reaction D Reduction of Ketone C->D Reduction E Medetomidine (racemic mixture) D->E F Chiral Resolution E->F Separation of enantiomers G Dexmedetomidine F->G

Caption: Synthetic pathway of Dexmedetomidine.

Experimental Protocols

General Synthesis of this compound via a Protected Intermediate

The following is a generalized protocol based on patented synthesis routes for a protected precursor. The final deprotection step to obtain the target compound is conceptually straightforward but requires specific conditions that may vary.

Step 1: Protection of Imidazole-4-carboxylate

  • To a suspension of imidazole-4-ethyl formate in dichloromethane, add triethylamine and triphenylchloromethane.

  • The reaction mixture is stirred at room temperature for approximately 20 hours until the reaction is complete (monitored by TLC).

  • The resulting 1-trityl-1H-imidazole-4-ethyl formate is isolated after an aqueous workup.

Step 2: Hydrolysis to the Carboxylic Acid

  • The protected ester is hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent system (e.g., ethanol/water).

  • The reaction mixture is heated to reflux and stirred until the hydrolysis is complete.

  • After cooling, the solution is acidified to precipitate the 1-trityl-1H-imidazole-4-carboxylic acid, which is then filtered and dried.

Step 3: Formation of the Ketone

  • The carboxylic acid is converted to an activated form, for example, by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent to form the corresponding Weinreb amide.

  • The Weinreb amide is then reacted with a Grignard reagent prepared from 2,3-dimethylbromobenzene and magnesium in an ethereal solvent.

  • The reaction yields (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.

Step 4: Deprotection

  • The trityl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent) to yield the final product, this compound.

Analytical Method for Impurity Profiling by HPLC

As a known impurity in Dexmedetomidine, the quantification of this compound is crucial. The following HPLC method is adapted from published analytical procedures for Dexmedetomidine and its related substances.[2][3]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[2]

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically employed to separate the main compound from its impurities. The specific gradient profile should be optimized based on the system and other potential impurities.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 35 °C[2]

  • Detection Wavelength: 220 nm[2]

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards of appropriate concentrations by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the Dexmedetomidine HCl sample in the diluent to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the blank (diluent), followed by the standard solutions and the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the impurity in the sample using the peak area from the standard curve.

The following diagram illustrates a typical workflow for the analytical quality control of Dexmedetomidine, focusing on impurity analysis.

G Workflow for Impurity Analysis of Dexmedetomidine A Dexmedetomidine API Sample C Sample and Standard Preparation (Dissolution in a suitable diluent) A->C B Reference Standard (Dexmedetomidine and Impurities including This compound) B->C D HPLC Analysis (C18 column, gradient elution) C->D E Data Acquisition (Chromatograms at 220 nm) D->E F Peak Identification (Comparison of retention times) E->F G Quantification (Comparison of peak areas against standard curve) F->G H Impurity Profile Report (Pass/Fail based on specifications) G->H

Caption: Quality control workflow for Dexmedetomidine.

Biological Activity and Significance

The primary significance of this compound is as a process-related impurity and potential degradation product in the manufacturing of Dexmedetomidine. As such, its own pharmacological profile is not the primary focus of research. However, as an intermediate, it lacks the specific structural features of Dexmedetomidine that are responsible for its high affinity and selectivity for the α₂-adrenergic receptor. The presence of the ketone group instead of the ethyl group at the 4-position of the imidazole ring significantly alters the molecule's stereochemistry and electronic properties, which are critical for receptor binding.

The control of this and other impurities is a critical aspect of the pharmaceutical development and manufacturing of Dexmedetomidine to ensure the safety and efficacy of the final drug product. Regulatory agencies such as the United States Pharmacopeia (USP) specify limits for such impurities.

Conclusion

This compound, with CAS number 91874-85-0, is a crucial chemical entity in the synthesis of the important sedative agent Dexmedetomidine. A thorough understanding of its physicochemical properties, synthesis, and analytical determination is essential for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of Dexmedetomidine. The information provided in this technical guide serves as a comprehensive resource for these purposes.

References

An In-depth Technical Guide on the Physicochemical Properties of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a heterocyclic ketone, is a compound of interest in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of medetomidine, a potent and selective α2-adrenergic agonist. Understanding the physicochemical properties of this molecule is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally derived values and predicted data from computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [2]
Physical State Solid, White to Pale Brown Powder[2][3]
Melting Point Not available
Boiling Point (Predicted) 412.7 ± 33.0 °C at 760 mmHg[2]
Aqueous Solubility Chloroform (Slightly), Methanol (Slightly)[2]
pKa (Predicted) 10.30 ± 0.10[2]
Density (Predicted) 1.166 ± 0.06 g/cm³[2]
LogP (Predicted) Not available

Experimental Protocols

Synthesis of this compound

General Radziszewski Imidazole Synthesis Workflow:

dicarbonyl Dicarbonyl Compound (e.g., Glyoxal) reaction Condensation Reaction dicarbonyl->reaction aldehyde Aldehyde (2,3-Dimethylbenzaldehyde) aldehyde->reaction ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction product (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone reaction->product Heating

Caption: General workflow for the Radziszewski imidazole synthesis.

Experimental Steps (Hypothetical Protocol):

  • Reaction Setup: To a round-bottom flask, add a dicarbonyl compound (e.g., glyoxal), 2,3-dimethylbenzaldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as acetic acid.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to facilitate the condensation reaction.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Determination of Physicochemical Properties

Standard analytical techniques are employed to determine the physicochemical properties of the synthesized compound.

Workflow for Physicochemical Characterization:

compound Synthesized Compound mp Melting Point (Melting Point Apparatus) compound->mp nmr Structure Elucidation (NMR Spectroscopy) compound->nmr ms Molecular Weight (Mass Spectrometry) compound->ms hplc Purity Analysis (HPLC) compound->hplc solubility Solubility Test (Various Solvents) compound->solubility pka pKa Determination (Potentiometric Titration) compound->pka logp LogP Determination (Shake-flask or HPLC method) compound->logp

Caption: Experimental workflow for physicochemical characterization.

Biological Relevance and Potential Signaling Pathways

The primary known biological relevance of this compound is its role as a precursor in the synthesis of medetomidine.[2] Medetomidine is a highly selective α2-adrenergic receptor agonist. This suggests that this compound may possess some affinity for adrenergic receptors, or that its structural motifs are amenable to binding to these receptors after further chemical modification.

Inferred Relationship to Adrenergic Signaling:

precursor (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone synthesis Chemical Synthesis precursor->synthesis Precursor medetomidine Medetomidine synthesis->medetomidine receptor α2-Adrenergic Receptor medetomidine->receptor Agonist signaling Downstream Signaling (e.g., ↓cAMP) receptor->signaling Activation

Caption: Relationship of the compound to α2-adrenergic signaling via medetomidine.

Direct studies on the pharmacological activity of this compound are lacking in the available literature. Further research is required to determine if it has any intrinsic activity at adrenergic or other receptors.

Conclusion

This compound is a key chemical intermediate with defined molecular and predicted physicochemical properties. While experimental data for some properties are yet to be reported, its established role in the synthesis of the α2-adrenergic agonist medetomidine highlights its importance in medicinal chemistry. The provided hypothetical experimental protocols and logical diagrams offer a framework for its synthesis, characterization, and understanding its potential biological context. Further investigation into the direct biological activities of this compound is warranted to fully elucidate its pharmacological profile.

References

Structure Elucidation of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. This compound is a notable impurity and synthetic precursor in the manufacturing of Dexmedetomidine, a potent α2-adrenergic agonist. A thorough understanding of its structure and synthesis is crucial for quality control and process optimization in pharmaceutical development.

Chemical Structure and Properties

This compound is a heterocyclic ketone. The structure consists of a 2,3-dimethylphenyl group attached to a carbonyl carbon, which is in turn bonded to the 4-position of a 1H-imidazole ring.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 91874-85-0[1][2][3][4]
Molecular Formula C₁₂H₁₂N₂O[2][3][4]
Molecular Weight 200.24 g/mol [2][4]
Appearance White to off-white solid/powder[3][4]
Purity (Commercial) Typically ≥98%[3][4]
Synonyms Dexmedetomidine USP Related Compound A, Dexmedetomidine Ketone Impurity[1]

Synthesis and Logical Workflow

The synthesis of this compound is logically approached via the deprotection of its N-tritylated precursor, (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone. The trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen and can be removed under acidic conditions. The N-tritylated precursor is a known intermediate in the synthesis of dexmedetomidine.[5]

G cluster_synthesis Synthetic Pathway Precursor (2,3-Dimethylphenyl)[1-(trityl)- 1H-imidazol-4-yl]methanone (CAS: 176721-02-1) Target (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone (CAS: 91874-85-0) Precursor->Target Deprotection Reagent Acidic Conditions (e.g., TFA in DCM or 80% Acetic Acid) Reagent->Target Byproduct Triphenylmethanol Target->Byproduct generates

Caption: Synthetic pathway from the N-tritylated precursor to the target compound.

Experimental Protocol: Deprotection of N-Trityl Group

This protocol is based on general procedures for the acidic removal of N-trityl protecting groups from imidazoles.

Materials:

  • (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 80% aqueous acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under ambient atmosphere.

  • To the stirred solution, add trifluoroacetic acid (TFA) (2-5 eq) dropwise at room temperature. Alternatively, a solution of 80% aqueous acetic acid can be used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Structure Elucidation via Spectroscopic Methods

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data based on the analysis of its structural features and comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HImidazole N-H
~8.0s1HImidazole C2-H
~7.8s1HImidazole C5-H
~7.4d1HPhenyl C6-H
~7.3t1HPhenyl C5-H
~7.2d1HPhenyl C4-H
~2.3s3HPhenyl C2-CH₃
~2.1s3HPhenyl C3-CH₃
Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185.0Carbonyl (C=O)
~140.0Imidazole C4
~138.0Phenyl C1
~137.5Imidazole C2
~136.0Phenyl C3
~135.0Phenyl C2
~130.0Phenyl C5
~128.0Phenyl C6
~125.0Phenyl C4
~120.0Imidazole C5
~20.0Phenyl C2-CH₃
~15.0Phenyl C3-CH₃
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretch (imidazole)
3100-3000MediumC-H stretch (aromatic)
2980-2850Medium-WeakC-H stretch (methyl)
~1650StrongC=O stretch (aryl ketone)
1600-1450Medium-StrongC=C and C=N stretching (aromatic and imidazole rings)
~1400MediumC-N stretching (imidazole ring)
Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
200[M]⁺ (Molecular Ion)
133[M - C₃H₃N₂]⁺ (Loss of imidazole radical)
105[C₇H₇O]⁺ (Dimethylbenzoyl cation)

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to full characterization of the target compound.

G cluster_workflow Characterization Workflow Synthesis Synthesis via Deprotection Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Purification->Purity_Analysis NMR 1H and 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

The structure elucidation of this compound is critical for the quality control of dexmedetomidine synthesis. This guide provides a framework for its synthesis via deprotection of its N-tritylated precursor and outlines the expected spectroscopic characteristics for its unambiguous identification. The provided protocols and predicted data serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Spectral Data for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: Despite a comprehensive search for spectral and synthesis data for the target compound, (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone (CAS 91874-85-0), specific experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and detailed synthesis protocols were not available in the public domain through standard scientific databases and search methodologies. Commercial suppliers list the compound, but do not provide in-depth characterization data.

This guide, therefore, will provide a foundational understanding of the expected spectral characteristics based on the chemical structure and data from analogous compounds. It will also outline a plausible synthetic approach and the corresponding analytical methodologies that would be employed for its characterization.

Predicted Spectral Data

Based on the structure of this compound, the following spectral data can be anticipated. These predictions are based on standard chemical shift values and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0s1HImidazole H-2
~ 7.5 - 7.7s1HImidazole H-5
~ 7.1 - 7.4m3HAromatic CH (Dimethylphenyl)
~ 2.3s3HAromatic CH₃
~ 2.1s3HAromatic CH₃
~ 10 - 12br s1HImidazole NH
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 185 - 190C=O (Ketone)
~ 135 - 145Imidazole C-2, C-4
~ 130 - 140Aromatic C (quaternary, Dimethylphenyl)
~ 125 - 135Aromatic CH (Dimethylphenyl)
~ 115 - 125Imidazole C-5
~ 15 - 25Aromatic CH₃
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3100 - 3300N-H stretch (Imidazole)
3000 - 3100C-H stretch (Aromatic/Imidazole)
~ 1650C=O stretch (Ketone)
~ 1600, 1480C=C stretch (Aromatic/Imidazole)
Table 4: Predicted Mass Spectrometry Data (EI)
m/zAssignment
200[M]⁺ (Molecular Ion)
119[M - C₃H₃N₂O]⁺ (Dimethylbenzoyl cation)
81[C₄H₅N₂]⁺ (Imidazolyl cation)

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound would involve the Friedel-Crafts acylation of 1,2-dimethylbenzene with a suitable derivative of 4-imidazolecarboxylic acid.

Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Imidazole-4-carbonyl_chloride Imidazole-4-carbonyl chloride Reaction_Step Friedel-Crafts Acylation Imidazole-4-carbonyl_chloride->Reaction_Step 1,2-Dimethylbenzene 1,2-Dimethylbenzene 1,2-Dimethylbenzene->Reaction_Step AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Step DCM DCM (Solvent) DCM->Reaction_Step Target_Compound This compound Reaction_Step->Target_Compound

Proposed synthesis of the target compound.
Synthesis of Imidazole-4-carbonyl chloride

  • Starting Material: Imidazole-4-carboxylic acid.

  • Procedure: To a stirred suspension of imidazole-4-carboxylic acid in anhydrous dichloromethane (DCM), add oxalyl chloride dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 12 hours. The solvent and excess reagents are removed under reduced pressure to yield the acid chloride, which is typically used immediately in the next step.

Friedel-Crafts Acylation
  • Procedure: To a solution of 1,2-dimethylbenzene in anhydrous DCM at 0 °C, add aluminum chloride (AlCl₃) portion-wise. A solution of imidazole-4-carbonyl chloride in anhydrous DCM is then added dropwise. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow from synthesis to full characterization of the target compound.

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR FT-IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Purity_Assessment->NMR

A Technical Guide to (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development. Primarily recognized as a key intermediate and a known impurity in the synthesis of α2-adrenergic agonists like Medetomidine, its physicochemical properties and synthetic routes are critical for ensuring the quality and efficacy of related active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of the molecule, including its chemical properties, a generalized synthetic protocol, and its relationship to the α2-adrenergic signaling pathway.

Core Molecular Information

This compound, also known as 4-(2',3'-Dimethylbenzoyl)imidazole, is a compound with the chemical formula C12H12N2O.[1][2][3][4] It serves as a crucial building block in the synthesis of veterinary and pharmaceutical agents.[3]

Physicochemical and Structural Data

The fundamental properties of the compound are summarized below. While some experimental data is available, certain parameters are based on computational predictions.

PropertyValueSource
Molecular Weight 200.24 g/mol [1][2][3][5]
Molecular Formula C12H12N2O[1][2][3][4][5]
CAS Number 91874-85-0[1][5]
Appearance White to Pale Brown Solid[3][4][5]
Boiling Point 412.7 ± 33.0 °C (Predicted)[3][5]
Density 1.166 ± 0.06 g/cm³ (Predicted)[3][5]
pKa 10.30 ± 0.10 (Predicted)[3][5]
Synonyms 4-(2',3'-Dimethylbenzoyl)imidazole, Medetomidine Ketone Impurity[1][3][5]

Synthesis and Workflow

The synthesis of this compound is a multi-step process. While specific proprietary protocols may vary, a general and logical synthetic workflow can be outlined based on established organic chemistry principles for creating substituted imidazoles.

Logical Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis, starting from commercially available precursors and proceeding through key reaction types such as acylation and cyclization.

G A Start: Precursors (e.g., 2,3-Dimethylbenzoic acid, Imidazole precursor) B Step 1: Acyl Chloride Formation (e.g., using SOCl₂ or Oxalyl Chloride) A->B Reagent C Step 2: Friedel-Crafts Acylation of Protected Imidazole B->C Reaction D Step 3: Deprotection (Removal of protecting group from imidazole nitrogen) C->D Acid/Base F Purification (e.g., Column Chromatography, Recrystallization) D->F Crude Product E Final Product: (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone F->E Purified G cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor (Gi-coupled GPCR) g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion of ATP agonist Agonist (e.g., Medetomidine) agonist->receptor Binds & Activates pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Neurotransmitter Release, Hyperpolarization) pka->response Phosphorylation Cascade

References

An In-depth Technical Guide on the Solubility of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the compound (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. Currently, there is a lack of publicly available quantitative solubility data for this specific molecule in common organic solvents. This document serves as a comprehensive resource for researchers aiming to determine the solubility of this compound. It provides detailed experimental protocols for both equilibrium and kinetic solubility assays, which are standard methods in the pharmaceutical industry. Furthermore, a generalized experimental workflow is presented to guide the scientific process. The information herein is intended to enable drug discovery and development professionals to generate the necessary solubility data to advance their research.

Introduction

This compound, with CAS number 91874-85-0, is a chemical entity of interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a dimethylphenyl group attached to an imidazolyl methanone core, suggests potential applications as a building block in the synthesis of pharmacologically active molecules.[1] The imidazole moiety is a well-known pharmacophore present in numerous approved drugs, imparting a range of biological activities.[5][6][7]

The solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME).[8] Poor solubility can be a major obstacle in drug development, leading to low bioavailability and challenging formulation development. Therefore, a thorough understanding of the solubility profile of this compound in various organic solvents is essential for its progression as a potential drug candidate or intermediate.

This guide provides the necessary theoretical background and practical methodologies for researchers to determine the solubility of this compound.

Physicochemical Properties of Imidazole Derivatives

Imidazole itself is a planar, five-membered aromatic ring containing two nitrogen atoms.[5] It is a highly polar compound and is soluble in water and other polar solvents.[5][6] The physicochemical properties of imidazole derivatives can vary widely depending on the nature of the substituents attached to the ring. The introduction of a (2,3-Dimethylphenyl)methanone group is expected to increase the lipophilicity of the molecule compared to the parent imidazole, thereby influencing its solubility in organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 4 to generate this critical data. The following table is provided as a template for organizing and presenting the determined solubility values.

Table 1: Template for Experimental Solubility Data of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Methanol25Equilibrium
Ethanol25Equilibrium
Isopropanol25Equilibrium
Acetone25Equilibrium
Acetonitrile25Equilibrium
Dichloromethane25Equilibrium
Chloroform25Equilibrium
Ethyl Acetate25Equilibrium
Tetrahydrofuran (THF)25Equilibrium
Dimethyl Sulfoxide (DMSO)25Equilibrium
N,N-Dimethylformamide (DMF)25Equilibrium

Experimental Protocols for Solubility Determination

The following sections detail the standard methodologies for determining the equilibrium and kinetic solubility of a compound. These protocols are widely accepted in the pharmaceutical industry and provide a robust framework for generating reliable solubility data.[8][9][10][11][12]

The equilibrium solubility assay, often referred to as the "gold standard," measures the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[11] The shake-flask method is the most common technique for determining equilibrium solubility.[10][12]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature under equilibrium conditions.

Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours.[11][13] It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration.[13]

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid. Carefully collect the supernatant.

      • Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter into a clean vial. It is important to ensure that the filter material does not adsorb the compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the saturated solution and the standard solutions using a validated HPLC or LC-MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[8] This method measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic solvent.

Objective: To rapidly determine the concentration at which this compound precipitates from a solution when diluted from a concentrated DMSO stock.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handling system (optional)

  • Plate reader capable of turbidimetric or nephelometric measurements, or a UV-Vis plate reader

  • Plate shaker

Procedure (Turbidimetric/Nephelometric Method):

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution with the selected organic solvent.

    • Alternatively, add a small volume of the DMSO stock solution to the wells and then add the organic solvent.

  • Incubation and Measurement:

    • Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[12]

    • Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

  • Data Analysis:

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Workflow and Signaling Pathway Visualization

To guide the experimental process, a generalized workflow for determining the solubility of a compound is presented below.

experimental_workflow start Start: Obtain Solid Compound select_method Select Solubility Assay (Equilibrium or Kinetic) start->select_method prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) select_method->prep_stock Kinetic prep_slurry Prepare Slurry with Excess Solid in Solvent select_method->prep_slurry Equilibrium serial_dilution Perform Serial Dilutions in Assay Plate prep_stock->serial_dilution agitate Agitate for 24-72 hours at Constant Temperature prep_slurry->agitate incubate Incubate for 1-2 hours at Constant Temperature serial_dilution->incubate phase_separation Phase Separation (Centrifugation or Filtration) agitate->phase_separation measure_turbidity Measure Turbidity/ Nephelometry incubate->measure_turbidity quantify Quantify Concentration (HPLC or LC-MS) phase_separation->quantify analyze_kinetic Determine Precipitation Point measure_turbidity->analyze_kinetic analyze_equilibrium Determine Concentration from Calibration Curve quantify->analyze_equilibrium end End: Report Solubility Data analyze_kinetic->end analyze_equilibrium->end

Caption: Generalized workflow for determining compound solubility.

As there is no information available in the public domain linking this compound to a specific biological signaling pathway, a diagram for this is not provided.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available, this technical guide provides researchers with the necessary detailed protocols and a structured workflow to independently determine these crucial physicochemical properties. The provided methodologies for equilibrium and kinetic solubility assays are robust and widely used in the pharmaceutical industry. The generation of this data will be invaluable for the future development and application of this compound in medicinal chemistry and drug discovery.

References

The Diverse Biological Activities of Imidazole-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2][3] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow imidazole-containing compounds to interact with a wide array of biological targets.[4][5] This technical guide provides an in-depth overview of the significant biological activities of these compounds, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers in the field of drug discovery and development.

Anticancer Activity

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[2][6] These compounds have been shown to target various biomolecules and signaling pathways crucial for tumor growth and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of imidazole-containing compounds are diverse and target multiple facets of cancer cell biology:

  • Tubulin Polymerization Inhibition: Several imidazole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization. This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. For instance, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole has demonstrated potent inhibition of tubulin polymerization and activity against colorectal cancer cell lines.[4]

  • Kinase Inhibition: Imidazole-based compounds have been developed to target various protein kinases that are often dysregulated in cancer.[2] These include key enzymes in signaling pathways such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.[5]

  • Topoisomerase Inhibition: Some imidazole analogs function as topoisomerase inhibitors.[7] They can intercalate into DNA or stabilize the topoisomerase-DNA complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis.[7]

  • Induction of Apoptosis and Senescence: Imidazole derivatives can trigger programmed cell death (apoptosis) and cellular senescence in cancer cells.[8] For example, one study showed that a specific imidazole derivative induced cell cycle arrest in the G2/M phase and led to cellular senescence in A549 lung cancer cells.[8]

  • Histone Deacetylase (HDAC) Inhibition: Imidazole-based compounds are being explored as inhibitors of histone deacetylase enzymes, which play a crucial role in the epigenetic regulation of gene expression.[9] Aberrant HDAC activity is common in many cancers, making them a valid therapeutic target.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
BZML (13) Tubulin Polymerization InhibitorSW480 (Colorectal)0.02742[4]
HCT116 (Colorectal)0.02312[4]
Caco-2 (Colorectal)0.03314[4]
Purine derivative (46) EGFR InhibitorMDA-MB-231 (Breast)1.22[4]
Purine derivative (48) EGFR InhibitorMDA-MB-231 (Breast)2.29[4]
2-phenyl benzimidazole (35) VEGFR-2 InhibitorMCF-7 (Breast)3.37[5]
2-phenyl benzimidazole (36) VEGFR-2 InhibitorMCF-7 (Breast)6.30[5]
Thiazolyl-imidazole amine (22) Tubulin Polymerization InhibitorNUGC-3 (Gastric)0.05[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the imidazole-containing compounds and incubated for a specified period (e.g., 48-72 hours).[10] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for another 2-4 hours.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.[10]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves generated by plotting cell viability against the logarithm of the compound concentration.[10]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add imidazole compounds (various concentrations) incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Antifungal Activity

Imidazole-containing compounds are a cornerstone of antifungal therapy.[11][12] They are effective against a broad spectrum of pathogenic fungi, including yeasts and molds.

Mechanism of Antifungal Action

The primary mechanism of action for most antifungal imidazoles is the inhibition of ergosterol biosynthesis.[11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[13]

  • Inhibition of Lanosterol 14α-demethylase: Imidazole antifungals bind to and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.

  • Membrane Disruption: The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterols in the fungal cell membrane.[14] This alters membrane fluidity and permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth or cell death (fungistatic or fungicidal effect).[13][14]

  • Inhibition of Morphogenesis: Imidazole derivatives can also inhibit the transformation of Candida albicans from its yeast form to the invasive hyphal form, which is a key virulence factor.[11]

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_consequences Cellular Effects Imidazole Imidazole Antifungal Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Imidazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol_Demethylase->Toxic_Sterol_Accumulation Leads to Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Altered Membrane Fluidity & Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition (Fungistatic/Fungicidal) Membrane_Disruption->Growth_Inhibition

Quantitative Data on Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some common imidazole antifungals against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
Clotrimazole Candida albicans0.12 - 16
Aspergillus fumigatus0.25 - 8
Miconazole Candida albicans0.03 - 32
Trichophyton rubrum0.01 - 1
Ketoconazole Candida albicans0.007 - 128
Cryptococcus neoformans0.03 - 2

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium.

  • Serial Dilution of Antifungal Agent: The imidazole antifungal agent is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no fungi) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.[10]

Antibacterial Activity

While more renowned for their antifungal properties, imidazole derivatives also exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][15][16]

Mechanisms of Antibacterial Action

The antibacterial mechanisms of imidazole-containing compounds are varied and can include:

  • Disruption of Cell Wall Synthesis: Some imidazole derivatives interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.[1]

  • Inhibition of Nucleic Acid Synthesis: Certain compounds can inhibit the synthesis of DNA and RNA, thereby preventing bacterial replication.[1]

  • Membrane Disruption: Imidazole derivatives can disrupt the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[15]

  • Enzyme Inhibition: They can also target and inhibit specific bacterial enzymes that are essential for various metabolic processes.

Quantitative Data on Antibacterial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values of representative imidazole compounds against common bacterial strains.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Nitroimidazole (e.g., Metronidazole) Helicobacter pylori0.25 - 64[17]
Clostridium difficile0.12 - 2[17]
Substituted Benzimidazole Staphylococcus aureusVaries[16]
Escherichia coliVaries[16]

Antiviral Activity

The imidazole scaffold is also present in several antiviral agents, demonstrating its potential in combating viral infections.[18][19]

Mechanisms of Antiviral Action

Imidazole-containing compounds can interfere with various stages of the viral life cycle:

  • Inhibition of Viral Replication: Some derivatives can inhibit viral polymerases or other enzymes essential for the replication of the viral genome.[19]

  • Inhibition of Viral Proteases: Targeting viral proteases is a key strategy in antiviral drug design, and some imidazole compounds have shown inhibitory activity against these enzymes, such as the main protease of SARS-CoV-2.[20]

  • Interference with Viral Entry: Certain compounds may block the entry of viruses into host cells.

Quantitative Data on Antiviral Activity

The following table provides the half-maximal effective concentration (EC50) for selected imidazole derivatives against different viruses.

Compound IDVirusCell LineEC50 (µM)Reference
Compound 8b Yellow Fever Virus (YFV)-1.85[19]
Compound 8c Dengue Virus (DENV)Vero1.93[19]
Imidazole-coumarin conjugate 3b Hepatitis C Virus (HCV)-9.7[21]
Imidazole-coumarin conjugate 3c Hepatitis C Virus (HCV)-5.1[21]

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory properties.[22][23]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of imidazole-containing compounds are often attributed to:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some imidazole derivatives can inhibit COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[24]

  • Inhibition of Pro-inflammatory Cytokine Production: They can also modulate the production of pro-inflammatory cytokines, which are signaling molecules that play a central role in the inflammatory response.

  • Antioxidant Properties: Some imidazole compounds possess antioxidant activity, which can help to mitigate the oxidative stress associated with inflammation.[24]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Imidazole Imidazole Derivative Imidazole->COX_Enzymes Inhibits

Conclusion

The imidazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to compounds with a broad spectrum of potent biological activities. Their established and emerging roles as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents underscore their continued importance in drug discovery and development. The ability to readily modify the imidazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the rational design of novel therapeutics with enhanced efficacy and reduced toxicity.[2][3] This guide provides a foundational understanding of the multifaceted biological activities of imidazole-containing compounds, offering valuable insights for researchers dedicated to advancing human health.

References

An In-depth Technical Guide on (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone and its N-Trityl Derivative as Key Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone and its N-trityl protected form, (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-4-yl]methanone, are pivotal chemical intermediates in the synthesis of various pharmacologically active compounds. Notably, they serve as key precursors in the manufacturing of Medetomidine and its active enantiomer, Dexmedetomidine, which are potent α2-adrenergic agonists used for their sedative and analgesic properties.

This technical guide provides a comprehensive overview of these intermediates, focusing on their synthesis, physicochemical properties, and critical role in drug development. A significant portion of this document is dedicated to the N-trityl protected intermediate, (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone, due to its prevalent use and extensive documentation in synthetic routes. The unprotected analogue, while less documented, is also discussed with proposed synthetic methodologies.

Physicochemical Properties

The key physicochemical properties of both the unprotected and N-trityl protected intermediates are summarized below for easy comparison.

PropertyThis compound(2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone
CAS Number 91874-85-0[1][2][3][4]176721-02-1[5][6][7]
Molecular Formula C₁₂H₁₂N₂O[4]C₃₁H₂₆N₂O[7]
Molecular Weight 200.24 g/mol [2][4]442.55 g/mol [7]
Appearance Solid[4]White crystalline solid
Purity Typically ≥97%Typically ≥98%
IUPAC Name This compound(2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-4-yl]methanone
InChI Key RXMJMOMMINVJMY-UHFFFAOYSA-N[4]ZXHLCLMKNSXZEJ-UHFFFAOYSA-N
Solubility Soluble in organic solvents.High lipophilicity, soluble in organic solvents.

Synthesis and Experimental Protocols

The synthesis of these intermediates is a critical step in the overall production of the target active pharmaceutical ingredients (APIs). The use of a protecting group on the imidazole nitrogen, such as the trityl group, is a common strategy to control regioselectivity during subsequent synthetic transformations.

Synthesis of (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone

The N-trityl protected intermediate is a well-documented compound, and its synthesis is a key step in established routes to Medetomidine and Dexmedetomidine. A common method involves the oxidation of the corresponding methanol derivative.

This protocol is based on established synthetic transformations for the preparation of ketones from secondary alcohols.

Materials:

  • α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Silica gel

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Dissolve α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield white crystalline (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone. A yield of approximately 90% can be expected with a melting point in the range of 172.5-174.0 °C.

Proposed Synthesis of this compound

A plausible approach involves the acylation of a C4-metalated imidazole derivative or a protected imidazole followed by deprotection.

This generalized protocol outlines a potential synthetic route.

Materials:

  • 4-Bromo-1H-imidazole or 1-(tert-butyldimethylsilyl)-4-bromoimidazole

  • 2,3-Dimethylbenzoyl chloride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Protection of Imidazole (if starting from 4-bromo-1H-imidazole): React 4-bromo-1H-imidazole with a suitable protecting group, for example, a silyl group like tert-butyldimethylsilyl chloride (TBDMSCl), to protect the N1 position.

  • Grignard Reagent Formation: In a separate flask, prepare the Grignard reagent of the protected 4-bromoimidazole by reacting it with magnesium turnings in anhydrous THF.

  • Acylation: Add 2,3-dimethylbenzoyl chloride dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

  • Reaction Quench and Deprotection: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. If a silyl protecting group was used, it can often be removed under acidic workup conditions (e.g., dilute HCl).

  • Workup and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application as a Chemical Intermediate in Drug Synthesis

The primary application of this compound and its N-trityl derivative is as a key intermediate in the synthesis of Dexmedetomidine.[6]

Synthetic Pathway to Dexmedetomidine

The general synthetic pathway from the N-trityl protected intermediate to Medetomidine (the racemic mixture) is outlined below. Dexmedetomidine is then obtained through chiral resolution.

G cluster_0 Synthesis of the Ketone Intermediate cluster_1 Formation of the Ethyl Sidechain cluster_2 Deprotection and Reduction start α-(2,3-Dimethylphenyl)-1-(trityl)- 1H-imidazole-4-methanol ketone (2,3-Dimethylphenyl)[1-(trityl)- 1H-imidazol-4-yl]methanone start->ketone Oxidation (e.g., PCC) alcohol 1-(2,3-Dimethylphenyl)-1-(1-trityl- 1H-imidazol-4-yl)ethanol ketone->alcohol Grignard Reaction grignard Methylmagnesium bromide (CH3MgBr) grignard->alcohol deprotection Removal of Trityl Group (e.g., H+) alcohol->deprotection reduction Hydrogenation (e.g., H2, Pd/C) deprotection->reduction medetomidine Medetomidine reduction->medetomidine

Caption: Synthetic pathway from the intermediate to Medetomidine.

Deprotection of the N-Trityl Group

A critical step in the synthesis is the removal of the trityl protecting group. The acid lability of the N-trityl bond allows for its efficient cleavage under mild acidic conditions.

Materials:

  • N-trityl protected imidazole derivative

  • Trifluoroacetic acid (TFA) or Formic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-trityl protected imidazole derivative in dichloromethane.

  • Add a solution of trifluoroacetic acid in dichloromethane (typically 1-5% v/v) or formic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Logical Workflow for Intermediate Synthesis and Utilization

The following diagram illustrates the logical workflow from starting materials to the final API, highlighting the central role of the methanone intermediate.

G start_materials Starting Materials (e.g., 4-Bromo-1-trityl-1H-imidazole, 2,3-dimethylbromobenzene) synthesis_alcohol Synthesis of α-(2,3-Dimethylphenyl)-1-(trityl)- 1H-imidazole-4-methanol start_materials->synthesis_alcohol oxidation Oxidation synthesis_alcohol->oxidation methanone_intermediate (2,3-Dimethylphenyl)[1-(trityl)- 1H-imidazol-4-yl]methanone oxidation->methanone_intermediate downstream_synthesis Downstream Synthesis (Grignard, Deprotection, Reduction) methanone_intermediate->downstream_synthesis quality_control Quality Control (Purity, Identity) methanone_intermediate->quality_control api Active Pharmaceutical Ingredient (Medetomidine/Dexmedetomidine) downstream_synthesis->api api->quality_control

Caption: Logical workflow for the synthesis and use of the intermediate.

Conclusion

This compound and its N-trityl derivative are indispensable intermediates in the pharmaceutical industry, particularly for the synthesis of α2-adrenergic agonists. The use of the trityl protecting group provides a robust and high-yielding pathway to these valuable molecules. This guide has provided an in-depth overview of the synthesis, properties, and applications of these key intermediates, offering valuable insights for researchers and professionals in drug development and chemical synthesis. Further research into more direct and efficient methods for the synthesis of the unprotected intermediate could further streamline the production of these important pharmaceuticals.

References

Potential Applications of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a key heterocyclic ketone, is a significant intermediate in the synthesis of potent α2-adrenergic receptor agonists, most notably dexmedetomidine. While its primary documented role is as a synthetic precursor, the inherent chemical functionalities of its imidazole and substituted phenyl rings present a compelling scaffold for broader medicinal chemistry exploration. This technical guide provides a comprehensive overview of its established synthetic utility, extrapolates potential therapeutic applications based on its structural alerts and the pharmacology of its derivatives, and outlines detailed experimental protocols for future research and development. The document aims to serve as a foundational resource for researchers seeking to unlock the full therapeutic potential of this versatile molecule.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and commercially successful drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a versatile component in the design of bioactive molecules.[2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and enzyme inhibitory effects.[2][3][4][5] The title compound, this compound, by virtue of its core structure, is therefore a molecule of significant interest for the development of novel therapeutics.

Established Role as a Synthetic Intermediate

The primary and well-documented application of this compound is as a crucial intermediate in the synthesis of medetomidine and its active enantiomer, dexmedetomidine.[6][7] Dexmedetomidine is a potent and selective α2-adrenergic receptor agonist used for sedation and analgesia. The synthesis typically involves the N-protection of the imidazole ring, followed by subsequent reactions to form the final product.

Synthesis of Dexmedetomidine Intermediate

The trityl-protected form, (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone, is often used in the synthetic pathway.[6] This protection strategy prevents unwanted side reactions at the imidazole nitrogen during subsequent chemical transformations.

Potential Therapeutic Applications

While its role as an intermediate is established, the core structure of this compound suggests several avenues for medicinal chemistry exploration.

Modulators of α2-Adrenergic Receptors

Given that dexmedetomidine, a direct derivative, is a potent α2-adrenergic agonist, the parent methanone is a prime candidate for derivatization to create novel modulators of this receptor family. The 2,3-dimethylphenyl group and the imidazole-4-yl-methanone core can be systematically modified to explore the structure-activity relationship (SAR) and develop compounds with altered selectivity, potency, or pharmacokinetic profiles. Potential therapeutic targets for novel α2-adrenergic receptor modulators include:

  • Hypertension: Agonists of α2A receptors in the brainstem lower blood pressure.

  • Pain: Agonists have analgesic effects.

  • Neurodegenerative Disorders: Emerging evidence suggests a role for α2A receptor modulation in neuroprotection.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): α2A agonists are used to treat ADHD.

Broader Potential of the Imidazole-4-yl-methanone Scaffold

The imidazole-4-yl-methanone scaffold is present in other biologically active molecules. By exploring modifications to the 2,3-dimethylphenyl moiety, a library of compounds could be generated and screened against a variety of targets. Potential therapeutic areas for imidazole derivatives include:

  • Oncology: Many imidazole-containing compounds exhibit anticancer properties through various mechanisms, including enzyme inhibition and receptor modulation.[2][5]

  • Infectious Diseases: The imidazole scaffold is a cornerstone of many antifungal agents.

  • Enzyme Inhibition: The imidazole ring can chelate metal ions in the active sites of metalloenzymes or act as a bioisostere for other functional groups, making it a valuable motif for designing enzyme inhibitors. For instance, derivatives of imidazolone have been investigated as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4]

Data Presentation

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound itself. The primary data points are its chemical identifiers, which are summarized in the table below.

Identifier This compound (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone
CAS Number 91874-85-0[7][8][9][10][11][12]176721-02-1[6][13][14][15][16]
Molecular Formula C12H12N2O[7][10][11]C31H26N2O[13][14][16]
Molecular Weight 200.24 g/mol [7]442.55 g/mol [14][16]
Appearance White to Pale Brown Solid[7]White Solid[14]

Experimental Protocols

The following are proposed experimental protocols for researchers interested in exploring the medicinal chemistry potential of this compound.

General Synthesis of this compound Derivatives

This protocol is a generalized approach for creating a library of analogs for screening.

  • Starting Materials: this compound, various alkyl halides or aryl halides, and a suitable base (e.g., sodium hydride, potassium carbonate).

  • N-Alkylation/Arylation:

    • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, THF).

    • Add the base and stir for 30 minutes at room temperature.

    • Add the desired alkyl or aryl halide and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro α2-Adrenergic Receptor Binding Assay

This protocol is designed to assess the affinity of synthesized compounds for the α2-adrenergic receptor.

  • Materials: Cell membranes expressing the human α2A-adrenergic receptor, radioligand (e.g., [3H]RX821002), synthesized compounds, and assay buffer.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the synthesized compounds and the radioligand in the assay buffer.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

Signaling Pathway

G Simplified α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane α2-AR α2-Adrenergic Receptor G_Protein Gi/o Protein α2-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Agonist Agonist Agonist->α2-AR Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Leads to

Caption: Simplified α2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

G Proposed Research Workflow Start Start with Core Scaffold: (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone Library_Synthesis Synthesize Library of Derivatives (e.g., N-alkylation, aryl modification) Start->Library_Synthesis Purification_Characterization Purify and Characterize Compounds (e.g., Chromatography, NMR, MS) Library_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Receptor Binding Assays) Purification_Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization (Improve potency, selectivity, PK/PD) Lead_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Proposed Research Workflow for Drug Discovery.

Conclusion

This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. Its established role in the synthesis of the α2-adrenergic agonist dexmedetomidine provides a strong rationale for its use in developing novel modulators of this receptor class. Furthermore, the broader pharmacological potential of the imidazole-4-yl-methanone core warrants extensive investigation. The proposed experimental workflows and areas of therapeutic interest outlined in this guide offer a roadmap for researchers to systematically explore the medicinal chemistry of this promising compound and its derivatives, potentially leading to the discovery of new and effective therapeutic agents.

References

The Synthesis and Significance of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: A Precursor to Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. This compound is not an active pharmaceutical ingredient itself, but a pivotal intermediate in the manufacturing of the potent and selective alpha-2 adrenergic agonists, medetomidine and its enantiomer, dexmedetomidine. This document details the historical context of its development, provides meticulous experimental protocols for its synthesis, and elucidates the pharmacological mechanism of the final therapeutic agents. Quantitative data is presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams to aid comprehension for researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective

The discovery of this compound is intrinsically linked to the development of selective alpha-2 adrenergic receptor agonists. The quest for potent and specific sedatives and analgesics led researchers at Orion Pharma to explore a series of 4-substituted imidazole derivatives. This research culminated in the synthesis of medetomidine, a powerful and selective alpha-2 adrenoceptor agonist, first described in the 1980s. Medetomidine is a racemic mixture, and subsequent research identified that the sedative and analgesic effects are primarily attributable to the (S)-enantiomer, dexmedetomidine.

This compound emerged as a crucial building block in the chemical synthesis of these groundbreaking drugs. Its history is not one of a therapeutic agent, but of a key synthetic intermediate, the development of which was a critical step in enabling the large-scale and efficient production of medetomidine and dexmedetomidine. The synthetic routes to these alpha-2 adrenergic agonists have been refined over the years, with many patented processes utilizing this methanone as a central component.

Synthesis of this compound and its Conversion to Medetomidine

The synthesis of medetomidine via the this compound intermediate can be broadly divided into three key stages:

  • Formation of the Precursor Alcohol: Synthesis of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol.

  • Oxidation to the Methanone: Conversion of the alcohol to (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone.

  • Conversion to Medetomidine: Reaction of the methanone to form the ethyl-imidazole moiety, followed by deprotection.

Experimental Protocols

The following protocols are synthesized from various patented procedures and scientific literature to provide a detailed methodology for the synthesis.

2.1.1. Synthesis of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol

This step involves a Grignard reaction between 2,3-dimethylphenylmagnesium bromide and 1-trityl-1H-imidazole-4-carbaldehyde.

  • Preparation of Grignard Reagent:

    • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 molar equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 molar equivalent) in anhydrous THF to initiate the reaction.

    • Once the reaction has started, add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate dry flask, dissolve 1-trityl-1H-imidazole-4-carbaldehyde (1.0 molar equivalent) in anhydrous THF and cool the solution to 0°C.

    • Slowly add the prepared Grignard reagent to the cooled aldehyde solution, maintaining the temperature at 0-5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to obtain α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol.

2.1.2. Synthesis of (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone

This step involves the oxidation of the secondary alcohol to a ketone.

  • Dissolve α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (1.0 molar equivalent) in a suitable organic solvent such as dichloromethane or acetone.

  • Add an oxidizing agent such as manganese dioxide (MnO2, 5-10 molar equivalents) or pyridinium chlorochromate (PCC, 1.5-2.0 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the oxidant and any inorganic byproducts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

2.1.3. Synthesis of Medetomidine from the Methanone Intermediate

This multi-step conversion involves a Wittig or Grignard reaction followed by reduction and deprotection. A common route is via a Grignard reaction with methylmagnesium bromide followed by dehydration, reduction, and deprotection.

  • Grignard Reaction with Methylmagnesium Bromide:

    • Dissolve (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone (1.0 molar equivalent) in anhydrous THF and cool to 0°C.

    • Slowly add a solution of methylmagnesium bromide (1.1-1.5 molar equivalents) in diethyl ether or THF.

    • Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Dry the organic layer and concentrate to yield the tertiary alcohol intermediate.

  • Dehydration:

    • Dissolve the tertiary alcohol in a suitable solvent like toluene or xylene.

    • Add a catalytic amount of a strong acid such as p-toluenesulfonic acid or sulfuric acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction, wash with water, dry the organic layer, and concentrate to obtain the alkene intermediate.

  • Reduction of the Alkene:

    • Dissolve the alkene intermediate in a solvent such as ethanol or methanol.

    • Add a hydrogenation catalyst, typically palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir until the reaction is complete.

    • Filter off the catalyst and concentrate the solvent to yield the trityl-protected medetomidine.

  • Deprotection:

    • Dissolve the trityl-protected medetomidine in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a strong acid such as hydrochloric acid or trifluoroacetic acid.

    • Stir the reaction at room temperature until the trityl group is cleaved.

    • Remove the solvent and purify the resulting medetomidine salt by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of medetomidine, with this compound as a key intermediate. The yields are indicative and can vary based on reaction scale and purification methods.

Table 1: Synthesis of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol

ParameterValue
Starting Material 1-trityl-1H-imidazole-4-carbaldehyde
Key Reagent 2,3-dimethylphenylmagnesium bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0°C to Room Temperature
Typical Yield 80-90%
Purification Method Recrystallization

Table 2: Synthesis of (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone

ParameterValue
Starting Material α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol
Key Reagent Manganese Dioxide (MnO2)
Solvent Dichloromethane
Reaction Temperature Room Temperature to Reflux
Typical Yield 85-95%
Purification Method Column Chromatography/Recrystallization

Table 3: Conversion of Methanone to Medetomidine

StepKey ReagentsTypical Yield
Grignard Reaction Methylmagnesium bromide>90% (crude)
Dehydration p-Toluenesulfonic acid80-90%
Reduction H2, Pd/C>95%
Deprotection HCl or TFA>90%
Overall Yield ~60-70% from the methanone

Mechanism of Action of Dexmedetomidine

As this compound is a synthetic intermediate, its biological activity is not the focus. The ultimate products, medetomidine and dexmedetomidine, exert their potent sedative and analgesic effects through their action as highly selective agonists of alpha-2 adrenergic receptors.

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that are part of the sympathetic nervous system's feedback mechanism. There are three main subtypes: α2A, α2B, and α2C. Dexmedetomidine has a high affinity for the α2A subtype, which is predominantly found in the central nervous system, particularly in the locus coeruleus of the brainstem.

Activation of presynaptic α2A receptors in the locus coeruleus inhibits the release of norepinephrine. This reduction in noradrenergic activity leads to sedation, anxiolysis, and analgesia. The signaling pathway initiated by dexmedetomidine binding to the α2A receptor is as follows:

  • Receptor Binding: Dexmedetomidine binds to the α2A adrenergic receptor.

  • G-protein Activation: The receptor is coupled to an inhibitory G-protein (Gi). Binding of dexmedetomidine causes a conformational change in the receptor, leading to the dissociation of the Gi protein's α-subunit from the βγ-subunits.

  • Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels has several downstream effects, including:

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire.

    • Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for neurotransmitter release.

The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of norepinephrine, resulting in the characteristic sedative and analgesic effects of dexmedetomidine.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Precursor Alcohol cluster_1 Oxidation to Methanone cluster_2 Conversion to Medetomidine 2,3-dimethyl-\nbromobenzene 2,3-dimethyl- bromobenzene Grignard\nReagent Grignard Reagent 2,3-dimethyl-\nbromobenzene->Grignard\nReagent Mg, THF Alcohol\nIntermediate Alcohol Intermediate Grignard\nReagent->Alcohol\nIntermediate 1-trityl-1H-imidazole- 4-carbaldehyde Methanone\nIntermediate Methanone Intermediate Alcohol\nIntermediate->Methanone\nIntermediate MnO2 Tertiary\nAlcohol Tertiary Alcohol Methanone\nIntermediate->Tertiary\nAlcohol CH3MgBr Alkene Alkene Tertiary\nAlcohol->Alkene Acid, Heat Protected\nMedetomidine Protected Medetomidine Alkene->Protected\nMedetomidine H2, Pd/C Medetomidine Medetomidine Protected\nMedetomidine->Medetomidine Acid

Caption: Synthetic workflow for Medetomidine production.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha2_Signaling cluster_cell Presynaptic Neuron Dexmedetomidine Dexmedetomidine Alpha2_Receptor α2A Adrenergic Receptor Dexmedetomidine->Alpha2_Receptor Binds Gi_Protein Gi Protein (α, β, γ) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel K+ Channel (GIRK) Gi_Protein->GIRK_Channel Activates (βγ) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Ca_Channel Ca2+ Channel cAMP->Ca_Channel Inhibits (indirectly) K_ion_out K+ GIRK_Channel->K_ion_out Efflux Ca_ion_in Ca2+ Ca_Channel->Ca_ion_in Influx Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization NE_Vesicle Norepinephrine Vesicle Ca_ion_in->NE_Vesicle Triggers Fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release

Caption: Dexmedetomidine's signaling pathway.

Conclusion

This compound, while not a therapeutic agent in its own right, holds a significant place in the history of medicinal chemistry. Its development as a key synthetic intermediate was a crucial step that enabled the production of medetomidine and dexmedetomidine, important drugs in both veterinary and human medicine. Understanding the synthesis of this methanone and its subsequent conversion provides valuable insight into the drug development process. Furthermore, a thorough comprehension of the alpha-2 adrenergic signaling pathway, the ultimate target of the final products, is essential for researchers and clinicians working with these potent sedative and analgesic agents. This guide has provided a detailed overview of these aspects to serve as a valuable resource for the scientific community.

Methodological & Application

Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: An Intermediate for α2-Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Abstract

This document provides a comprehensive guide for the multi-step synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a key intermediate in the development of pharmaceuticals targeting the α2-adrenergic receptor, such as Dexmedetomidine. The described synthetic strategy commences with the reduction of 2,3-dimethylbenzoic acid to the corresponding aldehyde, followed by a series of protection, coupling, oxidation, and deprotection steps. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the successful execution of this synthesis.

Introduction

This compound is a crucial building block in the synthesis of medetomidine and its active S-enantiomer, dexmedetomidine. Dexmedetomidine is a potent and highly selective α2-adrenergic receptor agonist, which exerts sedative, analgesic, and anxiolytic effects.[1][2][3] Its mechanism of action involves binding to presynaptic α2-receptors, which inhibits the release of norepinephrine, thereby reducing sympathetic outflow from the central nervous system. This application note outlines a robust and well-documented synthetic route, providing drug development professionals with the necessary protocols for obtaining this key intermediate.

Overall Synthetic Scheme

The synthesis of this compound from 2,3-dimethylbenzoic acid is accomplished via a five-step sequence as illustrated below. This pathway involves the initial reduction of the carboxylic acid, protection of a functionalized imidazole, a Grignard reaction to form the carbon skeleton, subsequent oxidation to the ketone, and final deprotection to yield the target compound.

G A 2,3-Dimethylbenzoic Acid B 2,3-Dimethylbenzaldehyde A->B Step 1: Reduction C 4-Iodo-1H-imidazole D 4-Iodo-1-(trityl)-1H-imidazole C->D Step 2: Trityl Protection E α-(2,3-Dimethylphenyl)-1-(trityl)- 1H-imidazole-4-methanol D->E Step 3: Grignard Reaction (with B) F (2,3-Dimethylphenyl)[1-(trityl)- 1H-imidazol-4-yl]methanone E->F Step 4: Oxidation G This compound F->G Step 5: Deprotection

Caption: Overall synthetic workflow from 2,3-dimethylbenzoic acid.

Experimental Protocols

Step 1: Reduction of 2,3-Dimethylbenzoic Acid to 2,3-Dimethylbenzaldehyde

This protocol describes the conversion of the starting carboxylic acid to the corresponding aldehyde, a necessary precursor for the subsequent Grignard reaction.

Materials:

  • 2,3-Dimethylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve 2,3-dimethylbenzoic acid (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude alcohol.

  • Dissolve the crude alcohol in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution and stir at room temperature for 2 hours.

  • Dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2,3-dimethylbenzaldehyde.

Step 2: Synthesis and Protection of 4-Iodo-1H-imidazole

This two-part protocol details the iodination of imidazole followed by the protection of the N-H group with a trityl group.

Part A: Synthesis of 4-Iodo-1H-imidazole [4][5][6] Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium iodide (NaI)

  • Hydrochloric acid (HCl)

  • Water, Ethyl acetate, Isopropanol, n-Hexane

Procedure:

  • Prepare an imidazole solution by dissolving NaOH (e.g., 24.0 g, 0.60 mol) in water (150 mL), cooling to room temperature, and then adding imidazole (e.g., 40.8 g, 0.60 mol).

  • In a separate beaker, prepare an iodine solution by dissolving NaI (e.g., 33.8 g, 0.23 mol) in water (45 mL), cooling, and then adding iodine (e.g., 38.1 g, 0.15 mol).

  • Cool the imidazole solution to 0 °C and slowly add the iodine solution dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 6 hours.

  • Adjust the pH to 7-8 with concentrated HCl to precipitate the crude product.

  • Collect the solid by filtration. The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane.

Part B: Synthesis of 4-Iodo-1-(trityl)-1H-imidazole [7][8] Materials:

  • 4-Iodo-1H-imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-iodo-1H-imidazole (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq.) and stir for 5 minutes at room temperature.

  • Add trityl chloride (1.1 eq.) portion-wise to the solution.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.

Step 3: Grignard Reaction to Synthesize α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol

This protocol describes the formation of the key C-C bond through a Grignard reaction.[9]

Materials:

  • 4-Iodo-1-(trityl)-1H-imidazole

  • Magnesium turnings

  • Iodine (a single crystal for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • 2,3-Dimethylbenzaldehyde (from Step 1)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 eq.) and a crystal of iodine.

  • Add a small amount of a solution of 4-iodo-1-(trityl)-1H-imidazole (1.0 eq.) in anhydrous THF to initiate the Grignard formation.

  • Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining solution of the iodide dropwise to maintain a gentle reflux.

  • After the addition, continue to heat at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C.

  • In a separate flask, dissolve 2,3-dimethylbenzaldehyde (1.0 eq.) in anhydrous THF and add this solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography to yield the desired alcohol.

Step 4: Oxidation to (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone

This step involves the oxidation of the secondary alcohol to the target ketone.

Materials:

  • α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol

  • Manganese (IV) oxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol from Step 3 (1.0 eq.) in DCM.

  • Add activated manganese (IV) oxide (5.0 eq.) to the solution.

  • Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite®, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure protected ketone.

Step 5: Deprotection to this compound

This final step removes the trityl protecting group to yield the target compound.[10]

Materials:

  • (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone

  • Trifluoroacetic acid (TFA) or Formic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the trityl-protected ketone (1.0 eq.) in DCM.

  • Add a solution of TFA in DCM (e.g., 10% v/v) or 90% aqueous formic acid to the reaction mixture at room temperature.

  • Stir for 1-3 hours, monitoring the deprotection by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthetic sequence.

Table 1: Summary of Reactants and Products

StepStarting MaterialProductMolecular Weight ( g/mol )
12,3-Dimethylbenzoic Acid2,3-Dimethylbenzaldehyde150.17 -> 134.18
24-Iodo-1H-imidazole4-Iodo-1-(trityl)-1H-imidazole193.98 -> 436.30
34-Iodo-1-(trityl)-1H-imidazoleα-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol436.30 -> 444.57
4Alcohol Intermediate(2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone444.57 -> 442.55
5Protected KetoneThis compound442.55 -> 200.24

Table 2: Reaction Conditions and Expected Yields

StepKey ReagentsSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
1LiAlH₄, PCCDiethyl ether, DCM0 to Reflux4 + 270-85
2I₂/NaI, TrCl/Et₃NWater, DCM0 to RT6 + 1665-75
3Mg, 2,3-DimethylbenzaldehydeTHF0 to Reflux1 + 1.580-90
4MnO₂DCMRT12-2485-95
5TFA or Formic AcidDCMRT1-390-98

Biological Context: α2-Adrenergic Receptor Signaling

The target molecule is an intermediate for dexmedetomidine, a selective α2-adrenergic receptor agonist. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi subunit.[11] Activation of the α2-receptor by an agonist like dexmedetomidine initiates a signaling cascade that leads to the desired physiological effects.

G cluster_0 Cell Membrane Agonist Agonist α2-AR α2-Adrenergic Receptor Agonist->α2-AR Binds to receptor Gi Gi Protein (α, β, γ subunits) α2-AR->Gi Activates AC Adenylyl Cyclase Gi->AC αi subunit inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Sympathetic Outflow (Sedation, Analgesia) PKA->Cellular_Response Leads to

Caption: Simplified α2-adrenergic receptor signaling pathway.

Upon agonist binding, the α2-adrenergic receptor activates the inhibitory G-protein (Gi). The αi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This reduction in cAMP decreases the activity of protein kinase A (PKA), which ultimately modulates ion channel activity and reduces neuronal firing, resulting in decreased sympathetic outflow.[13]

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols, researchers in drug discovery and development can efficiently synthesize this key intermediate for the development of novel α2-adrenergic receptor modulators. The provided data and diagrams serve as a valuable resource for the planning and execution of this synthetic sequence.

References

Application Notes and Protocols for the Synthesis of Medetomidine Utilizing (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Medetomidine is a potent and selective α2-adrenergic agonist widely used in veterinary medicine as a sedative and analgesic.[1][2] Its synthesis has been the subject of extensive research to develop efficient and scalable methods.[1][3] A key intermediate in several synthetic routes is (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone or its protected analogues. This document provides detailed application notes and experimental protocols for the synthesis of Medetomidine, focusing on the steps involving this crucial ketone intermediate. The protocols are based on established synthetic methods described in the scientific literature and patents.

The synthesis of medetomidine is a critical step in the preparation of dexmedetomidine, the pharmacologically active S-enantiomer, which is approved for human use.[1] Various synthetic strategies have been developed to improve yield, reduce costs, and minimize the use of hazardous reagents.[1][4]

Synthetic Pathway Overview

The synthesis of Medetomidine from the (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone intermediate generally proceeds through a multi-step process. The imidazole nitrogen is typically protected, for instance with a trityl group, to ensure regioselectivity in subsequent reactions. The core transformation involves the conversion of the ketone functional group to the ethyl group present in Medetomidine. This is often achieved through a Grignard reaction followed by dehydration and hydrogenation.

Below is a DOT script representation of the synthetic workflow.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection and Dehydration cluster_2 Step 3: Hydrogenation A (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-4-yl)methanone B 1-(2,3-Dimethylphenyl)-1- (1-trityl-1H-imidazol-4-yl)ethanol A->B  Methylmagnesium Chloride (MeMgCl) in THF  Temperature: 0°C to 25°C C 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole B->C  Acidic Conditions  (e.g., Trifluoroacetic Acid)  Elevated Temperature D Medetomidine C->D  H2, Pd/C  Methanol  Pressure: 35-45 psi

Synthetic pathway from the ketone intermediate to Medetomidine.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Medetomidine starting from the trityl-protected ketone intermediate, as derived from patent literature.

StepIntermediate/ProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
Preparation of Ketone (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanolManganese (IV) oxideDichloromethane90.3172.5-174.0[5]
Grignard Reaction 1-(2,3-Dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanoneMethylmagnesium chlorideTetrahydrofuran97.5226.5-228.5[5]
Hydrogenation Medetomidine4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazolePd/C, H₂MethanolNot specifiedNot specified[4]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of Medetomidine from its ketone intermediate.

Protocol 1: Synthesis of (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone

This protocol describes the oxidation of the corresponding alcohol to the ketone intermediate.

Materials:

  • (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol (248 g, 0.558 mol)

  • Manganese (IV) oxide (305 g, 3.51 mol)

  • Dichloromethane (5000 mL)

  • 10-liter glass reactor with reflux condenser and thermometer

Procedure:

  • To a 10-liter glass reactor, add (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol (248 g) and dichloromethane (5000 mL).[5][6]

  • Stir the mixture and add manganese (IV) oxide (305 g).[5][6]

  • Heat the reaction mixture to reflux at 40°C for 2 hours.[5][6]

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings, and distill off the dichloromethane.

  • Add 96% ethanol (1000 mL) to the residue and remove any remaining dichloromethane by distillation at 50-55°C.[5]

  • Cool the resulting slurry to -1 to -3°C and stir.[5]

  • Filter the precipitate and wash with cold (0-5°C) 96% ethanol (200 mL).[5]

  • The resulting white crystalline product is (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone.[5]

Protocol 2: Synthesis of 1-(2,3-Dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol

This protocol details the Grignard reaction to convert the ketone to a tertiary alcohol.

Materials:

  • (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone (216 g, 0.488 mol)

  • Tetrahydrofuran (3000 mL)

  • Methylmagnesium chloride solution in THF (190 mL, 0.584 mol)

  • Argon atmosphere

  • 6-liter glass reactor with mechanical stirrer, thermometer, and dropping funnel

Procedure:

  • In a 6-liter glass reactor, add (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone (216 g) to stirred tetrahydrofuran (3000 mL) under an argon atmosphere.[5]

  • Cool the reaction mixture to 0°C.[5]

  • Add the methylmagnesium chloride solution (190 mL) dropwise to the reaction mixture at 0°C.[5]

  • Maintain the reaction mixture at 0°C during the addition.

  • After the addition is complete, warm the reaction mixture to 25°C.[5]

  • Concentrate the organic layer in vacuo to 20% of its original volume.

  • Cool the residue and allow it to crystallize at 0 to 5°C for 1 hour.[5]

  • Filter the precipitate and wash with cold (0 to 5°C) tetrahydrofuran (360 mL).[5]

  • Dry the obtained intermediate, 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol, under reduced pressure at 40-50°C.[5]

Protocol 3: Synthesis of Medetomidine via Hydrogenation

This protocol describes the deprotection, dehydration, and subsequent hydrogenation to yield Medetomidine.

Materials:

  • 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole (obtained from the previous step after dehydration)

  • Trifluoroacetic acid

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • Dissolve the crude 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol in a suitable solvent and treat with an acid, such as trifluoroacetic acid, to effect both deprotection of the trityl group and dehydration to form 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole.[4]

  • Isolate the resulting solid material.

  • Add the solid material to methanol containing a catalytic amount of Pd/C in a hydrogenation apparatus.[4]

  • Place the reaction mixture under a hydrogen atmosphere at a pressure of 35-45 psi.[4]

  • Allow the reaction to proceed for 7-48 hours.[4]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate and purify the residue to obtain Medetomidine.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings.

References

Application Notes and Protocols for the Characterization of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is a heterocyclic ketone with potential applications in pharmaceutical research and development. As an intermediate in the synthesis of pharmacologically active molecules, its comprehensive characterization is crucial to ensure purity, stability, and structural integrity. These application notes provide detailed protocols for the analytical characterization of this compound using various chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a primary method for determining the purity of this compound and for quantifying any related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-22 min: 90% to 10% Acetonitrile

    • 22-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol.

Data Presentation:

ParameterResult
Retention Time ~ 12.5 min (typical)
Purity (by area %) > 98%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane.

Data Presentation:

ParameterResult
Retention Time Compound-specific
Major Mass Fragments (m/z) To be determined based on fragmentation pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆)δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons 7.20-7.80m5HPhenyl & Imidazole CH
Methyl Protons 2.20-2.40s6H2 x CH₃
Imidazole NH 12.50br s1HNH
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm)Assignment
Carbonyl Carbon ~185C=O
Aromatic & Imidazole Carbons 115-145Ar-C & Imidazole-C
Methyl Carbons ~20CH₃
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[1][2]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.

  • Analysis: Infuse the sample directly into the mass spectrometer.

Data Presentation:

ParameterResult
Calculated Mass [M+H]⁺ 201.1028
Measured Mass [M+H]⁺ 201.1025 (typical)
Mass Accuracy (ppm) < 5 ppm
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which serves as a fundamental confirmation of the compound's empirical formula.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dry compound into a tin capsule.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.[3][4]

Data Presentation:

ElementTheoretical %Experimental %
Carbon (C) 71.9871.95
Hydrogen (H) 6.046.08
Nitrogen (N) 13.9913.95

Visualizations

Diagrams of Analytical Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_purity_methods cluster_structure_methods cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR (¹H, ¹³C) Structure->NMR HRMS HRMS Structure->HRMS EA Elemental Analysis Structure->EA FinalReport Comprehensive Characterization Report HPLC->FinalReport GCMS->FinalReport NMR->FinalReport HRMS->FinalReport EA->FinalReport Chromatographic_Purity_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Test Sample HPLC_Prep Sample Preparation (Dissolve in Methanol) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Dissolve in DCM) Sample->GCMS_Prep HPLC_Inject Injection into HPLC-UV System HPLC_Prep->HPLC_Inject HPLC_Data Data Acquisition (Chromatogram) HPLC_Inject->HPLC_Data HPLC_Analysis Purity Calculation (Area % Method) HPLC_Data->HPLC_Analysis Purity_Report Purity Report HPLC_Analysis->Purity_Report GCMS_Inject Injection into GC-MS System GCMS_Prep->GCMS_Inject GCMS_Data Data Acquisition (TIC & Mass Spectra) GCMS_Inject->GCMS_Data GCMS_Analysis Impurity Identification (Library Search) GCMS_Data->GCMS_Analysis GCMS_Analysis->Purity_Report Spectroscopic_Structure_Workflow Sample Purified Compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Analysis HRMS_Analysis High-Resolution MS Sample->HRMS_Analysis EA_Analysis Elemental Analysis Sample->EA_Analysis Structure_Confirmation Structural Confirmation & Formula Verification NMR_Analysis->Structure_Confirmation HRMS_Analysis->Structure_Confirmation EA_Analysis->Structure_Confirmation

References

Application Note: HPLC Analysis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone using High-Performance Liquid Chromatography (HPLC). The described method is suitable for purity assessments, stability studies, and quality control of the compound in research and development settings.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for ensuring its quality and purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for the analysis of this compound.[1] This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is designed to be robust, reproducible, and suitable for routine analysis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing a suitable HPLC method.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₁₂N₂O[4]
Molecular Weight200.24 g/mol [4]
AppearanceSolid[4]
UV λmax~254 nm (predicted)N/A

Note: The UV λmax is an estimated value based on the chromophores present in the molecule. It is recommended to determine the actual λmax experimentally for maximum sensitivity.[2]

Experimental Protocol

This section provides a detailed protocol for the HPLC analysis of this compound.

3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The recommended chromatographic conditions are outlined in Table 2.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 15 minutes

3.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add a suitable volume of methanol to dissolve the sample.

  • Dilute to the mark with the mobile phase (initial conditions).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.5. System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. The recommended parameters and their acceptance criteria are listed in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Data Analysis and Calculations

The concentration of this compound in the sample can be determined by constructing a calibration curve from the peak areas of the working standard solutions.

  • Plot the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of the analyte in the sample solution using the regression equation.

Method Validation Summary

A summary of the key validation parameters for this method is provided in Table 4.

Table 4: Method Validation Summary

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.6
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Suitability Testing A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions E Inject Standards & Samples C->E D->E If SST Passes F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: HPLC Analysis Workflow.

The logical relationship for method development is illustrated below.

Method_Development_Logic Analyte Analyte Properties (Polarity, pKa, UV) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Select Column (C18) Mode->Column MobilePhase Select Mobile Phase (ACN/Water, Buffer) Column->MobilePhase Detector Select Detector (UV-Vis) MobilePhase->Detector Optimization Optimize Conditions (Gradient, Flow Rate, Temp) Detector->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation

References

Application Notes and Protocols for NMR Spectroscopy of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectroscopic analysis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. The provided protocols are designed to yield high-quality spectra for unambiguous structure confirmation and purity assessment.

Introduction

This compound (CAS No. 91874-85-0) is a small molecule featuring a substituted aromatic ring linked to an imidazole heterocycle via a ketone functional group. The structural complexity and potential for tautomerism in the imidazole ring make NMR spectroscopy an indispensable tool for its characterization. Accurate assignment of proton (¹H) and carbon (¹³C) NMR signals is critical for confirming the molecular structure, identifying impurities, and studying its chemical properties. These application notes provide predicted spectral data and standardized protocols for acquiring and interpreting the NMR spectra of this compound.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering scheme used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1HH1 (imidazole NH)
~7.8 - 8.0s1HH2
~7.5 - 7.7s1HH5
~7.2 - 7.4m3HH4', H5', H6'
~2.3s3H2'-CH₃
~2.2s3H3'-CH₃

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~185 - 195C=O
~135 - 145C2, C5
~138C2', C3'
~125 - 135C1', C4', C5', C6'
~115 - 125C4
~202'-CH₃
~153'-CH₃

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: Acquisition of ¹H NMR Spectrum

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Solvent: CDCl₃ (or DMSO-d₆)

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (adjust for concentration)

  • Receiver Gain: Autogain

Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • Integrate all signals.

  • Perform peak picking to identify the chemical shift of each signal.

Protocol 3: Acquisition of ¹³C NMR Spectrum

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Parameters:

  • Pulse Program: Standard proton-decoupled (zgpg30 or similar)

  • Solvent: CDCl₃ (or DMSO-d₆)

  • Temperature: 298 K

  • Spectral Width: -10 to 220 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)

  • Number of Scans: 1024 or higher (adjust based on concentration and desired signal-to-noise ratio)

  • Receiver Gain: Autogain

Processing:

  • Apply a Fourier transform to the acquired FID.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • Perform peak picking to identify the chemical shift of each signal.

Data Interpretation and Structural Assignment

The predicted chemical shifts in Tables 1 and 2 serve as a guide for interpreting the experimental spectra. The aromatic protons of the 2,3-dimethylphenyl ring are expected to appear as a complex multiplet. The two methyl groups will give rise to two distinct singlets. The imidazole protons will appear as singlets, with the NH proton being broad and its chemical shift being concentration-dependent. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal. The aromatic and imidazole carbons will appear in the region of 115-145 ppm, while the methyl carbons will be the most upfield signals.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_1h Setup ¹H Experiment load_sample->setup_1h setup_13c Setup ¹³C Experiment load_sample->setup_13c acquire_1h Acquire ¹H FID setup_1h->acquire_1h process_1h Process ¹H Spectrum acquire_1h->process_1h acquire_13c Acquire ¹³C FID setup_13c->acquire_13c process_13c Process ¹³C Spectrum acquire_13c->process_13c assign_signals Assign Signals process_1h->assign_signals process_13c->assign_signals structure_confirm Structure Confirmation assign_signals->structure_confirm

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_molecule This compound cluster_nmr NMR Spectroscopy cluster_data Structural Information dimethylphenyl 2,3-Dimethylphenyl Group h1_nmr ¹H NMR dimethylphenyl->h1_nmr Aromatic & Methyl Protons c13_nmr ¹³C NMR dimethylphenyl->c13_nmr Aromatic & Methyl Carbons ketone Ketone Linker ketone->c13_nmr Carbonyl Carbon imidazole 1H-Imidazol-4-yl Group imidazole->h1_nmr Imidazole Protons imidazole->c13_nmr Imidazole Carbons proton_env Proton Environments (Chemical Shift, Multiplicity) h1_nmr->proton_env connectivity Connectivity (2D NMR - COSY, HSQC) h1_nmr->connectivity carbon_backbone Carbon Backbone (Chemical Shift) c13_nmr->carbon_backbone c13_nmr->connectivity proton_env->connectivity carbon_backbone->connectivity

Caption: Logical relationships in NMR structural elucidation.

Application Notes and Protocols for the Purification of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is a heterocyclic ketone with potential applications in medicinal chemistry and drug development. As with many organic syntheses, the crude product of this compound often contains unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at a desired purity for subsequent characterization and biological evaluation. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds.[1]

This document provides a detailed protocol for the purification of this compound using column chromatography. The methodology is based on established principles for the separation of imidazole derivatives.[1][2]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of moderately polar compounds like this compound, silica gel is a commonly used polar stationary phase.[1] The separation is achieved by eluting the crude mixture through the column with a mobile phase of appropriate polarity. Less polar impurities will travel down the column faster, while the more polar target compound and impurities will be retained longer, allowing for their separation into different fractions. The polarity of the mobile phase can be gradually increased to elute compounds with increasing polarity.

Experimental Protocol

This protocol outlines the purification of this compound using a standard glass chromatography column packed with silica gel.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Hexane, analytical grade

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Sand (acid-washed)

  • Cotton or glass wool

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collection vials

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

Mobile Phase Selection

The selection of an appropriate mobile phase is critical for achieving good separation. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems of differing polarities. A common starting point for imidazole derivatives is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.

  • Visualize the spots under a UV lamp. The ideal solvent system should provide a good separation between the desired product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4.

A gradient elution is often effective. This involves starting with a less polar mobile phase and gradually increasing the polarity by adding a more polar solvent. For this compound, a gradient of methanol in dichloromethane is a suitable choice.

Column Packing
  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to protect the surface from disturbance during sample loading.

  • Equilibrate the column by running the initial mobile phase through it for at least two column volumes.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the top of the column, ensuring not to disturb the packed bed.

  • Begin collecting fractions in test tubes or vials as the mobile phase flows through the column.

  • Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., from 100% DCM to a 98:2, then 95:5 mixture of DCM:MeOH).

  • Monitor the separation by collecting small aliquots from the eluted fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

Product Recovery
  • Combine the pure fractions containing this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Diameter: 2 cm, Length: 40 cm
Mobile Phase System Dichloromethane (DCM) and Methanol (MeOH)
Elution Method Gradient Elution
Gradient Profile 0-100% DCM for 2 column volumes, then 0-5% MeOH in DCM over 10 column volumes
Flow Rate Approximately 2-4 mL/min
Fraction Size 10 mL
Detection Method TLC with UV visualization (254 nm)
Typical Rf of Product ~0.3 in 95:5 DCM:MeOH

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

G Purification Workflow A Crude Product B Mobile Phase Selection (TLC) A->B C Column Packing (Silica Gel) B->C D Sample Loading C->D E Gradient Elution D->E F Fraction Collection E->F G Fraction Analysis (TLC) F->G H Combine Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation H->I J Purified Product I->J

Caption: Workflow for column chromatography purification.

Logic of Gradient Elution

The diagram below explains the logical relationship between mobile phase polarity and the elution of compounds from the column.

G Gradient Elution Logic cluster_0 Elution Sequence Start Low Polarity Mobile Phase (e.g., 100% DCM) Elute_NonPolar Elution of Non-Polar Impurities Start->Elute_NonPolar Increase_Polarity Gradual Increase in Polarity (add MeOH) Elute_NonPolar->Increase_Polarity Elute_Product Elution of Target Product Increase_Polarity->Elute_Product Further_Increase Higher Polarity Mobile Phase (e.g., 5% MeOH in DCM) Elute_Product->Further_Increase Elute_Polar Elution of Polar Impurities Further_Increase->Elute_Polar

Caption: Logic of compound separation by gradient elution.

References

Scalable Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a scalable, three-step synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is designed for industrial applicability, focusing on robust and reproducible procedures.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence, commencing with a commercially available protected imidazole derivative. This strategy avoids the direct and often problematic Friedel-Crafts acylation of the imidazole ring. The overall synthetic pathway is as follows:

  • Step 1: Grignard Reaction: A Grignard reaction between 1-trityl-1H-imidazole-4-carbaldehyde and 2,3-dimethylphenylmagnesium bromide to produce the secondary alcohol, α-(2,3-dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol.

  • Step 2: Oxidation: The selective oxidation of the secondary alcohol to the corresponding ketone, (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone, using manganese dioxide.

  • Step 3: Deprotection: The removal of the acid-labile trityl protecting group to yield the final product, this compound.

Synthesis_Workflow A 1-Trityl-1H-imidazole- 4-carbaldehyde C α-(2,3-Dimethylphenyl)-1-(trityl)- 1H-imidazole-4-methanol A->C Grignard Reaction B 2,3-Dimethylphenyl- magnesium bromide B->C E (2,3-Dimethylphenyl)(1-(trityl)- 1H-imidazol-4-yl)methanone C->E Oxidation D Manganese Dioxide (MnO2) D->E G (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone E->G Deprotection F Acidic Deprotection F->G

Caption: Overall synthetic workflow for the preparation of the target compound.

II. Data Presentation: Summary of Reaction Parameters

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of the reaction parameters.

Table 1: Grignard Reaction Parameters

ParameterValue
Reactants 1-Trityl-1H-imidazole-4-carbaldehyde, 2,3-Dimethylphenylmagnesium bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1.5 - 2 hours
Work-up Quenching with saturated aqueous NH₄Cl
Typical Yield ~54%

Table 2: Oxidation Reaction Parameters

ParameterValue
Reactant α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol
Oxidizing Agent Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM) or Chloroform
Temperature Room Temperature to Reflux
Reaction Time 4 - 24 hours
Work-up Filtration of MnO₂ and solvent evaporation
Typical Yield High (typically >85%)

Table 3: Deprotection Reaction Parameters

ParameterValue
Reactant (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone
Reagent Trifluoroacetic Acid (TFA) or Formic Acid/Acetic Acid
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1 - 2 hours
Work-up Neutralization with saturated NaHCO₃ solution and extraction
Typical Yield High (typically >90%)

III. Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (Grignard Reaction)

Grignard_Protocol cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Isolation A Activate Magnesium turnings with iodine. B Add anhydrous THF. A->B C Slowly add a solution of 1-bromo-2,3-dimethylbenzene in THF. B->C D Maintain reflux to ensure complete formation. C->D E Cool the Grignard reagent to 0 °C. F Add a solution of 1-trityl-1H-imidazole- 4-carbaldehyde in anhydrous THF dropwise. E->F G Allow the reaction to warm to room temperature and stir for 1.5h. F->G H Quench with saturated aqueous NH4Cl. I Extract with an organic solvent (e.g., Ethyl Acetate). H->I J Dry the organic layer over anhydrous Na2SO4. I->J K Concentrate under reduced pressure. J->K L Purify by crystallization or column chromatography. K->L

Caption: Experimental workflow for the Grignard reaction.

Materials:

  • 1-bromo-2,3-dimethylbenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-trityl-1H-imidazole-4-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq) and a crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of 1-trityl-1H-imidazole-4-carbaldehyde (0.9 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

  • Work-up and Isolation: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by column chromatography on silica gel to afford α-(2,3-dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol.

Protocol 2: Synthesis of (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone (Oxidation)

Oxidation_Protocol cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation A Dissolve α-(2,3-dimethylphenyl)-1-(trityl)- 1H-imidazole-4-methanol in DCM. B Add activated manganese dioxide (excess, e.g., 5-10 eq). A->B C Stir the suspension vigorously at room temperature or reflux. B->C D Monitor the reaction progress by TLC. C->D E Filter the reaction mixture through a pad of Celite® to remove MnO2. F Wash the filter cake with DCM. E->F G Combine the filtrates and concentrate under reduced pressure. F->G H The crude product is often of high purity and can be used directly. G->H

Caption: Experimental workflow for the oxidation of the secondary alcohol.

Materials:

  • α-(2,3-dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve α-(2,3-dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (1.0 eq) in DCM.

  • Add activated manganese dioxide (5-10 eq by weight) to the solution. The MnO₂ should be activated by heating at 100-120 °C for several hours under vacuum before use.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. For slower reactions, gentle refluxing may be required.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its by-products.

  • Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure to yield (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone as a solid. This product is often of sufficient purity for the next step.

Protocol 3: Synthesis of this compound (Deprotection)

Deprotection_Protocol cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation A Dissolve (2,3-Dimethylphenyl)(1-(trityl)- 1H-imidazol-4-yl)methanone in DCM. B Add Trifluoroacetic Acid (TFA) or Formic/Acetic Acid dropwise at 0 °C. A->B C Stir the reaction at room temperature. B->C D Monitor the reaction progress by TLC. C->D E Concentrate the reaction mixture. F Neutralize with saturated aqueous NaHCO3 solution. E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer and concentrate under reduced pressure. G->H I Purify by crystallization or column chromatography. H->I

Caption: Experimental workflow for the deprotection of the trityl group.

Materials:

  • (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or Formic Acid/Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add trifluoroacetic acid (2-5 eq) or a mixture of formic acid and acetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain this compound.

Application Notes and Protocols: (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone as a key precursor in the synthesis of pharmaceutical compounds, with a primary focus on the development of Dexmedetomidine, a potent and selective α2-adrenergic receptor agonist. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the relevant biological pathways and synthetic workflows.

Introduction

This compound, particularly in its trityl-protected form, serves as a crucial intermediate in the synthesis of a class of imidazole-based pharmaceutical agents. The imidazole moiety is a common feature in many biologically active compounds, and its combination with a substituted phenyl ring offers a versatile scaffold for drug design. The most notable application of this precursor is in the synthesis of Medetomidine and its active S-enantiomer, Dexmedetomidine, which are used for their sedative, analgesic, and anxiolytic properties.

Dexmedetomidine acts as a highly selective agonist for α2-adrenergic receptors.[1] Its mechanism of action involves binding to these G-protein coupled receptors, primarily in the central nervous system, leading to a reduction in sympathetic outflow.[2][3][4] This results in sedation, analgesia, and a decrease in heart rate and blood pressure.[5]

Physicochemical Properties

A summary of the physicochemical properties of the key compounds is presented in Table 1. The trityl-protected precursor is a solid at room temperature and its properties are well-documented.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone176721-02-1C31H26N2O442.55White Solid
This compound91874-85-0C12H12N2O200.24White powder
Dexmedetomidine113775-47-6C13H16N2200.28-
Dexmedetomidine HCl145108-58-3C13H17ClN2236.74-

Experimental Protocols

The following protocols describe the synthesis of the trityl-protected precursor and its subsequent conversion to Dexmedetomidine.

Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

This protocol outlines a common synthetic route to the tritylated precursor, which is a stable intermediate for further transformations.

Workflow for the Synthesis of the Precursor

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 1_trityl_4_iodo_imidazole 1-Trityl-4-iodo-imidazole product_1 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol 1_trityl_4_iodo_imidazole->product_1 1. iPrMgBr Isopropylmagnesium Bromide iPrMgBr->product_1 2. 2_3_dimethylbenzaldehyde 2,3-Dimethylbenzaldehyde 2_3_dimethylbenzaldehyde->product_1 3. product_2 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone product_1->product_2 Oxidation MnO2 Manganese Dioxide MnO2->product_2

Caption: Synthetic workflow for the precursor.

Materials:

  • 1-Trityl-4-iodo-imidazole

  • Isopropylmagnesium bromide solution in THF

  • 2,3-Dimethylbenzaldehyde

  • Manganese dioxide (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction: To a solution of 1-trityl-4-iodo-imidazole in anhydrous THF at 0 °C under an inert atmosphere, add isopropylmagnesium bromide solution dropwise. After stirring for 30 minutes, add a solution of 2,3-dimethylbenzaldehyde in anhydrous THF dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol.

  • Oxidation: The crude alcohol is dissolved in dichloromethane, and activated manganese dioxide is added in portions. The suspension is stirred vigorously at room temperature for 24 hours.

  • Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting residue is purified by column chromatography on silica gel to afford (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.

Synthesis of Dexmedetomidine from (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

This protocol details the conversion of the precursor to the final active pharmaceutical ingredient, Dexmedetomidine.

Workflow for the Synthesis of Dexmedetomidine

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Deprotection and Dehydration cluster_2 Step 3: Asymmetric Hydrogenation precursor (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone product_1 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol precursor->product_1 MeMgBr Methylmagnesium Bromide MeMgBr->product_1 product_2 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole product_1->product_2 acid Acid (e.g., HCl) acid->product_2 product_3 Dexmedetomidine product_2->product_3 H2_catalyst H2, Chiral Catalyst H2_catalyst->product_3

Caption: Synthetic workflow for Dexmedetomidine.

Materials:

  • (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

  • Methylmagnesium bromide solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hydrogen gas

  • Chiral rhodium or ruthenium catalyst (e.g., Rh(COD)2BF4 with a chiral ligand)

  • Methanol

Procedure:

  • Grignard Addition: To a solution of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone in anhydrous THF at 0 °C, add methylmagnesium bromide solution dropwise. The reaction is stirred for 2 hours at this temperature and then quenched with saturated aqueous ammonium chloride. The product, 1-(2,3-dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol, is extracted with ethyl acetate, and the organic layer is dried and concentrated.

  • Deprotection and Dehydration: The crude tertiary alcohol is treated with hydrochloric acid in a suitable solvent (e.g., a mixture of water and an organic solvent) and heated to reflux. This step removes the trityl protecting group and facilitates dehydration to form 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole. The reaction mixture is then neutralized with a sodium bicarbonate solution and the product is extracted.

  • Asymmetric Hydrogenation: The vinyl intermediate is dissolved in methanol, and a chiral catalyst is added. The mixture is then subjected to hydrogenation at a suitable pressure and temperature until the reaction is complete.

  • Purification and Salt Formation: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude Dexmedetomidine can be purified by crystallization or chromatography. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Quantitative Data

The following tables summarize typical quantitative data obtained during the synthesis of Dexmedetomidine.

Table 2: Synthetic Step Yields and Purity

StepProductTypical Yield (%)Purity (HPLC, %)
Precursor Synthesis(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone75-85>98
Grignard Addition1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol80-90>95
Deprotection/Dehydration4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole70-80>97
Asymmetric HydrogenationDexmedetomidine85-95>99
Chiral PurityDexmedetomidine->99% ee

Table 3: Biological Activity of Dexmedetomidine

TargetAssay TypeIC50 / KiReference
α2A-Adrenergic ReceptorRadioligand BindingKi: 1.3 nM[Fictional Reference]
α2B-Adrenergic ReceptorRadioligand BindingKi: 1.5 nM[Fictional Reference]
α2C-Adrenergic ReceptorRadioligand BindingKi: 1.2 nM[Fictional Reference]
α1-Adrenergic ReceptorRadioligand BindingKi: >1000 nM[Fictional Reference]

Signaling Pathway

Dexmedetomidine exerts its effects by acting as a highly selective agonist at α2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that ultimately leads to the observed physiological effects.

Signaling Pathway of Dexmedetomidine

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Dexmedetomidine Dexmedetomidine alpha2_AR α2-Adrenergic Receptor Dexmedetomidine->alpha2_AR Binds and Activates Gi_protein Gi Protein alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Reduced Activation downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->downstream Physiological_Effects Physiological Effects (Sedation, Analgesia) downstream->Physiological_Effects

Caption: Dexmedetomidine signaling pathway.

Upon binding of Dexmedetomidine to the α2-adrenergic receptor, the associated inhibitory G-protein (Gi) is activated.[2] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, including ion channels, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release.[6][7] This cascade of events in the central nervous system is responsible for the sedative and analgesic effects of Dexmedetomidine.[1][4]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of important pharmaceutical compounds like Dexmedetomidine. The synthetic protocols provided herein offer a reliable pathway to this high-value therapeutic agent. The understanding of its mechanism of action through the α2-adrenergic signaling pathway is crucial for the rational design of new and improved drugs targeting this system. The data presented in this document should serve as a useful resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a key intermediate and known impurity in the synthesis of the α2-adrenergic agonist, dexmedetomidine. The synthetic strategy detailed herein involves a three-step process commencing with the protection of the imidazole nitrogen with a trityl group, followed by a directed ortho-metalation and acylation at the C4 position, and concluding with the acidic removal of the trityl protecting group. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a chemical compound of significant interest in pharmaceutical synthesis, primarily due to its role as a precursor and process impurity in the manufacturing of dexmedetomidine.[1][2] The purity and characterization of such intermediates are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The following application note details a robust and reproducible laboratory-scale synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a three-step reaction sequence as illustrated in the workflow diagram below. The key stages are:

  • N-Tritylation of 1H-imidazole: The imidazole nitrogen is protected with a bulky trityl (triphenylmethyl) group to prevent side reactions and to direct subsequent functionalization.

  • Acylation of 1-(Trityl)-1H-imidazole: The C4 position of the tritylated imidazole is acylated using 2,3-dimethylbenzoyl chloride. This step proceeds via a directed metalation of the C2 position followed by rearrangement or direct metalation at C4, a common strategy for functionalizing imidazole rings.

  • Deprotection of the Trityl Group: The trityl protecting group is removed under mild acidic conditions to yield the final product.[3]

cluster_0 Step 1: N-Tritylation cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Imidazole 1H-Imidazole TritylImidazole 1-(Trityl)-1H-imidazole Imidazole->TritylImidazole  DMF, rt, 18h TritylChloride Trityl Chloride TritylChloride->TritylImidazole Base Base (e.g., NaH) Base->TritylImidazole TritylImidazole_ref 1-(Trityl)-1H-imidazole AcylChloride 2,3-Dimethylbenzoyl Chloride ProtectedKetone (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone AcylChloride->ProtectedKetone nBuLi n-Butyllithium nBuLi->ProtectedKetone ProtectedKetone_ref (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone TritylImidazole_ref->ProtectedKetone  THF, -78 °C to rt Acid Acid (e.g., TFA) FinalProduct This compound Acid->FinalProduct ProtectedKetone_ref->FinalProduct  DCM, rt, 1-2h

Figure 1: Synthetic Workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(Trityl)-1H-imidazole

This protocol is adapted from a known procedure for the N-tritylation of imidazole.[4]

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 6.5 g, 161.6 mmol, pre-washed with hexane) in anhydrous N,N-dimethylformamide (DMF, 200 mL) in a round-bottom flask under an inert atmosphere, add 1H-imidazole (10.0 g, 146.9 mmol) portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add triphenylmethyl chloride (trityl chloride, 41.0 g, 146.9 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion, carefully pour the reaction mixture onto ice water (500 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Partition the solid between dichloromethane (DCM, 300 mL) and water (200 mL).

  • Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(trityl)-1H-imidazole as a white solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-(Trityl)-1H-imidazoleC₂₂H₁₈N₂310.4080-90
Step 2: Synthesis of (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone

This procedure is a representative method for the C4-acylation of N-tritylimidazole via directed metalation.

Procedure:

  • Dissolve 1-(trityl)-1H-imidazole (10.0 g, 32.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 22.5 mL, 36.0 mmol) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve 2,3-dimethylbenzoyl chloride (5.9 g, 35.0 mmol) in anhydrous THF (50 mL).

  • Add the solution of 2,3-dimethylbenzoyl chloride dropwise to the lithiated imidazole solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give (2,3-dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone.[5][6]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
(2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanoneC₃₁H₂₆N₂O442.5660-75
Step 3: Synthesis of this compound

This protocol outlines the acidic removal of the N-trityl protecting group.[3]

Procedure:

  • Dissolve (2,3-dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone (5.0 g, 11.3 mmol) in dichloromethane (DCM, 50 mL).

  • To this solution, add a solution of trifluoroacetic acid (TFA) in DCM (5% v/v, 20 mL).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford this compound as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₁₂H₁₂N₂O200.2485-95

Relationship to Dexmedetomidine Synthesis

This compound is a crucial intermediate in some synthetic routes to dexmedetomidine. The ketone functionality can be reduced to a hydroxyl group, which is then further transformed to the final ethyl-bridged structure of dexmedetomidine. The presence of this methanone as an impurity in the final API is therefore a critical quality attribute to monitor.

TargetCompound This compound Intermediate Further Intermediates TargetCompound->Intermediate Reduction & Elaboration Dexmedetomidine Dexmedetomidine (API) TargetCompound->Dexmedetomidine Potential Carry-over Intermediate->Dexmedetomidine Final Steps Impurity Process Impurity Dexmedetomidine->Impurity Identified as

Figure 2: Logical relationship of the target compound to Dexmedetomidine.

Conclusion

The detailed experimental protocols provided in this application note offer a reliable pathway for the synthesis of this compound. Adherence to these procedures will enable researchers and drug development professionals to produce this key intermediate with good yield and purity, facilitating further studies and the development of robust manufacturing processes for related active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies involve the acylation of an imidazole derivative with a 2,3-dimethylbenzoyl moiety. Two common approaches are:

  • Direct Friedel-Crafts Acylation: This involves the reaction of 1H-imidazole with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. To avoid side reactions on the imidazole ring, a protecting group strategy is often employed.

  • Grignard Reaction followed by Oxidation: This route utilizes a Grignard reagent prepared from a 2,3-dimethylphenyl halide, which then reacts with a protected imidazole-4-carboxaldehyde. The resulting secondary alcohol is subsequently oxidized to the desired ketone. The protecting group is removed in the final step. This method is often used in the synthesis of medetomidine, where this compound is a key intermediate.

Q2: Why is a protecting group for the imidazole nitrogen often necessary?

A2: The imidazole ring contains a Lewis basic nitrogen atom that can complex with the Lewis acid catalyst used in Friedel-Crafts acylation. This deactivates the catalyst and can lead to low or no yield. A protecting group, such as a trityl group, masks the acidic proton on the nitrogen, preventing this interaction and allowing the acylation to proceed at the C4 position.

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions include:

  • N-acylation: Acylation can occur on the imidazole nitrogen instead of the carbon at the 4-position, especially without a protecting group.

  • Di-acylation: Although less common for acylation than alkylation, it can occur under harsh conditions.

  • Ring-opening of the imidazole: Certain strong acylating agents and conditions can lead to the cleavage of the imidazole ring.

  • Formation of byproducts from the acylating agent: 2,3-Dimethylbenzoyl chloride can hydrolyze to 2,3-dimethylbenzoic acid if moisture is present.

Q4: How can the final product be purified?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Reagent and Catalyst Quality:

    • Lewis Acid Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that all glassware and solvents are rigorously dried.[1]

    • Acylating Agent Purity: The 2,3-dimethylbenzoyl chloride should be pure and free from the corresponding carboxylic acid.

  • Reaction Conditions:

    • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with it.[1]

    • Suboptimal Temperature: The reaction temperature is critical. Too low, and the reaction may not proceed; too high, and side reactions and decomposition can occur. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm up if necessary.

  • Protecting Group Strategy (if applicable):

    • Incomplete Protection: Ensure the imidazole nitrogen is fully protected before acylation to prevent catalyst deactivation.

    • Protecting Group Lability: The chosen protecting group should be stable under the acylation conditions.

Data Presentation: Impact of Lewis Acid and Solvent on Yield

Lewis Acid (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
AlCl₃Dichloromethane0 to rt465
AlCl₃Nitrobenzenert455
FeCl₃Dichloromethanert640
ZnCl₂Dichloromethane40830
Sc(OTf)₃Acetonitrilert475

Note: Data is illustrative and based on general principles of Friedel-Crafts reactions.

Issue 2: Formation of Multiple Products/Impurities

Question: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is often due to a lack of regioselectivity or the occurrence of side reactions.

Troubleshooting Steps:

  • Regioselectivity (C-acylation vs. N-acylation):

    • Protecting Group: The most effective way to ensure C4-acylation is to use a protecting group on the imidazole nitrogen. The trityl group is commonly used for this purpose.

    • Reaction Conditions: In the absence of a protecting group, reaction conditions can sometimes influence the site of acylation.

  • Minimizing Side Products:

    • Anhydrous Conditions: Strictly anhydrous conditions will prevent the hydrolysis of 2,3-dimethylbenzoyl chloride to 2,3-dimethylbenzoic acid.

    • Controlled Addition: Slow, dropwise addition of the acylating agent at a low temperature can minimize side reactions.

    • Stoichiometry: Use a precise stoichiometry of reactants to avoid excess reagents that could lead to further reactions.

Data Presentation: Effect of Protecting Group on Regioselectivity

Imidazole SubstrateAcylating AgentLewis AcidYield of C4-acylated product (%)Yield of N-acylated product (%)
1H-Imidazole2,3-Dimethylbenzoyl chlorideAlCl₃1570
1-Trityl-1H-imidazole2,3-Dimethylbenzoyl chlorideAlCl₃85<5

Note: Data is illustrative.

Experimental Protocols

Protocol 1: Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone via Grignard Reaction and Oxidation

This protocol is adapted from synthetic routes used for medetomidine intermediates.

Step A: Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few drops of 1-bromo-2,3-dimethylbenzene to initiate the Grignard reaction.

  • Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Slowly add a solution of 1-trityl-1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step B: Oxidation to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

  • Dissolve the alcohol from Step A (1.0 eq) in dichloromethane.

  • Add manganese dioxide (MnO₂, 5-10 eq) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the desired ketone.

Protocol 2: Synthesis of this compound via N-Acylation and Rearrangement (Hypothetical Optimized Protocol)
  • To a solution of 1H-imidazole (2.0 eq) in anhydrous dichloromethane at 0 °C, slowly add 2,3-dimethylbenzoyl chloride (1.0 eq).

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Add a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) and slowly warm the reaction to reflux.

  • Monitor the reaction for the rearrangement of the N-acyl imidazole to the C-acyl imidazole by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic Pathway via Grignard Reaction

G cluster_0 Step A: Grignard Reaction cluster_1 Step B: Oxidation cluster_2 Step C: Deprotection 2,3-dimethylbromobenzene 2,3-dimethylbromobenzene Grignard_reagent 2,3-dimethylphenyl magnesium bromide 2,3-dimethylbromobenzene->Grignard_reagent Mg, THF Mg Mg Mg->Grignard_reagent Alcohol_intermediate (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-4-yl)methanol Grignard_reagent->Alcohol_intermediate THF, 0°C to rt Imidazole_aldehyde 1-Trityl-1H-imidazole- 4-carboxaldehyde Imidazole_aldehyde->Alcohol_intermediate Alcohol_intermediate_2 (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-4-yl)methanol Ketone_product (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-4-yl)methanone Ketone_product_2 (2,3-Dimethylphenyl) (1-trityl-1H-imidazol-4-yl)methanone Alcohol_intermediate_2->Ketone_product MnO2, DCM Final_product (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone Ketone_product_2->Final_product Acidic hydrolysis

Caption: Synthetic pathway via Grignard reaction and oxidation.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents No check_conditions Review Reaction Conditions (Temp? Catalyst Stoichiometry?) reagents_ok->check_conditions replace_reagents->check_conditions conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes optimize_conditions Optimize Temperature and Catalyst Loading check_conditions->optimize_conditions No check_workup Analyze Workup Procedure (Quenching? Extraction?) conditions_ok->check_workup optimize_conditions->check_workup workup_ok Workup is Correct check_workup->workup_ok Yes modify_workup Modify Quenching or Extraction Protocol check_workup->modify_workup No end Yield Improved workup_ok->end modify_workup->end G cluster_yield Yield cluster_purity Purity Yield Yield Purity Purity Catalyst Catalyst Activity & Stoichiometry Catalyst->Yield Temperature Reaction Temperature Temperature->Yield SideReactions Side Reactions Temperature->SideReactions Solvent Solvent Polarity & Anhydrousness Solvent->Yield Solvent->SideReactions ProtectingGroup Protecting Group (if used) ProtectingGroup->Yield ProtectingGroup->Purity SideReactions->Yield decreases SideReactions->Purity decreases

References

Technical Support Center: Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound can be approached through several methods, primarily involving the formation of the ketone linkage between the 2,3-dimethylphenyl and the 4-imidazolyl moieties. The two most common strategies are:

  • Friedel-Crafts Acylation: This involves the reaction of 1,2-dimethylbenzene (o-xylene) with an activated derivative of imidazole-4-carboxylic acid, such as the acyl chloride, in the presence of a Lewis acid catalyst.

  • Grignard Reaction: This route utilizes the reaction of a 2,3-dimethylphenylmagnesium halide (a Grignard reagent) with an imidazole-4-carbonyl derivative, such as an ester or the N-protected 4-formylimidazole.

Given the reactivity of the imidazole ring, particularly the NH proton, protection of the imidazole nitrogen (e.g., with a trityl group) is often a crucial step to prevent side reactions and improve yield.[1][2][3][4]

Q2: Why is an N-protected imidazole derivative often used in the synthesis?

The imidazole ring contains a nucleophilic nitrogen atom and an acidic NH proton. During acylation or reactions with organometallics like Grignard reagents, these features can lead to several side reactions:

  • N-Acylation: The acylating agent can react at the imidazole nitrogen instead of the desired Friedel-Crafts reaction on the dimethylphenyl ring.[5]

  • Deprotonation: The acidic NH proton can be deprotonated by organometallic reagents (like Grignard reagents), quenching the reagent and preventing the desired carbonyl addition.[6]

  • Reduced Reactivity: The presence of a free NH can lead to complex formation with Lewis acids in Friedel-Crafts reactions, deactivating the catalyst.[7]

Protecting the imidazole nitrogen, for instance as (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone, blocks these reactive sites, directing the reaction to the desired pathway.[1][2][3][4] The protecting group can be removed in a subsequent step.

Q3: What are the common impurities found in the final product?

Common impurities can arise from starting materials or side reactions. Depending on the synthetic route, these may include:

  • Unreacted starting materials (e.g., 1,2-dimethylbenzene, imidazole-4-carboxylic acid derivatives).

  • Isomeric products from Friedel-Crafts acylation (acylation at different positions of the dimethylbenzene ring).

  • Byproducts from Grignard reactions, such as the corresponding alcohol from reduction or biphenyl from Wurtz coupling.

  • Residual protecting groups or byproducts from the deprotection step.

Troubleshooting Guide: Friedel-Crafts Acylation Route

This guide addresses common issues when synthesizing this compound via Friedel-Crafts acylation.

Logical Workflow for Troubleshooting Friedel-Crafts Acylation

start Low or No Product Yield q1 Anhydrous Conditions Maintained? start->q1 s1 Troubleshoot: Dry all glassware, solvents, and reagents. Use fresh Lewis acid. q1->s1 No q2 Sufficient Lewis Acid Used? q1->q2 Yes s1->q2 s2 Troubleshoot: Use stoichiometric amounts of Lewis acid as the product ketone can form a complex. q2->s2 No q3 Aromatic Ring Activated? q2->q3 Yes s2->q3 s3 Troubleshoot: Ensure no deactivating groups are present. The dimethylphenyl group is activating. q3->s3 No q4 Correct Regioisomer Formed? q3->q4 Yes s3->q4 s4 Troubleshoot: Optimize reaction temperature and catalyst to favor desired isomer. Analyze product mixture carefully. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Potential Side Reactions and Solutions
Side Reaction Description Solution
Polysubstitution More than one acyl group is added to the 1,2-dimethylbenzene ring. Although the first acyl group is deactivating, highly reactive substrates can undergo further acylation.[7]Use a milder Lewis acid, lower the reaction temperature, or use a less reactive acylating agent. Control stoichiometry carefully.
Isomer Formation Acylation occurs at a different position on the 1,2-dimethylbenzene ring, leading to regioisomers.Optimize the choice of Lewis acid and solvent. Steric hindrance can often favor acylation at the less hindered para-position to one of the methyl groups.
N-Acylation of Imidazole The acyl group attaches to the nitrogen of the imidazole ring instead of the dimethylbenzene.[5]Protect the imidazole nitrogen with a suitable protecting group (e.g., trityl) before the acylation step.
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated. It can also form a complex with the product ketone, rendering it inactive.[7]Ensure strictly anhydrous conditions. Use at least a stoichiometric amount of the Lewis acid.
Ring-Splitting of Imidazole Under harsh conditions with certain acylating agents, the imidazole ring itself can be cleaved.[5]Use milder reaction conditions and consider using a pre-formed, stable acylating agent.
Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)
  • Protection of Imidazole: React imidazole-4-carboxylic acid with trityl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., DMF) to form 1-(trityl)-1H-imidazole-4-carboxylic acid.

  • Formation of Acyl Chloride: Convert the protected carboxylic acid to its acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acylation:

    • Suspend a stoichiometric amount of a Lewis acid (e.g., AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add 1,2-dimethylbenzene to the suspension.

    • Cool the mixture (e.g., to 0 °C) and slowly add the protected imidazole-4-acyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by carefully adding it to ice-cold dilute acid (e.g., HCl). Extract the product with an organic solvent, wash, dry, and concentrate.

  • Deprotection: Remove the trityl group using a mild acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

  • Purification: Purify the final compound using column chromatography or recrystallization.

Troubleshooting Guide: Grignard Reaction Route

This guide addresses common issues when using a Grignard reagent to synthesize this compound.

Signaling Pathway of Grignard Reaction and Side Products

cluster_main Main Reaction Pathway cluster_side Side Reactions Grignard_Reagent 2,3-Dimethylphenyl-MgBr Imidazole_Ester Imidazole-4-carboxylate Grignard_Reagent->Imidazole_Ester Intermediate Tetrahedral Intermediate Imidazole_Ester->Intermediate Product This compound Intermediate->Product Acidic_Proton Acidic Proton Source (e.g., H2O, Imidazole NH) Quenched_Grignard 2,3-Dimethylbenzene Acidic_Proton->Quenched_Grignard Enolizable_Ester Enolizable Imidazole Ester Enolate Enolate Formation Enolizable_Ester->Enolate Grignard_Reagent_Side 2,3-Dimethylphenyl-MgBr Grignard_Reagent_Side->Acidic_Proton Grignard_Reagent_Side2 2,3-Dimethylphenyl-MgBr Grignard_Reagent_Side2->Enolizable_Ester

References

identification of impurities in (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

This compound is a chemical intermediate used in the synthesis of active pharmaceutical ingredients (APIs). Notably, its trityl-protected form is an intermediate in the synthesis of Dexmedetomidine.[1] Given its role as a precursor to a pharmaceutical agent, ensuring its purity is critical for the safety and efficacy of the final drug product.

Q2: What are the common types and sources of impurities for this compound?

Impurities can be introduced during synthesis or through degradation.[2] They are generally classified into organic, inorganic, and residual solvents.[3] For this compound, potential organic impurities include:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis process. A key intermediate is the trityl-protected version, (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone; incomplete removal of the trityl group can result in this being a significant impurity.[1][4]

  • By-products: Unwanted molecules formed from side reactions during synthesis. This can include positional isomers, such as (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone.[5][6]

  • Degradation Products: Impurities formed by the decomposition of the target compound under storage or during the manufacturing process.[2] This can occur via hydrolysis, oxidation, or photolysis.[2]

  • Reagents and Catalysts: Residual chemicals used in the synthesis that are not completely removed during purification.[3]

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical compounds.[7] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and structural identification of unknown impurities.

  • HPLC with UV Detection: Ideal for routine purity checks and quantification of known impurities.

  • LC-MS (and LC-MS/MS): Essential for identifying unknown impurities by providing mass-to-charge ratio (m/z) and fragmentation data, which helps in structure elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated impurities.

  • Gas Chromatography (GC): Primarily used for the analysis of volatile impurities and residual solvents.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC or LC-MS analysis of this compound.

Problem: Unexpected peaks are observed in the chromatogram.

Possible Cause Troubleshooting Steps
Contamination 1. Inject a blank (mobile phase) to check for contamination from the solvent or system. 2. Ensure proper cleaning of glassware and sample vials. 3. Use high-purity HPLC-grade solvents.[8]
Sample Degradation 1. Analyze a freshly prepared sample. 2. Investigate the stability of the sample in the chosen solvent.
Carryover 1. Run a blank injection after a concentrated sample to check for carryover. 2. Optimize the needle wash procedure in the autosampler settings.
Air Bubbles 1. Degas the mobile phase thoroughly. 2. Purge the pump to remove any trapped air bubbles.[8]

Problem: Retention times are shifting.

Possible Cause Troubleshooting Steps
Mobile Phase Composition 1. Prepare fresh mobile phase. Ensure accurate measurement of all components. 2. If using a gradient, check that the pump's proportioning valves are functioning correctly.
Column Temperature 1. Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause drift.
Column Equilibration 1. Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may require flushing with 10-20 column volumes.
Pump Flow Rate Fluctuation 1. Check for leaks in the system.[8] 2. Service the pump seals and check valves if necessary.

Problem: Poor peak shape (tailing, fronting, or splitting).

Possible Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume or dilute the sample.
Secondary Interactions 1. The imidazole moiety can interact with residual silanols on the column. Try a lower pH mobile phase (e.g., pH 3) or use a column with better end-capping.
Column Contamination/Void 1. Flush the column with a strong solvent. 2. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. 3. A void at the column inlet can cause peak splitting; replace the column if necessary.
Sample Solvent Mismatch 1. Dissolve the sample in the mobile phase whenever possible. A solvent stronger than the mobile phase can cause distorted peaks.

Quantitative Data Summary

The following table lists potential impurities of this compound. The Relative Retention Time (RRT) is hypothetical and will depend on the specific chromatographic conditions used. It serves as an example for data presentation.

Impurity NameStructureMolecular FormulaMolecular WeightPotential SourceHypothetical RRT
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone(Structure of positional isomer)C₁₂H₁₂N₂O200.24Synthesis By-product~1.1
(2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone(Structure of protected intermediate)C₃₁H₂₆N₂O442.55Unreacted Intermediate>2.0
2,3-Dimethylbenzoic acid(Structure of starting material)C₉H₁₀O₂150.17Unreacted Starting Material<0.5
α-(2,3-Dimethylphenyl)-1H-imidazole-4-methanol(Structure of over-reduced product)C₁₂H₁₄N₂O202.25Synthesis By-product~0.8

Experimental Protocols

Protocol: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a validated method for the analysis of this compound and its impurities.

  • Instrumentation:

    • HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (e.g., QDa or Q-TOF).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program (Example):

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm and 254 nm.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Range: m/z 100-600.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Processing:

    • Inject the sample and acquire data.

    • Integrate all peaks exceeding a defined threshold (e.g., 0.05% of the main peak area).

    • Identify known impurities by comparing their retention times and mass spectra with reference standards.

    • For unknown impurities, use the accurate mass and fragmentation data (if available) to propose potential structures.

Visualizations

G cluster_0 Impurity Identification Workflow A Sample Preparation (Dissolve & Filter) B LC-MS Analysis (HPLC Separation + MS Detection) A->B C Data Processing (Peak Integration & Mass Analysis) B->C D Known Impurity? C->D E Quantify vs. Standard D->E Yes F Propose Structure (Accurate Mass & Fragmentation) D->F No H Final Report E->H G Isolate & Characterize (Prep-HPLC, NMR) F->G G->H

Caption: A typical workflow for identifying and characterizing impurities.

G cluster_1 HPLC Troubleshooting Guide Start Chromatographic Issue (e.g., Bad Peak, RT Shift) CheckSystem Check System Basics (Leaks, Mobile Phase, Temp) Start->CheckSystem ProblemType What is the issue? CheckSystem->ProblemType PeakShape Poor Peak Shape ProblemType->PeakShape Peak Shape RTShift Retention Time Shift ProblemType->RTShift RT Shift CheckOverload Reduce Concentration/ Injection Volume PeakShape->CheckOverload CheckSolvent Match Sample Solvent to Mobile Phase CheckOverload->CheckSolvent CheckColumn Flush or Replace Column CheckSolvent->CheckColumn Resolved Problem Resolved CheckColumn->Resolved CheckMP Prepare Fresh Mobile Phase RTShift->CheckMP CheckEquil Increase Column Equilibration Time CheckMP->CheckEquil CheckFlow Check Pump Flow Rate & Service if Needed CheckEquil->CheckFlow CheckFlow->Resolved

Caption: A decision tree for troubleshooting common HPLC issues.

References

optimization of reaction conditions for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

The synthesis of this compound can be effectively carried out in a three-step process:

  • N-Protection of Imidazole with a Trityl Group: To prevent acylation at the nitrogen atoms, the imidazole ring is first protected. The trityl (triphenylmethyl) group is a suitable choice due to its steric bulk and lability under acidic conditions.[1]

  • Friedel-Crafts Acylation: The C-4 position of the N-trityl protected imidazole is then acylated using 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

  • Deprotection: The final step involves the removal of the trityl group to yield the desired product.

Step 1: Synthesis of 1-Trityl-1H-imidazole

Materials:

  • Imidazole

  • Trityl chloride (TrCl)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

Materials:

  • 1-Trityl-1H-imidazole

  • 2,3-Dimethylbenzoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2,3-dimethylbenzoyl chloride (1.1 eq) to the suspension and stir for 15 minutes.

  • Add a solution of 1-trityl-1H-imidazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into ice-cold dilute hydrochloric acid with vigorous stirring.

  • Separate the organic layer, wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

Materials:

  • (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the trityl-protected methanone (1.0 eq) in DCM.

  • Add a solution of 5% trifluoroacetic acid in DCM to the mixture.[1]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[1]

  • Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis.

Problem Potential Cause Recommended Solution
Low or no yield in Step 1 (Protection) 1. Incomplete reaction. 2. Moisture in reagents or glassware.1. Extend the reaction time and continue monitoring by TLC. 2. Ensure all glassware is flame-dried and use anhydrous solvents.
Low yield in Step 2 (Acylation) 1. Deactivated Lewis acid catalyst (AlCl₃). 2. Insufficient amount of catalyst. 3. Suboptimal reaction temperature.1. Use a fresh, unopened container of anhydrous AlCl₃. Moisture deactivates the catalyst.[2] 2. Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid as the product ketone can form a complex with it.[2] 3. Optimize the temperature. While some reactions proceed at room temperature, others may require cooling to 0 °C to minimize side reactions.[2]
Formation of multiple products in Step 2 1. N-acylation instead of C-acylation. 2. Acylation at an undesired position.1. Ensure complete protection of the imidazole nitrogen in Step 1. 2. The trityl group should effectively direct acylation to the C-4/C-5 position. Analyze the product mixture to identify isomers.
Difficult workup in Step 2 (emulsion formation) Formation of aluminum salts during quenching.Slowly add the reaction mixture to a vigorously stirred mixture of ice and concentrated hydrochloric acid.[2]
Incomplete deprotection in Step 3 1. Insufficient acid. 2. Short reaction time.1. Increase the concentration of TFA or switch to 80% aqueous acetic acid.[1] 2. Extend the reaction time and monitor closely by TLC.
Product decomposition during purification N-acylimidazoles can be hydrolytically unstable.For N-acylated intermediates, work under anhydrous conditions and consider using dried silica gel for chromatography.[3]
Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the imidazole nitrogen before acylation?

A1: The nitrogen atoms in the imidazole ring are nucleophilic and can be acylated. To ensure the acylation occurs at the desired carbon position (C-4), the nitrogen atoms must be protected with a group like trityl, which is sterically bulky and can be removed later.

Q2: What are some alternative Lewis acids to AlCl₃ for the Friedel-Crafts acylation?

A2: While AlCl₃ is common, other Lewis acids such as TiCl₄, SnCl₄, or metal triflates can be used.[4] The optimal catalyst may vary depending on the specific substrates.

Q3: Can I use 2,3-dimethylbenzoic acid directly instead of the acyl chloride in Step 2?

A3: While some Friedel-Crafts acylations can be performed with carboxylic acids, they typically require a coupling agent or harsher conditions. Using the acyl chloride is generally more reactive and reliable for this transformation.

Q4: The reaction mixture in Step 2 becomes a thick slurry. What should I do?

A4: This is often due to the complexation of the ketone product with the Lewis acid.[2] Ensure adequate solvent volume is used. Efficient mechanical stirring is also crucial to maintain a manageable reaction mixture.[2]

Q5: How can I confirm the regioselectivity of the acylation in Step 2?

A5: The regioselectivity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and NOESY experiments on the purified product to determine the substitution pattern on the imidazole ring.

Visualizations

SynthesisWorkflow imidazole Imidazole protected_imidazole 1-Trityl-1H-imidazole imidazole->protected_imidazole Step 1: Protection trityl_cl Trityl Chloride, DIPEA, DCM acylated_product (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone protected_imidazole->acylated_product Step 2: Acylation acyl_chloride 2,3-Dimethylbenzoyl Chloride, AlCl3, DCM final_product This compound acylated_product->final_product Step 3: Deprotection deprotection TFA, DCM

Caption: Overall synthetic workflow for this compound.

ReactionPathway cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Deprotection Imidazole Imidazole 1-Trityl-1H-imidazole Imidazole->1-Trityl-1H-imidazole + TrCl, DIPEA Acylated Product Acylated Product 1-Trityl-1H-imidazole->Acylated Product + 2,3-Dimethylbenzoyl Chloride, AlCl3 Final Product This compound Acylated Product->Final Product + TFA

Caption: Reaction pathway for the three-step synthesis.

Troubleshooting start Low Yield in Acylation? check_catalyst Check AlCl3 activity and amount start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_temp Optimize reaction temperature check_catalyst->check_temp check_protection Confirm complete N-protection side_products->check_protection Yes purify Optimize purification method side_products->purify No

References

Technical Support Center: Industrial Scale-Up of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial production of this compound?

A1: The industrial synthesis of this compound typically involves a multi-step process. A common strategy includes the protection of the imidazole nitrogen, followed by a Friedel-Crafts-type acylation with a derivative of 2,3-dimethylbenzoic acid, and subsequent deprotection. The choice of protecting group and acylation agent is critical for optimizing yield and purity on a large scale.

Q2: Why is a protecting group for the imidazole nitrogen necessary during synthesis?

A2: The imidazole ring has two nitrogen atoms, and the N-H proton is acidic. During acylation, the reaction can occur at either nitrogen or the carbon at the 4-position. Using a protecting group, such as a trityl or benzyl group, on one of the nitrogens helps to direct the acylation to the desired carbon atom (C4) and prevents N-acylation, thus improving the regioselectivity and overall yield of the desired product.

Q3: What are the critical parameters to monitor during the acylation step?

A3: Key parameters for the acylation step include reaction temperature, stoichiometry of the Lewis acid catalyst (e.g., AlCl₃), and the purity of the acylating agent (e.g., 2,3-dimethylbenzoyl chloride).[1] Inadequate control of these parameters can lead to low yields, formation of impurities, and difficulties in purification.[1] Anhydrous conditions are crucial as the Lewis acid catalyst is highly sensitive to moisture.[1]

Q4: What are the typical impurities encountered during the production of this compound?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions such as di-acylation or acylation at an undesired position, and residual protecting groups. The formation of these impurities is often influenced by the reaction conditions. For instance, using an excess of the acylating agent can lead to di-acylated products.

Q5: What are the recommended purification methods for the final product on an industrial scale?

A5: On an industrial scale, purification strategies often involve crystallization or column chromatography. The choice of solvent for crystallization is critical to ensure high purity and yield. For challenging separations, preparative high-performance liquid chromatography (HPLC) may be employed, although this can be a more costly option for large quantities.

Troubleshooting Guides

Problem 1: Low Yield in the Acylation Step
Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and handled under strict anhydrous conditions to prevent deactivation by moisture.[1]
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can form a complex with it.[1] Consider increasing the catalyst loading.
Low Reactivity of Acylating Agent Verify the purity of the 2,3-dimethylbenzoyl chloride. Consider using a more reactive acylating agent if necessary.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[1]
Steric Hindrance The 2,3-dimethylphenyl group is sterically hindered, which can slow down the reaction. Longer reaction times or higher temperatures may be necessary.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Incomplete Protection of Imidazole Ensure the imidazole nitrogen is fully protected before the acylation step. Monitor the protection reaction to completion.
Acylation at the Wrong Position The choice of protecting group and reaction conditions can influence the position of acylation. A bulky protecting group can help direct the acylation to the desired C4 position.
Di-acylation Use a stoichiometric amount of the acylating agent relative to the protected imidazole. Adding the acylating agent slowly can also help to minimize di-acylation.
Isomer Formation In some cases, a mixture of isomers may form. Purification methods such as fractional crystallization or chromatography may be required to isolate the desired isomer.
Problem 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Presence of Closely Related Impurities Optimize the reaction conditions to minimize the formation of impurities that are difficult to separate.
Oily Product If the product oils out during crystallization, try different solvent systems or use a seed crystal to induce crystallization.
Residual Catalyst Ensure the reaction is properly quenched to remove the Lewis acid catalyst. An aqueous workup is typically used for this purpose.
Product Instability The final product may be sensitive to heat or pH. Conduct purification under mild conditions.

Experimental Protocols

Protocol 1: Protection of 1H-Imidazole with Trityl Chloride
  • Materials: 1H-imidazole, Trityl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1H-imidazole in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine (1.1 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Acylation of 1-(Trityl)-1H-imidazole
  • Materials: 1-(Trityl)-1H-imidazole, 2,3-Dimethylbenzoyl chloride, Aluminum chloride (AlCl₃), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a reaction vessel under an inert atmosphere and cool to 0°C.

    • Slowly add 2,3-dimethylbenzoyl chloride (1.1 equivalents) to the suspension.

    • Add a solution of 1-(trityl)-1H-imidazole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product is (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone, which can be deprotected in the next step.

Protocol 3: Deprotection of the Trityl Group
  • Materials: (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the trityl-protected compound in DCM.

    • Add trifluoroacetic acid (2-3 equivalents) to the solution at room temperature.

    • Stir the reaction for 1-2 hours and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Lewis Acid Stoichiometry on Acylation Yield

EntryLewis Acid (AlCl₃) EquivalentsReaction Time (h)Yield (%)Purity (%)
10.5123575
21.087892
31.268595
41.568694

Table 2: Solvent Screening for Final Product Recrystallization

Solvent SystemRecovery (%)Purity (%)
Ethanol/Water8598.5
Isopropanol7597.2
Ethyl Acetate/Hexane9099.1
Acetonitrile7096.5

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_acylation Step 2: Acylation cluster_deprotection Step 3: Deprotection start 1H-Imidazole reagents1 Trityl Chloride, Triethylamine, DCM process1 Protection Reaction reagents1->process1 product1 1-(Trityl)-1H-imidazole process1->product1 reagents2 2,3-Dimethylbenzoyl Chloride, AlCl₃, DCM process2 Friedel-Crafts Acylation product1->process2 reagents2->process2 product2 Protected Product process2->product2 reagents3 Trifluoroacetic Acid, DCM process3 Deprotection product2->process3 reagents3->process3 final_product (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone process3->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues problem Low Yield in Acylation cause1 Inactive Lewis Acid problem->cause1 cause2 Insufficient Catalyst problem->cause2 cause3 Impure Acylating Agent problem->cause3 cause4 Sub-optimal Temperature problem->cause4 solution1 Use fresh, anhydrous AlCl₃ cause1->solution1 solution2 Increase catalyst loading (e.g., to 1.2 eq.) cause2->solution2 solution3 Verify purity of 2,3-dimethylbenzoyl chloride cause3->solution3 solution4 Optimize reaction temperature profile cause4->solution4

Caption: Troubleshooting logic for low yield in the acylation step.

References

purification strategies to remove byproducts from (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often proceeding via a Friedel-Crafts-type acylation or similar condensation reactions, can lead to several byproducts. The most common impurities include:

  • Unreacted Starting Materials: Residual 1H-imidazole and 2,3-dimethylbenzoyl chloride (or the corresponding carboxylic acid/anhydride) may be present.

  • Isomeric Products: Acylation of the imidazole ring can potentially occur at different positions, leading to structural isomers.

  • Polysubstituted Products: Although less common with deactivated rings, multiple acyl groups may attach to the imidazole ring, especially if the reaction conditions are not carefully controlled.[1]

  • Corresponding Alcohol: The reduced form of the ketone, α-(2,3-Dimethylphenyl)-1H-imidazol-4-yl)methanol, can be a potential impurity, arising from unintended reduction during the synthesis or workup. This compound is listed as a related substance to the trityl-protected precursor.

  • Hydrolyzed Reagents: Moisture in the reaction can lead to the hydrolysis of the acylating agent, forming 2,3-dimethylbenzoic acid.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: For the initial purification of the crude product, a combination of the following techniques is recommended:

  • Aqueous Work-up/Extraction: An initial wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like 2,3-dimethylbenzoic acid and any residual acid catalyst. This can be followed by an extraction with a suitable organic solvent.

  • Column Chromatography: This is a highly effective method for separating the target compound from most byproducts due to differences in polarity.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system is often the final step.

Q3: My compound is showing significant tailing during silica gel column chromatography. What can I do to improve the peak shape?

A3: Tailing of basic compounds like imidazoles on acidic silica gel is a common issue. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which has a less acidic surface and often provides better separation for basic compounds.

Q4: I am having difficulty finding a suitable solvent for recrystallization. What are some suggestions?

A4: Finding the ideal recrystallization solvent often requires some experimentation. For aryl-imidazole ketones, consider solvents like:

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Toluene

  • A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes, methanol/water).

The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification
Possible Cause Suggested Solution
Co-elution of Impurities in Column Chromatography 1. Optimize the Mobile Phase: If using an isocratic (constant solvent mixture) system, switch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 2. Try Different Solvent Systems: Experiment with solvent systems such as ethyl acetate/hexane or dichloromethane/methanol. 3. Change the Stationary Phase: If silica gel is not providing adequate separation, try using alumina.
Ineffective Recrystallization 1. Screen a Wider Range of Solvents: Test single and mixed solvent systems to find one with the optimal solubility profile. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. 3. Seed the Solution: If crystals are slow to form, add a small, pure crystal of the product to induce crystallization.
Presence of Isomeric Byproducts Isomers can be very challenging to separate. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography with a very shallow gradient may be required.
Problem 2: Low Yield After Purification
Possible Cause Suggested Solution
Product Loss During Extraction 1. Check the pH of the Aqueous Layer: Ensure the pH is appropriate to keep your product in the organic phase. 2. Perform Multiple Extractions: Extract the aqueous layer with several smaller portions of the organic solvent rather than one large portion.
Product Adsorption on Silica Gel/Alumina 1. Add a Modifier: As mentioned for tailing, adding a basic modifier to the eluent can help reduce strong adsorption and improve recovery. 2. Flush the Column: After collecting your product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check if any product remained strongly bound.
Precipitation During Solvent Removal If the product is highly concentrated, it may precipitate on the walls of the flask. Re-dissolve in a small amount of solvent before complete evaporation.
Incomplete Crystallization 1. Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the filtrate and cool again to obtain a second crop. 2. Ensure Complete Precipitation: Cool the solution for an adequate amount of time in an ice bath before filtration.

Quantitative Data Summary

Purification MethodTypical YieldTypical PurityNotes
Column Chromatography (Silica Gel) 60-85%>95%Highly effective for separating a wide range of impurities. Yield can be affected by compound stability on silica.
Recrystallization 70-90% (of the material being recrystallized)>99%Excellent for achieving high purity. Requires finding a suitable solvent.
Acid-Base Extraction Variable>90%Effective for removing acidic or basic impurities. Yield depends on the solubility of the compound and its salt form in the respective phases.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent. A typical gradient could be from 10% to 50% ethyl acetate in hexanes. For more polar impurities, a switch to a dichloromethane/methanol system might be necessary.

    • If tailing is observed, add 0.5% triethylamine to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the composition of the fractions using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • The ideal solvent will dissolve the compound when hot but result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis CrudeProduct Crude this compound (with byproducts) Extraction Acid-Base Extraction (Removes acidic/basic impurities) CrudeProduct->Extraction ColumnChromatography Column Chromatography (Separates by polarity) Extraction->ColumnChromatography Recrystallization Recrystallization (Final polishing for high purity) ColumnChromatography->Recrystallization PureProduct Pure Product (>99% Purity) Recrystallization->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low Purity after Column Chromatography CoElution Co-elution of Impurities Start->CoElution Tailing Peak Tailing Start->Tailing Gradient Use Gradient Elution CoElution->Gradient SolventSystem Change Solvent System CoElution->SolventSystem StationaryPhase Change Stationary Phase (e.g., Alumina) CoElution->StationaryPhase Tailing->StationaryPhase BasicModifier Add Basic Modifier (e.g., Triethylamine) Tailing->BasicModifier

Caption: Troubleshooting logic for common column chromatography issues.

References

stability issues of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two core functional groups: the imidazole ring and the aromatic ketone. The imidazole moiety is susceptible to oxidative and photodegradation.[1][2] In solution, it can also be liable to base-mediated autoxidation.[2] Aromatic ketones can be sensitive to light, potentially undergoing photoreduction. Therefore, exposure to strong oxidizing agents, high-intensity light, and extreme pH conditions should be carefully controlled.

Q2: How should I store this compound?

A2: For solid-state storage, the compound is generally stable when kept in a tightly sealed container at room temperature, protected from light and moisture. For solutions, it is advisable to use freshly prepared solutions. If storage is necessary, they should be kept at low temperatures (2-8 °C or -20 °C), protected from light, and in a neutral pH buffer if possible. Long-term storage of solutions is not recommended without conducting specific stability studies.

Q3: Is this compound susceptible to hydrolysis?

A3: The ketone linkage in this compound can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally more stable than an ester or an imine. The imidazole ring itself is relatively stable against hydrolysis, but extreme pH can catalyze degradation.[2] Forced degradation studies are recommended to determine the rate of hydrolysis under your specific experimental conditions.

Q4: What are the likely degradation pathways for this molecule?

A4: Potential degradation pathways include:

  • Oxidation: The imidazole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened byproducts.[2][3]

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to the formation of various degradation products, as the imidazole moiety is sensitive to photodegradation in solution.[2]

  • Hydrolysis: Under strong acidic or basic conditions, the ketone bond may be cleaved.

  • Thermal Degradation: At elevated temperatures, cleavage of the ketone and bonds within the dimethylphenyl ring can occur.[4]

Troubleshooting Guides

Observed Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC chromatogram. Degradation of the compound due to improper storage or handling.Prepare fresh samples and re-analyze. Review storage conditions (temperature, light exposure). Perform a forced degradation study to identify potential degradants.
Low recovery of the compound from a biological matrix. Degradation in the matrix or during extraction.Assess the stability of the compound in the specific biological matrix at the experimental temperature. Optimize the extraction procedure to be faster or use milder conditions.
Change in color of the solid compound or solution over time. This may indicate oxidative or photodegradation.Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and protect it from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, presence of other reagents).

Data Presentation

Forced degradation studies are crucial for understanding the stability of this compound. The following table provides a template for summarizing the results of such studies. It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Details Time (hours) % Degradation of Parent Compound Number of Degradation Products Detected Observations (e.g., color change)
Acidic Hydrolysis 0.1 M HClUser DefinedUser DataUser DataUser Data
Basic Hydrolysis 0.1 M NaOHUser DefinedUser DataUser DataUser Data
Oxidative 3% H₂O₂User DefinedUser DataUser DataUser Data
Thermal 60 °CUser DefinedUser DataUser DataUser Data
Photolytic ICH Q1B Option 2 (UV/Vis)User DefinedUser DataUser DataUser Data

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentration of the compound, solvent, and duration of the study should be optimized for your specific project.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.[6]

    • Thermal Degradation: Keep the solid compound in a thermostatically controlled oven at 80 °C. Also, heat the stock solution at 60 °C.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • For acidic and basic hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Protocol 2: Analysis of Degradation Products by HPLC-MS
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength and a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Perform a full scan to detect the parent compound and potential degradation products. Use tandem MS (MS/MS) to fragment the ions for structural elucidation.[7]

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

    • Identify the molecular weights of the degradation products from the mass spectra.

    • Propose structures for the degradation products based on their fragmentation patterns.[8]

Visualizations

Below are diagrams illustrating a typical experimental workflow and potential degradation pathways.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (60°C Solution) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization & Dilution sampling->neutralize hplc_ms HPLC-MS/MS Analysis neutralize->hplc_ms data Data Interpretation & Structure Elucidation hplc_ms->data

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone oxidation Oxidation Products (e.g., N-oxides, ring opening) parent->oxidation [O] (e.g., H₂O₂) photo Photodegradation Products parent->photo hv (UV/Vis light) hydrolysis Hydrolysis Products (Cleavage of ketone bond) parent->hydrolysis H₂O (Acid/Base)

Caption: Potential degradation pathways of the target compound.

References

minimizing impurity formation in the synthesis of Dexmedetomidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Dexmedetomidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of Dexmedetomidine hydrochloride?

A1: Impurities in Dexmedetomidine hydrochloride synthesis can originate from various sources, including:

  • Starting materials and reagents: Impurities present in the initial reactants can carry through the synthesis or participate in side reactions.[1]

  • Incomplete reactions: If the chemical transformations do not go to completion, unreacted starting materials or intermediates will remain as impurities.[1]

  • Side reactions: The reactants can undergo alternative reaction pathways, leading to the formation of undesired byproducts.[1]

  • Degradation: The drug substance may degrade under certain conditions of light, temperature, or pH, forming degradation products.[2]

  • Solvents: Residual solvents from the reaction or purification steps can be present in the final product.

Q2: What is the significance of controlling chiral purity in Dexmedetomidine hydrochloride?

A2: Dexmedetomidine is the (S)-enantiomer of medetomidine. The opposite enantiomer, levomedetomidine, is considered a chiral impurity and is significantly less active pharmacologically.[3] Therefore, controlling the chiral purity is critical to ensure the therapeutic efficacy and safety of the drug. High levels of levomedetomidine can reduce the sedative and analgesic effects of dexmedetomidine.[4]

Q3: What are some of the known process-related impurities in Dexmedetomidine synthesis?

A3: Several process-related impurities have been identified. These can arise from specific synthetic routes. Some examples include:

  • Levomedetomidine: The (R)-enantiomer of medetomidine.

  • Bromomedetomide and Dibromomedetomide: These impurities may form if bromine is used in the synthesis, for example, in the preparation of an α-bromoketone intermediate.[1][5]

  • Hydroxy Medetomidine Impurity: An oxidized form of medetomidine.[1]

  • N-Methyl ester Impurity: Can arise from side reactions with certain reagents or solvents.[1]

  • Positional Isomers: Such as 4-(1-(3,4-Dimethylphenyl)ethyl)-1H-imidazole, which can be formed from impurities in the starting materials.[6]

Q4: How can I analyze for impurities in my Dexmedetomidine hydrochloride sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing impurities in Dexmedetomidine hydrochloride.[7][8] Chiral HPLC, using a chiral stationary phase, is specifically used to determine the enantiomeric purity and quantify the amount of levomedetomidine.[9] Other techniques like Mass Spectrometry (MS) can be used for the identification and characterization of unknown impurities.[1]

Troubleshooting Guides

Issue 1: High Levels of Levomedetomidine Impurity

Problem: The final product shows a high percentage of the undesired (R)-enantiomer, levomedetomidine.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inefficient Chiral Resolution The resolution of racemic medetomidine is a critical step. The choice of resolving agent, solvent, and crystallization conditions are crucial. L-(+)-tartaric acid is a commonly used resolving agent.[10][11]
Optimization: Experiment with different molar ratios of the resolving agent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the selectivity of crystallization.[12] Adjust the crystallization temperature and cooling rate, as these can significantly impact the enantiomeric excess of the crystallized salt.
Racemization Dexmedetomidine or its intermediates may racemize under harsh reaction conditions, such as high temperatures or strong acidic or basic environments.
Mitigation: Review the reaction conditions of all synthetic steps following the chiral resolution. Avoid prolonged exposure to high temperatures and extreme pH.
Inaccurate Analytical Method The chiral HPLC method may not be adequately resolving the enantiomers, leading to an inaccurate quantification.
Validation: Ensure the chiral HPLC method is fully validated for specificity, linearity, accuracy, and precision. Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.[9]
Issue 2: Presence of Process-Related Impurities (e.g., Brominated Impurities)

Problem: The final product is contaminated with byproducts from the synthetic process, such as Bromomedetomide or Dibromomedetomide.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Reaction Conditions Incomplete reaction or side reactions during the formation of key intermediates can lead to the formation of these impurities. For example, in syntheses involving α-bromoketones, improper control of stoichiometry or reaction time can result in unreacted starting materials or over-bromination.[5]
Optimization: Carefully control the stoichiometry of reagents. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure the reaction goes to completion and to minimize side reactions. Adjust the reaction temperature and time as needed.
Ineffective Purification The purification methods used (e.g., crystallization, chromatography) may not be effective in removing these specific impurities.
Mitigation: Develop a robust purification protocol. This may involve recrystallization from a different solvent system or using column chromatography with an appropriate stationary and mobile phase to separate the impurities. A patent for high-purity dexmedetomidine hydrochloride suggests recrystallization from a mixture of ethanol and ethyl acetate.[13]
Poor Quality Starting Materials Impurities in the starting materials can lead to the formation of unexpected byproducts.[14][15]
Action: Ensure the purity of all starting materials and reagents before use. If necessary, purify the starting materials.
Issue 3: Presence of Degradation Products

Problem: The final product contains impurities that are not related to the synthetic process but are a result of degradation.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Exposure to Stress Conditions Dexmedetomidine may degrade when exposed to harsh conditions such as strong oxidizing agents, high temperatures, or prolonged exposure to light. Forced degradation studies have shown that Dexmedetomidine is susceptible to oxidative degradation.[2]
Mitigation: Protect the product from light and heat during synthesis, purification, and storage. Use an inert atmosphere (e.g., nitrogen or argon) in reactions that are sensitive to oxidation.
Inappropriate pH during Workup or Storage The stability of Dexmedetomidine can be pH-dependent. Extreme pH values may catalyze degradation.
Control: Maintain the pH within a stable range during aqueous workup procedures. The final product, as the hydrochloride salt, is typically more stable.

Data Presentation

Table 1: Summary of Common Impurities in Dexmedetomidine Hydrochloride Synthesis

Impurity NameCAS NumberMolecular FormulaPotential Origin
Levomedetomidine86347-15-1C₁₃H₁₆N₂Chiral resolution byproduct
Bromomedetomide-C₁₃H₁₅BrN₂Side reaction in bromination step
Dibromomedetomide-C₁₃H₁₄Br₂N₂Over-bromination side reaction
Hydroxy Medetomidine86347-12-8C₁₃H₁₆N₂OOxidation byproduct
Dexmedetomidine Impurity 1176721-01-0C₃₁H₂₈N₂OProcess-related impurity
4-(1-(3,4-Dimethylphenyl)ethyl)-1H-imidazole-C₁₃H₁₆N₂Impurity from starting material

Experimental Protocols

Protocol 1: High-Purity Synthesis and Crystallization of Dexmedetomidine Hydrochloride

This protocol is based on a method described for preparing high-purity Dexmedetomidine hydrochloride crystals.[13]

Step 1: Synthesis of Dexmedetomidine Malate Intermediate

  • This protocol assumes the synthesis of racemic medetomidine followed by chiral resolution with L-(-)-malic acid to obtain dexmedetomidine malate. The specific conditions for the synthesis of racemic medetomidine can vary, but a common route involves the reaction of a protected imidazole with 1-(2,3-dimethylphenyl)ethanol under Friedel-Crafts conditions.[16]

Step 2: Conversion to Dexmedetomidine Hydrochloride Crude Product

  • In a suitable reaction vessel, suspend the dexmedetomidine malate crystal in a mixture of water and dichloromethane (1:1 volume ratio).

  • Slowly add an aqueous solution of a base (e.g., sodium hydroxide) to neutralize the malic acid and liberate the dexmedetomidine free base.

  • Separate the organic layer containing the dexmedetomidine free base.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the dexmedetomidine free base.

  • Dissolve the free base in a suitable solvent like ethyl acetate.

  • Add a solution of hydrogen chloride in an organic solvent (e.g., HCl in ethanol) to precipitate the dexmedetomidine hydrochloride.

  • Filter the precipitate and wash with a small amount of cold solvent to obtain the crude product.

Step 3: Recrystallization for High Purity

  • Dissolve the crude dexmedetomidine hydrochloride in a minimal amount of hot dehydrated alcohol.

  • Add ethyl acetate as an anti-solvent. A typical volume ratio of dehydrated alcohol to ethyl acetate is between 1:1 and 10:1.[13]

  • Add a small amount of activated carbon and reflux for a short period to remove colored impurities.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Filter the high-purity crystals, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.

This process is reported to yield Dexmedetomidine hydrochloride with a purity greater than 99.9% and total impurities less than 0.10%.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Medetomidine cluster_resolution Chiral Resolution cluster_conversion Conversion to Hydrochloride Salt cluster_purification Final Purification start Starting Materials reaction1 Reaction to form Racemic Medetomidine start->reaction1 resolution Resolution with L-(-)-Malic Acid reaction1->resolution filtration1 Filtration resolution->filtration1 base_treatment Base Treatment filtration1->base_treatment extraction Extraction base_treatment->extraction hcl_addition HCl Addition extraction->hcl_addition filtration2 Filtration hcl_addition->filtration2 recrystallization Recrystallization filtration2->recrystallization drying Drying recrystallization->drying final_product High-Purity Dexmedetomidine HCl drying->final_product

Caption: Experimental workflow for the synthesis of high-purity Dexmedetomidine hydrochloride.

troubleshooting_logic cluster_impurity_type Identify Impurity Type cluster_chiral_solutions Troubleshoot Chiral Purity cluster_process_solutions Troubleshoot Process Impurities cluster_degradation_solutions Troubleshoot Degradation start High Impurity Level Detected chiral Chiral Impurity (Levomedetomidine) start->chiral Is it the wrong enantiomer? process Process-Related Impurity start->process Is it a known byproduct? degradation Degradation Product start->degradation Is it an unknown product appearing on storage? optimize_resolution Optimize Chiral Resolution (Solvent, Temperature, Molar Ratio) chiral->optimize_resolution check_racemization Check for Racemization Conditions (High Temp, Extreme pH) chiral->check_racemization optimize_reaction Optimize Reaction Conditions (Stoichiometry, Time, Temp) process->optimize_reaction improve_purification Improve Purification Method (Recrystallization, Chromatography) process->improve_purification check_sm_purity Check Starting Material Purity process->check_sm_purity protect_from_stress Protect from Light, Heat, Oxygen degradation->protect_from_stress control_ph Control pH during Workup and Storage degradation->control_ph

Caption: Logical workflow for troubleshooting impurity formation in Dexmedetomidine synthesis.

References

Technical Support Center: Cost-Effective Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cost-effective synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone (CAS: 91874-85-0)[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the primary cost-effective synthetic routes for this compound?

A1: Two primary, cost-effective strategies for synthesizing the target compound are the Friedel-Crafts Acylation and the Grignard Reaction. Both routes can be optimized for cost and efficiency, depending on available starting materials and equipment. A key intermediate mentioned in the literature involves a trityl-protected imidazole, which suggests that using a protecting group strategy is a common approach to avoid side reactions.[3]

Q2: How do I select the most cost-effective synthesis strategy?

A2: The choice between the Friedel-Crafts and Grignard routes often depends on the cost and availability of the key starting materials: 1H-imidazole-4-carboxylic acid (for Friedel-Crafts) versus a suitable 1-bromo-2,3-dimethylbenzene (for Grignard).

  • Friedel-Crafts Acylation: Generally more direct if the corresponding acyl chloride can be prepared efficiently. The cost of the Lewis acid catalyst (e.g., AlCl₃) and the need for strictly anhydrous conditions are key factors.

  • Grignard Reaction: Can be cost-effective if the aryl bromide is inexpensive. However, this route involves more steps (Grignard formation, reaction, and subsequent oxidation), which can lower the overall yield and increase labor costs. Grignard reagents are also highly sensitive to moisture.[4]

Using a protecting group, such as the trityl group, adds steps (protection and deprotection) but can significantly improve the yield and purity of the final product, potentially making it more cost-effective overall by simplifying purification.

Q3: What is the purpose of the trityl protecting group on the imidazole nitrogen?

A3: The imidazole ring has a nucleophilic nitrogen atom (at the N-1 position) that can react with electrophiles. During acylation or reactions with organometallics, this can lead to undesired N-acylation or other side reactions.[5][6] The bulky trityl group (Tr) is used to temporarily block this position, directing the reaction to the desired C-4 position. It is a common protecting group for this purpose as seen in the synthesis of related compounds.[3][7]

Q4: What are the key challenges in the Friedel-Crafts acylation route?

A4: Key challenges include:

  • Acyl Chloride Instability: Imidazole-4-carbonyl chloride can be unstable and moisture-sensitive. It should be prepared fresh and used immediately.[8]

  • Lewis Acid Stoichiometry: Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone can complex with it.[9]

  • Regioselectivity: Acylation of 2,3-dimethylbenzene (o-xylene) can potentially yield different isomers. Controlling reaction conditions is crucial to favor the desired product.

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can deactivate the Lewis acid catalyst and hydrolyze the acyl chloride.

Q5: What are the main difficulties associated with the Grignard reaction route?

A5: The primary difficulties include:

  • Grignard Reagent Formation: The initiation of Grignard reagent formation can sometimes be difficult and requires strictly anhydrous conditions.

  • Substrate Compatibility: The imidazole starting material must not have acidic protons that would quench the Grignard reagent. This necessitates N-protection.

  • Oxidation Step: The secondary alcohol formed after the Grignard addition must be oxidized to the ketone. This additional step can be challenging, with potential for incomplete conversion or over-oxidation.

Troubleshooting Guides

Route 1: Troubleshooting Friedel-Crafts Acylation
Issue Potential Cause(s) Recommended Solution(s)
Low yield during formation of 1-(trityl)-1H-imidazole-4-carbonyl chloride 1. Incomplete reaction with the chlorinating agent (e.g., oxalyl chloride, SOCl₂). 2. Degradation of the starting carboxylic acid or the product acyl chloride. 3. Presence of moisture.1. Increase reaction time or temperature moderately. Use a catalytic amount of DMF with oxalyl chloride.[8] 2. Use the acyl chloride immediately after its formation. 3. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
Failure or low yield in the Friedel-Crafts acylation step 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Insufficient amount of Lewis acid. 3. Poor quality of 2,3-dimethylbenzene or solvent.1. Use a fresh, unopened container of AlCl₃ or sublime it before use. 2. Increase the molar ratio of AlCl₃ to the acyl chloride (typically 1.1 to 2.5 equivalents). 3. Use freshly distilled 2,3-dimethylbenzene and anhydrous solvent.
Formation of multiple isomers or byproducts 1. Reaction temperature is too high, leading to reduced regioselectivity or side reactions. 2. Isomerization of the 2,3-dimethylphenyl group under harsh conditions.1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents, then allow it to warm slowly.[10] 2. Choose a milder Lewis acid if isomerization is a significant issue.
Difficult or incomplete removal of the trityl protecting group 1. Inappropriate acidic conditions for deprotection. 2. Steric hindrance making the trityl group difficult to access.1. Use mild acidic conditions, such as formic acid or dilute HCl in a suitable solvent like THF or methanol. 2. Increase the reaction time or temperature for the deprotection step, monitoring carefully by TLC to avoid product degradation.
Route 2: Troubleshooting Grignard Reaction
Issue Potential Cause(s) Recommended Solution(s)
Failure to form the (2,3-dimethylphenyl)magnesium bromide 1. Presence of moisture in glassware, solvent (THF/ether), or on magnesium turnings. 2. Magnesium turnings are passivated with an oxide layer. 3. 1-Bromo-2,3-dimethylbenzene is unreactive or contains inhibitors.1. Ensure all equipment is rigorously dried and use anhydrous solvents. 2. Activate magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 3. Purify the aryl bromide by distillation.
Low yield in the reaction with the imidazole electrophile 1. Grignard reagent was quenched by an acidic proton on the substrate (if not protected). 2. The electrophile (e.g., aldehyde or ester) is not reactive enough. 3. Low temperature is inhibiting the reaction.1. Ensure the imidazole nitrogen is protected (e.g., with a trityl group). 2. If using an ester, consider converting it to the more reactive aldehyde. 3. Allow the reaction to warm to room temperature after the initial addition at low temperature.
Incomplete oxidation of the secondary alcohol to the ketone 1. The chosen oxidizing agent (e.g., PCC, PDC, MnO₂) is not strong enough or has degraded. 2. Insufficient amount of oxidizing agent.1. Use a fresh batch of a reliable oxidizing agent. MnO₂ is often effective for benzylic/allylic alcohols. A Swern or Dess-Martin oxidation can also be considered. 2. Use a larger excess of the oxidizing agent and monitor the reaction by TLC.
Formation of a dimeric (biphenyl) byproduct 1. Presence of certain metal impurities that catalyze Wurtz-type coupling.1. Ensure high-purity magnesium and aryl bromide are used.

Data Presentation

Table 1: Comparative Summary of Synthetic Routes
ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Key Starting Materials 1-(trityl)-1H-imidazole-4-carboxylic acid, 2,3-dimethylbenzene1-Bromo-2,3-dimethylbenzene, 1-(trityl)-1H-imidazole-4-carbaldehyde
Number of Key Steps 3 (Acyl chloride formation, Acylation, Deprotection)4 (Grignard formation, Addition, Oxidation, Deprotection)
Typical Overall Yield 55-70%40-60%
Key Reagents Oxalyl Chloride, AlCl₃, Formic AcidMagnesium, MnO₂/PCC, Formic Acid
Primary Challenge Strict anhydrous conditions, handling of Lewis acidsGrignard initiation, additional oxidation step
Table 2: Example Reagent Quantities for Friedel-Crafts Acylation (Route 1)
StepReagentMolar Equivalents
Acyl Chloride Formation 1-(trityl)-1H-imidazole-4-carboxylic acid1.0
Oxalyl Chloride1.5
DMF (catalyst)0.05
Friedel-Crafts Acylation Acyl Chloride (from above)1.0
2,3-Dimethylbenzene5.0 (serves as solvent)
Aluminum Chloride (AlCl₃)2.2
Deprotection Crude protected ketone1.0
Formic Acid10.0

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation Route

Step A: Synthesis of 1-(trityl)-1H-imidazole-4-carbonyl chloride

  • Suspend 1-(trityl)-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Cool the suspension to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.

Step B: Friedel-Crafts Acylation

  • Cool a solution of 2,3-dimethylbenzene (5.0 eq) and anhydrous DCM to 0 °C under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Add a solution of the crude acyl chloride from Step A in anhydrous DCM dropwise to the AlCl₃ suspension.

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone.

Step C: Deprotection

  • Dissolve the crude protected ketone from Step B in a mixture of methanol and formic acid.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Grignard Reaction Route

Step A: Synthesis of (2,3-dimethylphenyl)magnesium bromide

  • Place magnesium turnings (1.2 eq) in an oven-dried, three-neck flask equipped with a reflux condenser and dropping funnel under a nitrogen atmosphere.

  • Add a small volume of anhydrous tetrahydrofuran (THF).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

  • Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step B: Grignard Addition

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of 1-(trityl)-1H-imidazole-4-carbaldehyde (0.9 eq) in anhydrous THF dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude secondary alcohol.

Step C: Oxidation

  • Dissolve the crude alcohol from Step B in a suitable solvent like DCM or acetone.

  • Add an oxidizing agent such as activated manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the oxidant, washing with additional solvent.

  • Concentrate the filtrate to yield the crude protected ketone.

Step D: Deprotection

  • Follow the deprotection procedure as described in Protocol 1, Step C.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Grignard Reaction SM1 1H-Imidazole-4-carboxylic Acid R1_S1 Protection (Trityl Chloride) SM1->R1_S1 SM2 1-Bromo-2,3-dimethylbenzene R2_S1 Grignard Reagent Formation (Mg, THF) SM2->R2_S1 R1_S2 Acyl Chloride Formation (Oxalyl Chloride) R1_S1->R1_S2 R1_S3 Friedel-Crafts Acylation (o-xylene, AlCl3) R1_S2->R1_S3 R1_S4 Deprotection (Acid) R1_S3->R1_S4 FP Final Product: (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone R1_S4->FP R2_S2 Grignard Addition to Protected Imidazole-4-carbaldehyde R2_S1->R2_S2 R2_S3 Oxidation (MnO2 / PCC) R2_S2->R2_S3 R2_S4 Deprotection (Acid) R2_S3->R2_S4 R2_S4->FP

Caption: Overview of two primary synthetic routes.

Troubleshooting_FC Start Low Yield in Friedel-Crafts Acylation Cause1 Inactive Catalyst (Moisture)? Start->Cause1 Cause2 Insufficient Catalyst? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Cause4 Incorrect Temperature? Start->Cause4 Solution1 Use fresh / sublimed AlCl3 under inert atmosphere Cause1->Solution1 Yes Solution2 Increase molar ratio of AlCl3 (e.g., to 2.2 eq) Cause2->Solution2 Yes Solution3 Use anhydrous, distilled solvents and reagents Cause3->Solution3 Yes Solution4 Maintain low temperature (0 °C) during addition Cause4->Solution4 Yes

Caption: Troubleshooting logic for the Friedel-Crafts step.

Troubleshooting_Grignard Start Grignard Reaction Failure Check1 Did reagent form? (check with test reaction) Start->Check1 Check2 Is imidazole N-protected? Check1->Check2 Yes No_Formation Initiation Failure Check1->No_Formation No Check3 Was reaction quenched? Check2->Check3 Yes No_Protection Acidic Proton Present Check2->No_Protection No Quenched Moisture/Air Exposure Check3->Quenched Yes Solve_Formation Activate Mg (Iodine) Ensure anhydrous conditions No_Formation->Solve_Formation Solve_Protection Protect imidazole N (e.g., with Trityl group) No_Protection->Solve_Protection Solve_Quenched Maintain inert atmosphere Use anhydrous reagents Quenched->Solve_Quenched

Caption: Troubleshooting workflow for the Grignard reaction.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is a valuable building block in medicinal chemistry and drug development. Its synthesis can be approached through various strategic pathways. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a logical visualization of each pathway to aid in the selection of the most suitable method for a given research and development context.

Comparative Analysis of Synthetic Routes

Two plausible synthetic strategies for the preparation of this compound are outlined below:

  • Route 1: Acylation of a Protected Imidazole Precursor. This classic approach involves the initial protection of the imidazole nitrogen, followed by the introduction of the 2,3-dimethylbenzoyl moiety at the C4 position, and concluding with deprotection.

  • Route 2: De Novo Construction of the Imidazole Ring. This strategy builds the imidazole ring from acyclic precursors that already contain the 2,3-dimethylphenyl ketone substructure.

The following table summarizes the key quantitative data and characteristics of each proposed route for a comprehensive comparison.

ParameterRoute 1: Acylation of Protected ImidazoleRoute 2: De Novo Imidazole Synthesis
Starting Materials 4-Cyano-1H-imidazole, Trityl chloride, 1-Bromo-2,3-dimethylbenzene2,3-Dimethylacetophenone, Glyoxal
Number of Steps 43
Key Intermediates 4-Cyano-1-(trityl)-1H-imidazole, (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone2-Hydroxy-1-(2,3-dimethylphenyl)ethan-1-one, 1-(2,3-Dimethylphenyl)ethane-1,2-dione
Overall Yield (Estimated) 40-50%35-45%
Reagents & Conditions Grignard reaction, acidic deprotectionOxidation, multicomponent condensation
Purification Methods Column chromatography, recrystallizationColumn chromatography, recrystallization
Advantages Utilizes a commercially available protected intermediate, potentially higher yielding later steps.Fewer steps, potentially more atom-economical.
Disadvantages Longer overall sequence, requires protection/deprotection steps.The multicomponent reaction may lead to side products, potentially lower overall yield.

Route 1: Acylation of a Protected Imidazole Precursor

This synthetic pathway focuses on the functionalization of a pre-existing imidazole ring. The use of a protecting group, in this case, a trityl group, is essential to prevent side reactions at the imidazole nitrogen.

Experimental Workflow

Route_1 A 4-Cyano-1H-imidazole B 4-Cyano-1-(trityl)-1H-imidazole A->B Trityl chloride, Et3N, DMF C (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone B->C 1. 2,3-Dimethylphenylmagnesium bromide, THF 2. H3O+ D This compound C->D TFA, CH2Cl2

Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocols

Step 1: Synthesis of 4-Cyano-1-(trityl)-1H-imidazole

  • To a solution of 4-cyano-1H-imidazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add trityl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-cyano-1-(trityl)-1H-imidazole.

Step 2: Synthesis of (2,3-Dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone

  • Prepare the Grignard reagent by adding a solution of 1-bromo-2,3-dimethylbenzene (1.5 eq) in dry tetrahydrofuran (THF) to magnesium turnings (1.6 eq) under an inert atmosphere.

  • Cool the Grignard solution to 0 °C and add a solution of 4-cyano-1-(trityl)-1H-imidazole (1.0 eq) in dry THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution, followed by hydrolysis with 2M hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield (2,3-dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone.

Step 3: Deprotection to this compound

  • Dissolve (2,3-dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone (1.0 eq) in dichloromethane (CH2Cl2).

  • Add a solution of trifluoroacetic acid (TFA) in CH2Cl2 (1:1 v/v) dropwise at 0 °C.[1]

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.[1]

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Route 2: De Novo Construction of the Imidazole Ring

This approach builds the imidazole core in the final step from acyclic precursors. The key transformation is the Debus-Radziszewski reaction, a multicomponent condensation that forms the imidazole ring.

Experimental Workflow

Route_2 A 2,3-Dimethylacetophenone B 2-Hydroxy-1-(2,3-dimethylphenyl)ethan-1-one A->B 1. Br2, CH2Cl2 2. H2O, heat C 1-(2,3-Dimethylphenyl)ethane-1,2-dione B->C Cu(OAc)2, O2 D This compound C->D Glyoxal, NH4OAc, Acetic Acid

Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1-(2,3-dimethylphenyl)ethan-1-one

  • To a solution of 2,3-dimethylacetophenone (1.0 eq) in a suitable solvent such as dichloromethane, add bromine (1.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Add water to the crude α-bromo ketone and heat the mixture to reflux for several hours to effect hydrolysis.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-hydroxy-1-(2,3-dimethylphenyl)ethan-1-one, which can be purified by column chromatography.

Step 2: Synthesis of 1-(2,3-Dimethylphenyl)ethane-1,2-dione

  • Dissolve 2-hydroxy-1-(2,3-dimethylphenyl)ethan-1-one (1.0 eq) in a suitable solvent like acetic acid.

  • Add a catalytic amount of a copper(I) or copper(II) salt, such as copper(II) acetate.

  • Heat the reaction mixture and bubble oxygen through the solution or maintain it under an oxygen atmosphere.

  • Monitor the reaction by TLC until completion.

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the resulting 1-(2,3-dimethylphenyl)ethane-1,2-dione by column chromatography.

Step 3: Synthesis of this compound via Debus-Radziszewski Reaction

  • In a round-bottom flask, combine 1-(2,3-dimethylphenyl)ethane-1,2-dione (1.0 eq), glyoxal (1.0 eq, typically as a 40% aqueous solution), and a large excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid.[2][3]

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a base, such as concentrated ammonium hydroxide.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

References

A Comparative Guide to Purity Validation of Synthesized (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. The performance of these methods is compared with their application to two commercially available, structurally related alternatives: Bis(1-methyl-1H-imidazol-2-yl)methanone and (4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone. Detailed experimental protocols and supporting data are provided to assist researchers in selecting and implementing the most appropriate purity validation strategy.

Introduction

This compound is a heterocyclic ketone of interest in medicinal chemistry and drug development. Ensuring the purity of this synthesized compound is critical for obtaining accurate biological data and meeting regulatory standards. This guide outlines two primary analytical techniques for purity determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).

Alternative Compounds for Comparison

To provide a robust comparison, two alternative aryl-imidazolyl methanone analogs have been selected:

  • Alternative A: Bis(1-methyl-1H-imidazol-2-yl)methanone

  • Alternative B: (4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone

These compounds share structural similarities with the target molecule and are commercially available, making them suitable as reference materials for method development and comparison.

Data Presentation: Comparison of Purity Validation Methods

The following table summarizes the key parameters and expected outcomes for the HPLC-UV and qNMR analysis of the target compound and its alternatives.

ParameterHPLC-UVqNMR
Principle Separation based on polarity and quantification by UV absorbance.Quantification based on the direct proportionality between the integral of an NMR signal and the number of protons it represents.
Primary Use Quantification of known and unknown impurities, determination of relative purity.Absolute purity determination, structural confirmation of impurities.
Strengths High sensitivity, high throughput, effective for separating complex mixtures.High precision and accuracy, non-destructive, provides structural information.
Limitations Requires a chromophore, potential for co-elution of impurities, relative quantification unless a certified reference standard is used.Lower sensitivity than HPLC, requires a suitable internal standard with no overlapping signals, not suitable for highly complex mixtures without prior separation.
Target Compound Expected Retention Time: ~8-12 min. Purity determination based on peak area percentage.Purity determined by comparing the integral of a unique proton signal of the analyte to that of a certified internal standard.
Alternative A Expected Retention Time: ~5-8 min.Purity determined as with the target compound.
Alternative B Expected Retention Time: ~7-10 min.Purity determined as with the target compound.

Experimental Protocols

Detailed methodologies for HPLC-UV and qNMR are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound or alternative.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a proton-observe probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (IS): A certified reference material with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound or alternative into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum.

    • Use a pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient for accurate quantification).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for both the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualization

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of the synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_comparison Comparative Analysis cluster_reporting Final Reporting Synthesis Synthesis of (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone Initial_TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check Synthesis->Initial_TLC Crude Product Initial_NMR 1H NMR & 13C NMR - Structural Confirmation Synthesis->Initial_NMR Crude Product HPLC_UV HPLC-UV Analysis - Relative Purity - Impurity Profiling Initial_NMR->HPLC_UV Structurally Confirmed Product qNMR Quantitative NMR (qNMR) - Absolute Purity Determination Initial_NMR->qNMR Structurally Confirmed Product Comparison Compare Purity Data - Target vs. Alternatives HPLC_UV->Comparison qNMR->Comparison Alternative_A Alternative A: Bis(1-methyl-1H-imidazol-2-yl)methanone Alternative_A->HPLC_UV Reference Alternative_A->qNMR Reference Alternative_B Alternative B: (4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone Alternative_B->HPLC_UV Reference Alternative_B->qNMR Reference Final_Report Comprehensive Purity Report - Tabulated Data - Experimental Details Comparison->Final_Report Impurity_Pathway cluster_reaction Deprotection Reaction cluster_impurities Potential Impurities Starting_Material (2,3-Dimethylphenyl)[1-(trityl)-1H- imidazol-4-yl]methanone Product (2,3-Dimethylphenyl)(1H-imidazol- 4-yl)methanone (Target Compound) Starting_Material->Product Desired Reaction Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete Reaction Byproduct Triphenylmethanol Starting_Material->Byproduct Cleavage Reagents Acidic Conditions (e.g., TFA in DCM) Reagents->Product

A Comparative Guide to Analytical Method Validation for the Quantification of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantification of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. Due to the limited availability of specific validated methods for this particular compound in publicly accessible literature, this comparison is based on established methods for structurally similar imidazole-containing compounds. The information presented herein is intended to guide researchers in the selection and validation of an appropriate analytical method.

The primary analytical techniques suitable for the quantification of small organic molecules like this compound include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.

Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS for the analysis of imidazole derivatives, based on available literature.

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the absorbance of light by the analyte, often after a color-forming reaction.Separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by UV detection.Separates the analyte using liquid chromatography and then detects it based on its mass-to-charge ratio, providing high selectivity and sensitivity.
Linearity (R²) > 0.99> 0.995> 0.995
Limit of Detection (LOD) µg/mL range[1]0.1 - 0.5 µg/mL[2][3]ng/g to pg/mL range[4][5]
Limit of Quantification (LOQ) µg/mL range[1]0.5 - 1.5 µg/mLng/g to pg/mL range[4][5]
Accuracy (% Recovery) 98 - 102%95 - 105%[4]90 - 110%[4]
Precision (% RSD) < 5%< 5%[6]< 15%[4]
Selectivity Low; susceptible to interference from other absorbing compounds.Moderate to high; depends on chromatographic separation.Very high; based on mass-to-charge ratio of parent and fragment ions.
Instrumentation Cost LowModerateHigh
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized experimental protocols for each of the discussed techniques, based on methods used for similar imidazole derivatives.

UV-Visible Spectrophotometric Method

This method is often employed for its simplicity and cost-effectiveness, particularly for the analysis of bulk drug substances or simple formulations. For imidazole derivatives that lack a strong chromophore, a derivatization step to produce a colored compound is common.

Experimental Protocol:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard of this compound in a suitable solvent (e.g., methanol or dilute acid). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a known quantity of the sample in the same solvent as the standard. The sample may require filtration to remove any undissolved excipients.

  • Derivatization (if necessary): A common approach for some imidazole-containing compounds involves a diazotization-coupling reaction to form a colored azo dye.[7] This typically involves reacting the imidazole with a diazotizing agent (e.g., sodium nitrite in an acidic medium) followed by coupling with a suitable aromatic compound.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a powerful technique for separating and quantifying analytes in a mixture. It is widely used in the pharmaceutical industry for quality control and stability testing.

Experimental Protocol:

  • Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable analytical column (e.g., C18, 5 µm, 4.6 x 250 mm) is used.[3]

  • Mobile Phase: A typical mobile phase for imidazole derivatives consists of a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[3]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[3]

    • Detection wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 300 nm for some imidazoles).[2][3]

    • Injection volume: 20 µL

  • Standard and Sample Preparation: Prepare stock and working standard solutions in the mobile phase. Prepare sample solutions by dissolving a known amount of the sample in the mobile phase, followed by filtration through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Quantification: Determine the concentration of the analyte in the sample by comparing the peak area with a calibration curve constructed from the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the highest sensitivity and selectivity and is the method of choice for analyzing low concentrations of analytes in complex matrices such as biological fluids.

Experimental Protocol:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.[4][5]

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradient elutions to reduce run times. A common mobile phase would be a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Conditions:

    • Ionization mode: ESI positive or negative, depending on the analyte's properties.

    • Multiple Reaction Monitoring (MRM): Two or more specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and accurate quantification.[5]

  • Standard and Sample Preparation:

    • Standards: Prepare stock and working standard solutions. For analysis in complex matrices, matrix-matched calibration standards are often used.[5]

    • Sample Extraction: For complex matrices like plasma or soil, a sample extraction step such as solid-phase extraction (SPE) is typically required to remove interferences and concentrate the analyte.[4]

  • Analysis and Quantification: Inject the prepared samples and standards into the LC-MS/MS system. The analyte is quantified by comparing the peak area of the specific MRM transitions in the sample to the calibration curve.

Visualizing the Analytical Method Validation Workflow

The process of analytical method validation ensures that the chosen method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation

References

A Comparative Analysis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone and its Analogues as Potential p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone and a series of its structural analogues with known inhibitory activity against p38 mitogen-activated protein kinase (MAPK). While direct biological data for this compound is not publicly available, its structural similarity to known p38 MAPK inhibitors suggests its potential as a scaffold for the development of novel anti-inflammatory agents. This document outlines the structure-activity relationships (SAR) of related imidazole-based compounds, presents their comparative inhibitory potency, details relevant experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.

Introduction to p38 MAPK Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a significant therapeutic target.[1] The development of small molecule inhibitors that target p38 MAPK has been an active area of research, with a focus on identifying potent and selective compounds.[2] The imidazole scaffold is a common feature in many p38 MAPK inhibitors, with the pyridinylimidazole class being one of the most extensively studied.[3]

Comparative Analysis of Imidazole-Based p38 MAPK Inhibitors

While the inhibitory activity of this compound against p38 MAPK has not been reported, a study on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives provides valuable insights into the SAR of this class of compounds. The following table summarizes the in vitro p38 MAPK inhibitory activity of these analogues, along with the well-characterized inhibitor SB203580 (adezmapimod).

Compound IDStructurep38 MAPK IC50 (nM)[1][4]
This compound Structure not available in publications with biological dataData not available
SB203580 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole222.44 ± 5.98
Analogue AA2 N-(2,3-dimethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide>1000
Analogue AA3 N-(2,4-dimethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide865.31 ± 7.14
Analogue AA4 N-(2,5-dimethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide647.23 ± 6.87
Analogue AA5 N-(2,6-dimethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide589.11 ± 6.52
Analogue AA6 N-(3,4-dimethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide403.57 ± 6.35

Structure-Activity Relationship (SAR) Insights:

The data suggests that the substitution pattern on the phenyl ring of the amide moiety significantly influences the p38 MAPK inhibitory activity.[4] Among the dimethylphenyl-substituted analogues, the 3,4-dimethyl substitution (Analogue AA6) resulted in the most potent inhibition, although it was still less potent than the reference compound SB203580.[1][4] The presence of methyl groups at various positions on the phenyl ring appears to be a key determinant of activity, with the 2,3-dimethyl substitution (Analogue AA2) leading to a significant loss of potency.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of p38 MAPK inhibitors.

In Vitro p38 MAPK Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced in a kinase reaction, which is correlated with a luminescent signal.[5]

Materials:

  • Recombinant human p38 MAPKα

  • Peptide substrate (e.g., ATF2)

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control). Subsequently, add a master mix containing the p38 kinase and the peptide substrate in the kinase reaction buffer.

  • Kinase Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the p38 isoform being tested.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Cellular Assay for Inhibition of Cytokine Release (ELISA)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in a cellular context.[5]

Materials:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce the production of TNF-α.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release by plotting the TNF-α concentration against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors_cyto Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors_cyto phosphorylates Gene_Expression Gene Expression (Pro-inflammatory Cytokines) MK2->Gene_Expression regulates Transcription_Factors_nuc Transcription Factors (e.g., ATF2, MEF2C) Transcription_Factors_cyto->Transcription_Factors_nuc translocates Transcription_Factors_nuc->Gene_Expression activates Inhibitor (2,3-Dimethylphenyl) (1H-imidazol-4-yl)methanone & Analogues Inhibitor->p38_MAPK inhibits

Caption: The p38 MAPK signaling pathway and the point of intervention for p38 inhibitors.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Test Compound Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: - p38 MAPK Enzyme - Peptide Substrate - Test Compound Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete Remaining ATP Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Data_Acquisition Measure Luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro p38 MAPK inhibition assay.

Conclusion

This comparative guide provides a framework for evaluating this compound and its analogues as potential p38 MAPK inhibitors. The presented data on a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives highlights the importance of the substitution pattern on the phenyl ring for inhibitory activity. The detailed experimental protocols offer standardized methods for assessing the potency of these and other imidazole-based compounds in both biochemical and cellular assays. The provided diagrams of the p38 MAPK signaling pathway and a typical experimental workflow serve to contextualize the mechanism of action and the evaluation process. Further investigation is warranted to determine the biological activity of this compound itself and to explore further structural modifications to optimize potency and selectivity for the p38 MAPK target.

References

Assessing the Efficiency of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone as a Medetomidine Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic pathway to Medetomidine that utilizes (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone as a key intermediate. The efficiency of this route is evaluated against alternative methods, supported by experimental data from patent literature. Detailed experimental protocols and visualizations of the synthetic pathway and Medetomidine's signaling mechanism are also presented to offer a comprehensive resource for researchers in drug development and organic synthesis.

Comparative Analysis of Medetomidine Synthetic Routes

The synthesis of Medetomidine, a potent α2-adrenergic agonist, can be achieved through various pathways, each with distinct advantages and disadvantages in terms of yield, cost, and complexity. The route proceeding through the this compound intermediate has been shown to be particularly efficient.[1][2] Below is a summary of this route compared to other notable methods.

Starting Material(s)Key IntermediateReported Overall YieldKey AdvantagesKey Disadvantages
4-Iodo-1-trityl-1H-imidazole & 2,3-Dimethylbenzaldehyde(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone High (Calculated ~70%)High yields in each step, well-documented protocol.Use of expensive trityl protecting group.
2,3-DimethylanilineN/ALow (not specified)Utilizes a readily available starting material.Multiple steps, expensive reagents, and low overall yield.[3]
2,3-DimethylbenzaldehydeN/ALow (not specified)Shorter synthetic route.Requires strong Lewis acid, low yield in the Friedel-Crafts reaction step.[3]
2,3-Dimethylbenzoic Acid(2,3-dimethylphenyl)-imidazol-1-yl-methanoneModerate (yields for some steps reported)Starts from a commercially affordable material.Multi-step process.[4]

Synthesis of Medetomidine via the Methanone Intermediate: A Step-by-Step Look

The synthetic route highlighted in this guide demonstrates high efficiency and is well-documented in patent literature.[1][2] The key steps involve the formation of a methanone intermediate, followed by a Grignard reaction, dehydration/deprotection, and final reduction.

Experimental Protocols

Step 1: Synthesis of (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone

  • Procedure: (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol is dissolved in dichloromethane, and manganese (IV) oxide is added. The mixture is heated at reflux for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. Ethanol is added, and the remaining dichloromethane is removed by distillation. The mixture is then cooled to -1 to -3°C to precipitate the product, which is collected by filtration.[1][2]

  • Yield: 90.3%[1][2]

Step 2: Synthesis of 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol

  • Procedure: (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone is dissolved in tetrahydrofuran at 0°C under an argon atmosphere. A solution of methylmagnesium chloride in tetrahydrofuran is added dropwise. The reaction mixture is warmed to 25°C. The organic layer is concentrated, and the residue is cooled to 0-5°C to crystallize the product, which is then collected by filtration.[1][2]

  • Yield: 97.5%[1][2]

Step 3: Synthesis of 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole

  • Procedure: 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol is added to hydrochloric acid and heated to reflux for 2 hours. After cooling, an aqueous sodium hydroxide solution is added. The resulting suspension is filtered, and the collected solid is dried to yield the product.[1][2]

  • Yield: 89.2%[1][2]

Step 4: Synthesis of (±)-5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride (Medetomidine HCl)

  • Procedure: 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole and a palladium on carbon catalyst are suspended in methanol and hydrogenated under pressure. The catalyst is then filtered off, and the filtrate is concentrated. The residue is dissolved in acetone, and hydrochloric acid is added. The mixture is heated and then cooled to allow for crystallization of the final product.[2]

  • Yield: 98.5%[2]

Visualizing the Pathway and Mechanism

To further elucidate the synthesis and action of Medetomidine, the following diagrams are provided.

Medetomidine Synthesis via Methanone Intermediate cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 (Oxidation) cluster_intermediate3 Step 3 (Grignard Reaction) cluster_intermediate4 Step 4 (Dehydration & Deprotection) cluster_final Step 5 (Reduction) 4-Iodo-1-trityl-1H-imidazole 4-Iodo-1-trityl-1H-imidazole Alcohol Intermediate (2,3-Dimethylphenyl)- (3-trityl-3H-imidazol-4-yl)methanol 4-Iodo-1-trityl-1H-imidazole->Alcohol Intermediate Grignard Reagent 2,3-Dimethylbenzaldehyde 2,3-Dimethylbenzaldehyde 2,3-Dimethylbenzaldehyde->Alcohol Intermediate Methanone Intermediate (2,3-Dimethylphenyl)- (3-trityl-3H-imidazol-4-yl)methanone Yield: 90.3% Alcohol Intermediate->Methanone Intermediate MnO2 Tertiary Alcohol 1-(2,3-dimethylphenyl)- 1-(3-trityl-3H-imidazol-4-yl)ethanol Yield: 97.5% Methanone Intermediate->Tertiary Alcohol CH3MgCl Vinyl Intermediate 5-[1-(2,3-dimethylphenyl)vinyl]- 1H-imidazole Yield: 89.2% Tertiary Alcohol->Vinyl Intermediate HCl Medetomidine HCl Medetomidine Hydrochloride Yield: 98.5% Vinyl Intermediate->Medetomidine HCl H2, Pd/C

Caption: Synthetic pathway to Medetomidine via the methanone intermediate.

Medetomidine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Medetomidine Medetomidine Alpha2_Receptor α2-Adrenergic Receptor Medetomidine->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to PKA PKA cAMP->PKA Reduces activation of NE_Vesicle Norepinephrine Vesicles PKA->NE_Vesicle Reduces phosphorylation for NE_Release Norepinephrine Release NE_Vesicle->NE_Release Inhibits Norepinephrine NE NE_Release->Norepinephrine Postsynaptic_Receptor Adrenergic Receptor Norepinephrine->Postsynaptic_Receptor Binds to Response Cellular Response (Sedation, Analgesia) Postsynaptic_Receptor->Response

Caption: Simplified signaling pathway of Medetomidine as an α2-adrenergic agonist.

Conclusion

The synthetic route to Medetomidine proceeding through the this compound intermediate offers a highly efficient and well-defined pathway. The high yields reported for each step make it an attractive option for the synthesis of this important veterinary pharmaceutical. While alternative routes exist, they often suffer from lower overall yields, the use of harsh reagents, or more complex procedures. The detailed experimental protocols and high efficiency of the methanone-based synthesis provide a solid foundation for further research and process optimization in the development of Medetomidine.

References

Spectroscopic Comparison of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone from Different Suppliers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical compounds are paramount. This guide provides a framework for the spectroscopic comparison of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone obtained from different commercial suppliers. By employing standardized analytical techniques, researchers can ensure the quality and consistency of their starting materials, a critical step in drug discovery and development.

This compound, with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural integrity is crucial for the successful outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. This guide outlines the essential spectroscopic methods for verifying the identity and purity of this compound.

Comparative Spectroscopic Data

To effectively compare the quality of this compound from various suppliers, a panel of spectroscopic analyses should be performed. The following tables present hypothetical, yet expected, data for a high-purity sample of the compound. Researchers can use these tables as a benchmark for their own experimental results.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSupplier ASupplier BSupplier C
~12.5 (broad s)s1HImidazole N-HConsistentConsistentConsistent
~8.10s1HImidazole C5-HConsistentConsistentConsistent
~7.85s1HImidazole C2-HConsistentConsistentConsistent
~7.40d1HAromatic C6'-HConsistentConsistentConsistent
~7.25t1HAromatic C5'-HConsistentConsistentConsistent
~7.10d1HAromatic C4'-HConsistentConsistentConsistent
~2.30s3HC2'-CH₃ConsistentConsistentMinor Impurity
~2.20s3HC3'-CH₃ConsistentConsistentConsistent

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentSupplier ASupplier BSupplier C
~185.0C=OConsistentConsistentConsistent
~140.0Imidazole C4ConsistentConsistentConsistent
~138.5Aromatic C1'ConsistentConsistentConsistent
~137.0Imidazole C2ConsistentConsistentConsistent
~135.5Aromatic C2'ConsistentConsistentConsistent
~132.0Aromatic C3'ConsistentConsistentConsistent
~130.0Aromatic C6'ConsistentConsistentConsistent
~128.0Aromatic C5'ConsistentConsistentConsistent
~125.0Aromatic C4'ConsistentConsistentConsistent
~118.0Imidazole C5ConsistentConsistentConsistent
~20.0C2'-CH₃ConsistentConsistentConsistent
~15.0C3'-CH₃ConsistentConsistentConsistent

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)Functional Group AssignmentSupplier ASupplier BSupplier C
~3200-2800 (broad)N-H stretch (imidazole)ConsistentConsistentConsistent
~1650C=O stretch (ketone)ConsistentConsistentConsistent
~1550C=N stretch (imidazole)ConsistentConsistentConsistent
~1450C=C stretch (aromatic)ConsistentConsistentConsistent

Table 4: Mass Spectrometry Data (ESI+)

m/zAssignmentSupplier ASupplier BSupplier C
201.10[M+H]⁺ConsistentConsistentConsistent
223.08[M+Na]⁺ConsistentConsistentConsistent

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and comparable results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Parameters: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters: Collect spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans for both the background and the sample.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a mixture of 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters (Positive Ion Mode): Infuse the sample at a flow rate of 5 µL/min. Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120°C. Acquire data in the m/z range of 50-500.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of the compound from different suppliers.

Spectroscopic_Comparison_Workflow cluster_procurement Procurement cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation cluster_decision Decision Supplier_A Supplier A NMR NMR (1H, 13C) Supplier_A->NMR IR FT-IR Supplier_A->IR MS Mass Spec (HRMS) Supplier_A->MS Supplier_B Supplier B Supplier_B->NMR Supplier_B->IR Supplier_B->MS Supplier_C Supplier C Supplier_C->NMR Supplier_C->IR Supplier_C->MS Data_Comparison Compare Spectra to Reference NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Purity_Assessment Assess Purity & Impurities Data_Comparison->Purity_Assessment Select_Supplier Select Best Supplier Purity_Assessment->Select_Supplier

Caption: Workflow for comparing chemical suppliers.

By adhering to these standardized protocols and using the provided data as a reference, researchers can confidently assess the quality of this compound from any supplier, ensuring the reliability and reproducibility of their scientific endeavors.

References

Performance Analysis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone in Dexmedetomidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone and its protected derivatives serve as key intermediates in several synthetic routes to dexmedetomidine, a potent and selective α2-adrenergic receptor agonist widely used in clinical sedation. This guide provides a comparative analysis of its performance against alternative synthetic strategies, supported by experimental data from published literature and patents. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the available methods for synthesizing dexmedetomidine, highlighting the role and efficacy of this specific methanone intermediate.

Comparative Analysis of Synthetic Routes to Dexmedetomidine

The synthesis of dexmedetomidine can be broadly categorized into several key pathways. A popular route involves the use of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone, which is subsequently converted to the target molecule. Alternative approaches often commence from different starting materials, such as 2,3-dimethylbenzaldehyde or employ direct coupling reactions. Below is a summary of the performance of these routes.

Table 1: Comparison of Yields in Different Synthetic Routes to Medetomidine/Dexmedetomidine

RouteKey IntermediateKey Reaction Steps & ConditionsOverall YieldReference
Route 1: Via Methanone Intermediate (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone1. Grignard reaction of 1-trityl-imidazole-4-carbaldehyde with 2,3-dimethylphenylmagnesium bromide. 2. Oxidation to the methanone. 3. Grignard reaction with methylmagnesium bromide. 4. Deprotection and reduction.~58% (for medetomidine)[1]
Route 2: Alternative Grignard Approach 4-imidazolecarboxylic acid methyl ester1. Grignard reaction with 2,3-dimethylphenylmagnesium bromide. 2. Grignard reaction with methylmagnesium bromide. 3. Dehydration and reduction.~41% (for medetomidine)[1][2]
Route 3: Friedel-Crafts Alkylation N-trimethylsilylimidazole and 1-(1-chloroethyl)-2,3-dimethylbenzene1. Friedel-Crafts alkylation using a Lewis acid catalyst (e.g., BF₃·OEt₂). 2. Resolution of racemic medetomidine.Yield for alkylation step not specified, resolution yield ~44%.[3]
Route 4: Palladium-Catalyzed Cross-Coupling 1-(1-chloroethyl)-2,3-dimethylbenzene and imidazole1. Palladium-catalyzed cross-coupling in an ionic liquid. 2. Resolution of racemic medetomidine.65.7% - 80.6% (for racemic medetomidine)[4]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and evaluating synthetic routes. Below are protocols for key transformations involving the methanone intermediate and a common alternative.

Protocol 1: Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone and subsequent conversion

This protocol is adapted from patent literature describing the synthesis of medetomidine.

Step 1: Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol A solution of 1-trityl-1H-imidazole-4-carbaldehyde in an anhydrous solvent (e.g., THF) is cooled in an ice bath. A solution of 2,3-dimethylphenylmagnesium bromide (prepared from 1-bromo-2,3-dimethylbenzene and magnesium) in the same solvent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the desired alcohol.

Step 2: Oxidation to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone The alcohol from the previous step is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to give the target methanone. A reported yield for this step is 90.3%.[5]

Step 3: Conversion to 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol The methanone is dissolved in anhydrous THF and cooled to 0°C under an inert atmosphere. A solution of methylmagnesium chloride in THF is added dropwise. The reaction mixture is stirred at 0°C and then warmed to room temperature. The reaction is quenched, and the tertiary alcohol is extracted.

Step 4: Dehydration, Deprotection, and Reduction to Medetomidine The tertiary alcohol is subjected to dehydration, typically using an acidic catalyst, to form the corresponding alkene. The trityl protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid). Finally, the double bond is reduced via catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen pressure) to yield racemic medetomidine. A 95% yield for the final deprotection and reduction steps has been reported.[6] The racemic mixture is then resolved, often using a chiral acid like L-(+)-tartaric acid, to isolate dexmedetomidine.

Protocol 2: Alternative Synthesis via Friedel-Crafts Alkylation

This protocol provides an alternative route that avoids the Grignard reactions with the imidazole core.

Step 1: Synthesis of Racemic Medetomidine N-trimethylsilylimidazole is reacted with 1-(1-chloroethyl)-2,3-dimethylbenzene in a non-protonic solvent such as dichloromethane. A Lewis acid catalyst (e.g., BF₃·OEt₂) is added at low temperature. The reaction is stirred for 12-20 hours. After completion, the reaction is worked up to isolate racemic medetomidine.[3]

Step 2: Resolution of Racemic Medetomidine The racemic medetomidine is dissolved in a mixture of isopropanol and water. A resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid ((+)-DDTA), is added. The mixture is heated to achieve dissolution and then allowed to cool, leading to the crystallization of the diastereomeric salt of dexmedetomidine. The salt is isolated by filtration. The free base is then liberated by treatment with a base and can be converted to its hydrochloride salt. A yield of 44% for the resolution step has been reported.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

G cluster_0 Route 1: Methanone Pathway A1 1-Trityl-imidazole-4-carbaldehyde C1 (2,3-Dimethylphenyl)(1-trityl-1H- imidazol-4-yl)methanol A1->C1 Grignard Reaction B1 2,3-Dimethylphenyl- magnesium bromide B1->C1 D1 (2,3-Dimethylphenyl)(1-trityl-1H- imidazol-4-yl)methanone C1->D1 Oxidation F1 Tertiary Alcohol Intermediate D1->F1 Grignard Reaction E1 Methylmagnesium bromide E1->F1 G1 Racemic Medetomidine F1->G1 Dehydration, Deprotection, Reduction H1 Dexmedetomidine G1->H1 Resolution

Caption: Synthetic pathway to Dexmedetomidine via the methanone intermediate.

G cluster_1 Route 3: Friedel-Crafts Pathway A2 N-trimethylsilyl- imidazole C2 Racemic Medetomidine A2->C2 Friedel-Crafts Alkylation (Lewis Acid) B2 1-(1-chloroethyl)-2,3- dimethylbenzene B2->C2 D2 Dexmedetomidine C2->D2 Resolution with (+)-DDTA

Caption: Alternative synthesis of Dexmedetomidine using Friedel-Crafts alkylation.

Conclusion

The use of This compound as a key intermediate represents a viable and relatively high-yielding pathway to dexmedetomidine. The overall yield for the racemic mixture appears competitive, and the steps are based on well-established organic transformations. However, this route involves multiple steps, including protection and deprotection of the imidazole nitrogen and two Grignard reactions, which can present challenges in terms of reagent sensitivity and purification.

Alternative routes, such as the direct Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, offer a more convergent approach, potentially reducing the overall step count. The palladium-catalyzed method, in particular, shows promise with reported high yields for the racemic intermediate. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the desired efficiency of the overall process. For drug development professionals, a thorough evaluation of each route's economic and practical feasibility is essential.

References

validating the structure of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary analytical techniques for the structural validation of the synthesized small molecule, (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The choice of analytical method is critical in drug discovery and development to unequivocally confirm the chemical structure of a new molecular entity.

Hypothetical Synthesis of this compound

Due to the absence of a specific published synthesis for this compound, a plausible synthetic route is proposed here to provide context for structural validation. A common method for the formation of aryl-heteroaryl ketones is through a palladium-catalyzed cross-coupling reaction. In this hypothetical synthesis, a Suzuki-Miyaura coupling reaction is employed, which involves the reaction of an organoborane with an organic halide.

Proposed Reaction:

(2,3-Dimethylphenyl)boronic acid is coupled with 4-chloroacetyl-1H-imidazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture such as toluene/ethanol/water. The reaction mixture is heated to drive the reaction to completion. Following the reaction, standard aqueous workup and purification by column chromatography would yield the target compound, this compound.

Comparison of Structural Validation Techniques

The following table summarizes the key quantitative and qualitative data obtained from each of the three primary structural validation techniques.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry.Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei (chemical shifts), relative number of protons (integration), and through-space proximity of nuclei (NOE).Mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing the molecular weight and elemental composition (with high resolution).
Sample Requirements Single, high-quality crystal (typically 0.1-0.5 mm in size).5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[1]Micrograms to nanograms of sample, can be solid or in solution.
Data Acquisition Time Several hours to a day.Minutes for ¹H NMR, minutes to hours for ¹³C and 2D NMR.A few minutes.
Data Interpretation Requires specialized software for structure solution and refinement. Can be complex.Relatively straightforward for simple molecules, more complex for larger structures. Requires knowledge of chemical shifts and coupling patterns.Interpretation of fragmentation patterns can be challenging. High-resolution data simplifies elemental composition determination.
Key Strengths Provides an unambiguous and complete 3D structure of the molecule in the solid state.[2]Excellent for determining the connectivity and constitution of a molecule in solution.[3]High sensitivity and accuracy in determining molecular weight and elemental formula.[4]
Limitations Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution or biologically active conformation.Does not provide information on bond lengths or angles. Can be ambiguous for complex isomers without 2D NMR.Does not directly provide information on the 3D structure or connectivity of atoms. Isomers can be difficult to distinguish.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: Crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture). The key is to allow the crystals to form slowly to ensure high quality.[5]

  • Crystal Mounting: A single crystal of appropriate size (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[6]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in the diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For a complete structural elucidation, a series of experiments are performed:

    • ¹H NMR: Provides information about the number and chemical environment of the protons.

    • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons in the molecule.[9]

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.[10]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph. An ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate ions. The mass analyzer (e.g., Orbitrap or TOF) separates the ions based on their mass-to-charge ratio, and the detector records their abundance.[4]

  • Data Analysis: The resulting mass spectrum shows the m/z values of the detected ions. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified. The high-resolution data allows for the determination of the exact mass, which can be used to calculate the elemental composition of the molecule with high accuracy.[11] Fragmentation patterns can be analyzed to provide further structural information.

Visualizing the Workflow

The following diagrams illustrate the general workflows for X-ray crystallography and the decision-making process for selecting a structural validation method.

xray_workflow cluster_synthesis Synthesis & Purification cluster_xtal X-ray Crystallography synthesis Synthesize Compound purification Purify Compound synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth crystal_selection Select & Mount Crystal crystal_growth->crystal_selection data_collection Collect Diffraction Data crystal_selection->data_collection structure_solution Solve & Refine Structure data_collection->structure_solution final_structure final_structure structure_solution->final_structure 3D Structure Confirmed

Caption: Workflow for X-ray Crystallography.

validation_decision start Synthesized Compound hrms HRMS Analysis start->hrms decision1 Molecular Formula Confirmed? hrms->decision1 nmr NMR Spectroscopy (1D & 2D) decision2 Connectivity Established? nmr->decision2 xtal X-ray Crystallography end_validated Structure Validated xtal->end_validated decision1->nmr Yes end_revise Revise Structure/Synthesis decision1->end_revise No decision3 Absolute Structure Required? decision2->decision3 Yes decision2->end_revise No decision3->xtal Yes decision3->end_validated No

Caption: Decision Pathway for Structural Validation.

References

A Comparative Guide to Catalysts for the Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a key intermediate in the manufacturing of pharmaceutically active compounds such as dexmedetomidine, is a critical process demanding efficiency and selectivity. The primary synthetic route involves the acylation of an imidazole precursor. This guide provides a comparative analysis of different catalytic systems for this transformation, focusing on the C-4 acylation of a protected imidazole derivative followed by deprotection.

The direct C-acylation of the imidazole ring can be challenging due to the competing and often favored N-acylation. To circumvent this, a common strategy involves the use of a bulky protecting group on the imidazole nitrogen, such as the trityl group, to direct the acylation to the desired carbon position. This guide will focus on the catalytic acylation of N-trityl-1H-imidazole.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for achieving high yield and purity in the synthesis of the target methanone. Below is a comparison of two primary catalytic approaches: traditional Lewis acids and a Grignard reagent-based method.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Lewis Acid Catalysis
Aluminum Chloride (AlCl₃)2,3-Dimethylbenzoyl chlorideDichloromethane0 to rt4 - 875 - 85Good C-4 acylation
Grignard Reagent Method
in situ prepared 4-Imidazolyl Magnesium Bromide2,3-Dimethylbenzoyl chlorideTetrahydrofuran (THF)0 to rt2 - 480 - 90High C-4 acylation

Experimental Protocols

Lewis Acid Catalysis: Aluminum Chloride

This method represents a classical Friedel-Crafts approach to acylation.

Materials:

  • N-Trityl-1H-imidazole

  • 2,3-Dimethylbenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of N-trityl-1H-imidazole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Slowly add a solution of 2,3-dimethylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid.

  • Separate the organic layer, and wash successively with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.

  • Deprotection of the trityl group can be achieved by treatment with a mild acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Grignard Reagent Method

This approach involves the formation of an imidazolyl Grignard reagent followed by acylation.

Materials:

  • 4-Bromo-1-trityl-1H-imidazole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation)

  • 2,3-Dimethylbenzoyl chloride

  • Saturated Ammonium Chloride solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane if necessary.

  • Add a solution of 4-bromo-1-trityl-1H-imidazole (1.0 eq) in anhydrous THF dropwise to the activated magnesium at room temperature. The reaction is typically initiated with gentle heating.

  • After the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to 0 °C.

  • Slowly add a solution of 2,3-dimethylbenzoyl chloride (1.1 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.

  • Subsequent deprotection of the trityl group under mild acidic conditions furnishes the target compound.

Synthesis Workflow and Logic Diagrams

SynthesisWorkflow cluster_lewis Lewis Acid Catalysis cluster_grignard Grignard Reagent Method N-Trityl-1H-imidazole_L N-Trityl-1H-imidazole Acylation_L Acylation N-Trityl-1H-imidazole_L->Acylation_L 2,3-Dimethylbenzoyl chloride, AlCl₃ Intermediate_L (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone Acylation_L->Intermediate_L Deprotection_L Deprotection Intermediate_L->Deprotection_L Mild Acid Final_Product_L This compound Deprotection_L->Final_Product_L 4-Bromo-N-Trityl-1H-imidazole_G 4-Bromo-N-Trityl- 1H-imidazole Grignard_Formation Grignard Formation 4-Bromo-N-Trityl-1H-imidazole_G->Grignard_Formation Mg, THF Acylation_G Acylation Grignard_Formation->Acylation_G 2,3-Dimethylbenzoyl chloride Intermediate_G (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone Acylation_G->Intermediate_G Deprotection_G Deprotection Intermediate_G->Deprotection_G Mild Acid Final_Product_G This compound Deprotection_G->Final_Product_G

Caption: General workflows for the synthesis of the target methanone.

LewisAcidMechanism AcylChloride 2,3-Dimethylbenzoyl chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon Coordination LewisAcid AlCl₃ LewisAcid->AcyliumIon Activation SigmaComplex Wheland-type Intermediate AcyliumIon->SigmaComplex Imidazole N-Trityl-1H-imidazole Imidazole->SigmaComplex Nucleophilic Attack Product Acylated Imidazole SigmaComplex->Product Deprotonation

Caption: Simplified mechanism for Lewis acid-catalyzed acylation.

Concluding Remarks

Both the Lewis acid-catalyzed and the Grignard reagent-based methods provide effective pathways for the synthesis of this compound. The Grignard approach may offer slightly higher yields and shorter reaction times, but it requires the preparation of the Grignard reagent from a brominated precursor, which adds an extra step to the overall synthesis. The choice of method will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. For both methods, careful control of anhydrous conditions is crucial for success. Further optimization of reaction parameters for specific laboratory or industrial settings is recommended.

evaluating the economic feasibility of different synthetic pathways for Dexmedetomidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dexmedetomidine, a highly selective α2-adrenergic receptor agonist, is a critical sedative and analgesic agent in clinical practice. The economic viability of its production is a key consideration for pharmaceutical manufacturers. This guide provides a detailed comparison of the two primary synthetic pathways for Dexmedetomidine: the classical resolution of racemic medetomidine and modern asymmetric synthesis approaches. We will delve into the economic feasibility of each route, supported by available data and detailed experimental methodologies.

Pathway 1: Resolution of Racemic Medetomidine

This traditional approach first involves the synthesis of a racemic mixture of medetomidine, from which the desired (S)-enantiomer, dexmedetomidine, is then isolated.

Synthesis of Racemic Medetomidine

A common industrial method for preparing racemic medetomidine involves a Friedel-Crafts alkylation reaction.[1][2]

Experimental Protocol: Synthesis of Racemic Medetomidine

  • Reaction Setup: In a suitable reactor, 1-(1-chloroethyl)-2,3-dimethylbenzene and N-trimethylsilylimidazole (N-TMS imidazole) are dissolved in a non-protonic solvent such as dichloromethane.[2][3]

  • Catalysis: A Lewis acid catalyst, typically titanium tetrachloride (TiCl4) or boron trifluoride etherate (BF3·OEt2), is added to the reaction mixture at a low temperature.[1][3]

  • Reaction Conditions: The reaction is maintained at a low temperature (e.g., 0°C) for 12-20 hours.[3]

  • Workup and Isolation: Upon completion, the reaction is quenched, and the racemic medetomidine is isolated and purified.

Chiral Resolution

The separation of the dexmedetomidine enantiomer is most commonly achieved through fractional crystallization using a chiral resolving agent. L-(+)-tartaric acid is a frequently used and cost-effective choice.[2][4][5]

Experimental Protocol: Chiral Resolution of Medetomidine

  • Salt Formation: Racemic medetomidine is dissolved in an appropriate solvent, such as ethanol.[2][5] An equimolar amount of L-(+)-tartaric acid is added to the solution to form diastereomeric salts.

  • Fractional Crystallization: The solution is allowed to cool, leading to the crystallization of the less soluble dexmedetomidine L-(+)-tartrate salt. Multiple recrystallization steps may be necessary to achieve the desired enantiomeric excess (e.e.) of over 99%.[5][6]

  • Liberation of Free Base: The purified diastereomeric salt is then treated with a base (e.g., sodium bicarbonate) to neutralize the tartaric acid and liberate the free base of dexmedetomidine.[5]

  • Final Salt Formation: The purified dexmedetomidine is then typically converted to its hydrochloride salt for pharmaceutical use by reacting it with hydrochloric acid in a suitable solvent like ethanol.[2][7]

Economic Considerations of the Resolution Pathway

While this method is well-established, its primary economic drawback is the inherent loss of at least 50% of the material as the undesired (R)-enantiomer (levomedetomidine). Although racemization and recycling of the unwanted enantiomer are possible, they add complexity and cost to the overall process.[4] The use of potentially hazardous reagents like thionyl chloride and strong Lewis acids also necessitates specialized equipment and handling procedures, contributing to the cost.[1]

Pathway 2: Asymmetric Synthesis

To overcome the inherent inefficiency of the resolution process, asymmetric synthesis routes have been developed to directly produce the (S)-enantiomer of medetomidine. A notable approach involves the asymmetric hydrogenation of a prochiral intermediate.[6]

Experimental Protocol: Asymmetric Hydrogenation

  • Precursor Synthesis: A key intermediate, a methylene derivative of the imidazole, is synthesized.[6]

  • Asymmetric Hydrogenation: This intermediate undergoes asymmetric hydrogenation in the presence of a chiral catalyst, such as a rhodium-based catalyst with a chiral ligand. This step introduces the desired stereochemistry.[6]

  • Enantiomeric Enrichment: The initial enantiomeric excess achieved in the hydrogenation step (typically 70-90%) is further enhanced through an enrichment process, which may involve crystallization with a chiral acid, similar to the resolution pathway, but requiring fewer steps.[6][8]

  • Final Product Formation: The enriched dexmedetomidine is then converted to its hydrochloride salt.

Economic Considerations of the Asymmetric Synthesis Pathway

The primary advantage of this pathway is the significant reduction in the loss of material, as the desired enantiomer is the main product. This can lead to a substantial increase in overall yield compared to the resolution method.[5] However, the initial investment in chiral catalysts and ligands can be high. The development and optimization of the asymmetric hydrogenation step also require significant expertise. Despite the higher upfront cost of the catalyst, the improved yield and reduced number of steps can make this pathway more economically favorable in the long run for large-scale production.[5][7]

Comparative Analysis of Economic Feasibility

ParameterResolution of Racemic MedetomidineAsymmetric Synthesis
Overall Yield Lower (theoretically max 50% without recycling)[4][5]Higher (avoids loss of one enantiomer)[5]
Starting Materials Readily available and relatively inexpensiveMay require more complex and costly starting materials
Key Reagents L-(+)-tartaric acid (cost-effective)[2][5]Chiral catalysts and ligands (can be expensive)[6]
Number of Steps Generally more steps, including multiple recrystallizations[5][6]Potentially fewer steps, especially for purification[6]
Waste Generation Generates a significant amount of the undesired enantiomer as waste[4]Significantly less enantiomeric waste
Process Complexity Well-established but can be laborious due to repeated crystallizationsTechnologically more advanced, requires expertise in asymmetric catalysis
Scalability Proven for industrial scaleScalable, with potential for high throughput

Visualizing the Synthetic Pathways

To better illustrate the two primary synthetic routes, the following diagrams have been generated.

G Pathway 1: Resolution of Racemic Medetomidine cluster_0 Synthesis of Racemic Medetomidine cluster_1 Chiral Resolution Starting Materials Starting Materials Friedel-Crafts Alkylation Friedel-Crafts Alkylation Starting Materials->Friedel-Crafts Alkylation Racemic Medetomidine Racemic Medetomidine Friedel-Crafts Alkylation->Racemic Medetomidine Salt Formation (L-tartaric acid) Salt Formation (L-tartaric acid) Racemic Medetomidine->Salt Formation (L-tartaric acid) Fractional Crystallization Fractional Crystallization Salt Formation (L-tartaric acid)->Fractional Crystallization Liberation of Free Base Liberation of Free Base Fractional Crystallization->Liberation of Free Base Dexmedetomidine Dexmedetomidine Liberation of Free Base->Dexmedetomidine Final Product Dexmedetomidine HCl Dexmedetomidine->Final Product HCl Salt Formation

Caption: Workflow for the Resolution of Racemic Medetomidine.

G Pathway 2: Asymmetric Synthesis Prochiral Precursor Prochiral Precursor Asymmetric Hydrogenation (Chiral Catalyst) Asymmetric Hydrogenation (Chiral Catalyst) Prochiral Precursor->Asymmetric Hydrogenation (Chiral Catalyst) Enriched Dexmedetomidine Enriched Dexmedetomidine Asymmetric Hydrogenation (Chiral Catalyst)->Enriched Dexmedetomidine Enantiomeric Enrichment Enantiomeric Enrichment Enriched Dexmedetomidine->Enantiomeric Enrichment Purified Dexmedetomidine Purified Dexmedetomidine Enantiomeric Enrichment->Purified Dexmedetomidine Final Product Dexmedetomidine HCl Purified Dexmedetomidine->Final Product HCl Salt Formation

Caption: Workflow for the Asymmetric Synthesis of Dexmedetomidine.

Conclusion

The choice between the resolution of racemic medetomidine and asymmetric synthesis for the production of dexmedetomidine depends on a variety of factors, including the scale of production, available technology and expertise, and cost of raw materials and catalysts.

  • The resolution pathway is a well-established and reliable method, particularly for smaller-scale production where the initial investment in asymmetric technology may not be justified. Its primary disadvantage is the lower overall yield due to the loss of the undesired enantiomer.

  • The asymmetric synthesis pathway offers a more modern and efficient approach, with the potential for significantly higher yields and reduced waste. While the initial investment in catalysts and process development may be higher, it is likely to be the more economically feasible option for large-scale, long-term manufacturing.

For researchers and drug development professionals, a thorough cost-benefit analysis, considering both capital and operational expenditures, is crucial in selecting the optimal synthetic route for dexmedetomidine production. The continuous development of more efficient and cost-effective chiral catalysts is likely to further shift the economic balance in favor of asymmetric synthesis in the future.

References

Safety Operating Guide

Proper Disposal of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a compound utilized in various research applications.

While the Safety Data Sheet (SDS) for this compound indicates no known hazards, it is crucial to handle all chemical substances with a high degree of caution, especially in the absence of comprehensive hazard data.[1] The following procedures are based on general best practices for the disposal of imidazole-containing compounds and ketone derivatives, ensuring a conservative and safety-conscious approach.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.

II. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound.

  • Segregation of Waste :

    • Do not mix this compound with other chemical wastes unless compatibility is confirmed.

    • It should be collected separately to await proper disposal.

  • Containerization :

    • Use a dedicated, sealable, and clearly labeled waste container. The container must be made of a material compatible with the chemical.

    • The label should include the full chemical name: "this compound", the CAS number (91874-85-0), and the appropriate hazard warnings (if any become known).[1]

  • Handling of Spills :

    • In the event of a small spill, carefully sweep up the solid material.[1]

    • Place the collected material into the designated waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Storage of Waste :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

    • The storage area should be a designated hazardous waste accumulation area.

  • Final Disposal :

    • The disposal of this compound must be conducted through a licensed hazardous waste disposal company.

    • Do not discharge the chemical down the drain or dispose of it with regular trash.[3][4]

    • Follow all local, state, and federal regulations for chemical waste disposal.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Segregate Chemical Waste A->B C Place in Labeled, Compatible Container B->C E Seal Container C->E D Handle Spills Appropriately D->C Spilled Material F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Complete Waste Manifest G->H

Disposal Workflow Diagram

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental responsibility. By adhering to these guidelines, laboratory professionals can maintain a safe working environment and ensure full compliance with all relevant regulations.

References

Personal protective equipment for handling (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development purposes only. Not for medicinal, household, or other uses.

This guide provides essential safety and logistical information for handling (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone (CAS: 91874-85-0). It is imperative to consult the full Safety Data Sheet (SDS) before use and to conduct a thorough risk assessment for your specific laboratory conditions.

Personal Protective Equipment (PPE)

While one Safety Data Sheet indicates no known hazards for this compound, it is crucial to follow standard laboratory safety protocols to minimize exposure.[1] A related compound, (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone, is classified as toxic if swallowed, a serious eye irritant, and is suspected of damaging fertility or the unborn child.[2] Due to the structural similarity and potential for misidentification, a cautious approach to PPE is warranted.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique.
Eye Protection Safety glasses with side-shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin and Body Protection Laboratory coatA complete suit protecting against chemicals may be required based on the concentration and amount of the substance being handled.[3]
Respiratory Protection P95 (US) or P1 (EU EN 143) particle respiratorFor nuisance exposures or if dust formation is likely.[3] Use in a well-ventilated area, preferably with local exhaust ventilation.[3]

Operational Procedures for Safe Handling

Adherence to the following procedures is critical to ensure a safe laboratory environment.

2.1. Engineering Controls

  • Work in a well-ventilated area.

  • Utilize appropriate exhaust ventilation, such as a fume hood, at places where dust may be formed.[3]

2.2. Handling

  • Preparation : Read and understand the Safety Data Sheet. Ensure all necessary PPE is available and in good condition.

  • Pre-Use Inspection : Visually inspect the container for any damage or leaks.

  • Dispensing :

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[3]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

    • Do not eat, drink, or smoke when using this product.[2]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[1]

2.3. Accidental Release Measures

  • Evacuation : Evacuate personnel to safe areas.[3]

  • Containment : Prevent the product from entering drains.[3]

  • Cleanup :

    • Wear appropriate PPE as detailed in Section 1.

    • Sweep up or vacuum the spillage.

    • Collect the material in a suitable, labeled container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging : Dispose of as unused product.[3]

  • Contaminated PPE : Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[3]

Do not dispose of this material into the sewer system or the environment. Contact a licensed professional waste disposal service for guidance.[3]

Emergency First Aid

In case of exposure, follow these immediate first aid measures and seek medical attention.

  • If Inhaled : Move the victim to fresh air. If symptoms persist, seek medical attention.[1]

  • In Case of Skin Contact : Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes. Remove any contact lenses and continue flushing. Keep the eye wide open while rinsing. Get medical attention.[1]

  • If Swallowed : Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Read SDS & Assess Risk prep_ppe Don PPE prep_sds->prep_ppe handle_dispense Dispense in Ventilated Area prep_ppe->handle_dispense handle_avoid Avoid Dust & Contact handle_dispense->handle_avoid em_release Accidental Release handle_dispense->em_release em_exposure Personal Exposure handle_dispense->em_exposure handle_store Store Securely handle_avoid->handle_store disp_collect Collect Waste handle_store->disp_collect disp_contact Contact Licensed Disposal Service disp_collect->disp_contact disp_dispose Dispose per Regulations disp_contact->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.